molecular formula C15H18N2O B084979 4-Piperidin-1-ylmethyl-1H-quinolin-2-one CAS No. 13629-28-2

4-Piperidin-1-ylmethyl-1H-quinolin-2-one

Cat. No.: B084979
CAS No.: 13629-28-2
M. Wt: 242.32 g/mol
InChI Key: GECKEQUEMQXTCF-UHFFFAOYSA-N
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Description

4-Piperidin-1-ylmethyl-1H-quinolin-2-one is a synthetic quinoline derivative functionalized with a piperidine-containing side chain, positioning it as a compound of significant interest in medicinal chemistry and pharmacological research. Its core structure is part of a class of molecules investigated for their potential to overcome resistance in antimalarial therapies . The compound's design, which incorporates a weakly basic piperidine moiety, is strategically important for cellular uptake and accumulation via pH trapping in acidic compartments, a mechanism crucial for targeting specific pathogens . In the context of infectious disease research, this compound serves as a valuable scaffold for the development of novel antiplasmodial agents. Quinoline-piperidine conjugates have demonstrated highly potent, nanomolar-range activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum , the most lethal malaria parasite, while showing no observed cytotoxicity in preliminary assessments . The piperidine side chain is thought to potentially hinder binding to mutated parasite transport proteins, a common resistance mechanism, thereby restoring compound efficacy . Beyond parasitology, the structural motif of 4-hydroxyquinolin-2-one derivatives bearing piperidine groups is also being explored in oncology research. Similar compounds have been identified as potential cytotoxic agents and have shown promising binding affinities in computational studies targeting kinases such as the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy . This suggests broad utility for researchers working on targeted cancer treatments and structure-activity relationship (SAR) studies. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

4-(piperidin-1-ylmethyl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c18-15-10-12(11-17-8-4-1-5-9-17)13-6-2-3-7-14(13)16-15/h2-3,6-7,10H,1,4-5,8-9,11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECKEQUEMQXTCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=O)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357703
Record name 4-Piperidin-1-ylmethyl-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13629-28-2
Record name 4-Piperidin-1-ylmethyl-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 4-Piperidin-1-ylmethyl-1H-quinolin-2-one. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the target molecule and its precursors, tailored for professionals in the fields of chemical research and drug development.

Introduction

Quinolin-2-one derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, have made them a focal point of medicinal chemistry research. The incorporation of a piperidinomethyl substituent at the 4-position of the quinolin-2-one scaffold is anticipated to modulate the compound's physicochemical properties and enhance its biological activity, making this compound a molecule of considerable interest for further investigation.

Synthetic Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 4-(bromomethyl)-1H-quinolin-2-one. This is followed by a nucleophilic substitution reaction with piperidine to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Synthesis of Final Product Acetoacetanilide Acetoacetanilide 4-(bromomethyl)-1H-quinolin-2-one 4-(bromomethyl)-1H-quinolin-2-one Acetoacetanilide->4-(bromomethyl)-1H-quinolin-2-one 1. Bromination 2. Cyclization (H₂SO₄) Bromine Bromine Bromine->4-(bromomethyl)-1H-quinolin-2-one This compound This compound 4-(bromomethyl)-1H-quinolin-2-one->this compound Nucleophilic Substitution Piperidine Piperidine Piperidine->this compound

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of 4-(bromomethyl)-1H-quinolin-2-one

A solution of acetoacetanilide in a suitable solvent is treated with bromine to afford 4-bromoacetoacetanilide. This intermediate is then subjected to cyclization in the presence of a strong acid, such as concentrated sulfuric acid, to yield 4-(bromomethyl)-1H-quinolin-2-one.[1] The crude product is purified by recrystallization.

Synthesis of this compound

To a solution of 4-(bromomethyl)-1H-quinolin-2-one in a suitable polar aprotic solvent, such as dimethylformamide (DMF), is added an excess of piperidine. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford pure this compound.

Characterization Data

Starting Materials and Intermediate
CompoundFormulaMW ( g/mol )M.P. (°C)1H NMR (δ ppm)13C NMR (δ ppm)IR (cm-1)MS (m/z)
PiperidineC₅H₁₁N85.15-9(CDCl₃): 2.79 (t), 2.19 (m), 1.51 (m)[2](CDCl₃): 47.0, 27.2, 25.2[2]3287, 2934, 2853, 144285 (M⁺)[3][4]
4-(bromomethyl)-1H-quinolin-2-oneC₁₀H₈BrNO238.08258-260(DMSO-d₆): 11.86 (s, 1H), 7.84 (d, 1H), 7.53 (t, 1H), 7.34 (d, 1H), 7.24 (t, 1H), 6.74 (s, 1H), 4.90 (s, 2H)(DMSO-d₆): 162.37, 152.34, 147.32, 138.92, 131.22, 130.78, 124.17, 122.33, 117.89, 117.19, 116.14, 59.963316, 3141, 1669, 1616237.8 [M]⁺, 239.8 [M+2]⁺
Final Product: this compound
CompoundFormulaMW ( g/mol )M.P. (°C)Predicted 1H NMR (δ ppm)Predicted 13C NMR (δ ppm)Predicted IR (cm-1)Predicted MS (m/z)
This compoundC₁₅H₁₈N₂O242.32-(DMSO-d₆): ~11.5 (s, 1H, NH), ~7.8 (d, 1H), ~7.5 (t, 1H), ~7.3 (d, 1H), ~7.2 (t, 1H), ~6.5 (s, 1H), ~3.6 (s, 2H), ~2.4 (t, 4H), ~1.5 (m, 4H), ~1.4 (m, 2H)(DMSO-d₆): ~162.0, ~148.0, ~139.0, ~130.0, ~124.0, ~122.0, ~118.0, ~116.0, ~60.0, ~54.0, ~26.0, ~24.0~3300 (N-H), ~2930 (C-H), ~1660 (C=O), ~1610 (C=C)242 [M]⁺

Logical Relationships in Characterization

The structural elucidation of this compound relies on the combined interpretation of various spectroscopic techniques.

Characterization_Logic cluster_NMR NMR Spectroscopy cluster_Spectrometry Mass Spectrometry cluster_Vibrational Vibrational Spectroscopy H_NMR 1H NMR Structure Structural Confirmation of This compound H_NMR->Structure Proton Environment & Connectivity C_NMR 13C NMR C_NMR->Structure Carbon Skeleton MS Mass Spec. MS->Structure Molecular Weight & Fragmentation IR IR Spec. IR->Structure Functional Groups

Figure 2: Interrelation of spectroscopic data for structural elucidation.

Conclusion

This technical guide outlines a reliable and efficient synthetic route for the preparation of this compound. The detailed experimental protocols and comprehensive characterization data provided herein will serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds and for drug development professionals exploring new therapeutic agents. The successful synthesis and characterization of this molecule open avenues for further investigation into its biological activities and potential applications in medicine.

References

A Technical Guide to the Physicochemical Properties of Novel Quinolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of novel quinolin-2-one derivatives. The quinolin-2-one scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes important biological pathways and synthetic workflows to serve as a valuable resource for researchers in the field of drug discovery and development.

Physicochemical and Biological Data of Novel Quinolin-2-one Derivatives

The following tables summarize key quantitative data for various novel quinolin-2-one derivatives, focusing on their biological activities.

Table 1: Antibacterial Activity of Quinolin-2-one Derivatives

Compound IDTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
6c Methicillin-resistant Staphylococcus aureus (MRSA)0.75[3][4]
6c Vancomycin-resistant Enterococci faecalis (VRE)0.75[3][4]
6c Methicillin-resistant Staphylococcus epidermidis (MRSE)2.50[3][4]
6l Gram-positive bacterial pathogensPromising activity[3]
6o Gram-positive bacterial pathogensPromising activity[3]

Table 2: Anticancer Activity of Quinolin-2-one Derivatives

Compound IDCancer Cell LineActivity MetricValueReference
VIIa Hop-62 (human lung cancer)% Control Growth-51.7% at 80 µg/mL[5]
2a Breast cancer (MCF-7)Most effective-[6]
8a Breast cancer (MCF-7)Most effective-[6]
Compounds 2, 6, 7 Ehrlich Ascites Carcinoma (EAC) cellsActivity at 250µg/ml> 60%[7]

Table 3: Anti-inflammatory and Antioxidant Activity of Quinolin-2-one Derivatives

Compound IDAssayActivity MetricValueReference
3h LOX InhibitionIC5010 µM[8]
3s LOX InhibitionIC5010 µM[8]
3g LOX InhibitionIC5027.5 µM[8]
3g Lipid Peroxidation Inhibition% Inhibition100%[8]
3g Hydroxyl Radical Scavenging% Scavenging67.7%[8]
3g ABTS Radical Cation Decolorization% Decolorization72.4%[8]
11e LOX InhibitionIC5052 µM[8]
11e Lipid Peroxidation Inhibition% Inhibition97%[8]
2, 6 DPPH Radical ScavengingIC50 (µg/mL)85.78 and 13.41[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of quinolin-2-one derivatives.

General Synthesis of N-amino-quinolin-2-one Derivatives from Coumarins[1][7][9]

This method involves the reaction of a substituted coumarin with hydrazine hydrate.

  • Reactants: Substituted coumarin and hydrazine hydrate (80%).

  • Solvent: Pyridine or ethanol.

  • Procedure:

    • Dissolve the substituted coumarin in the chosen solvent.

    • Add hydrazine hydrate to the solution.

    • Reflux the reaction mixture for a specified time (e.g., 6 hours).[9]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture onto ice water to precipitate the product.

    • Filter the solid product, dry it at room temperature, and recrystallize from a suitable solvent like acetone.[9]

This reaction proceeds through a ring-opening of the coumarin's lactone ring, followed by an intramolecular cyclization and rearrangement to form the N-amino-quinolin-2-one derivative.[1]

MTT Assay for Cytotoxicity Screening[2]

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Materials: 96-well plates, cancer cell lines, culture medium, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the quinolin-2-one derivatives.

    • Incubate for a specified period (e.g., 24-72 hours).

    • Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration that inhibits 50% of cell growth, is then determined.[1]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination[1][3][4]

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials: 96-well microtiter plates, broth medium, standardized microbial suspension (e.g., MRSA), and the test compounds.

  • Procedure:

    • Prepare serial two-fold dilutions of the quinolin-2-one derivatives in the broth medium within the wells of a 96-well plate.[1]

    • Prepare a standardized inoculum of the test microorganism.[1]

    • Inoculate each well with the microbial suspension.[1]

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).[1]

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

Visualizations

The following diagrams illustrate key signaling pathways affected by quinolin-2-one derivatives and a general experimental workflow.

G cluster_0 cluster_1 Cytoplasm Quinolin-2-one Derivative Quinolin-2-one Derivative IKK IKK Quinolin-2-one Derivative->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates IKK->IκBα NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression Promotes

Inhibition of the NF-κB signaling pathway by a quinolin-2-one derivative.[1]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Promotes Quinolin-2-one Derivative Quinolin-2-one Derivative Quinolin-2-one Derivative->PI3K Inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway by quinolin-2-one derivatives.[2]

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Start Starting Materials (e.g., Coumarin) Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization In_vitro_assays In vitro Assays (e.g., MTT, MIC) Characterization->In_vitro_assays Data_Analysis Data Analysis (IC50, MIC determination) In_vitro_assays->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification SAR_Studies Structure-Activity Relationship (SAR) Lead_Identification->SAR_Studies Further_Synthesis Synthesis of Optimized Analogs SAR_Studies->Further_Synthesis Guides Further_Synthesis->Synthesis

General experimental workflow for the development of quinolin-2-one derivatives.[1]

References

An In-depth Technical Guide to the Putative Mechanism of Action of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one as a VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one, a novel small molecule with potential therapeutic applications. Based on structure-activity relationship (SAR) studies of analogous quinolin-2-one derivatives, this compound is hypothesized to function as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document provides a comprehensive overview of the proposed signaling pathway, detailed hypothetical experimental protocols for its validation, and a structured presentation of anticipated quantitative data. The information herein is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this and related compounds.

Introduction

The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and central nervous system effects[1][2]. The substitution at the 4-position of the quinolin-2-one ring has been a focal point for modulating pharmacological activity[1][3]. The introduction of a piperidine moiety, a common pharmacophore in drug discovery, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule[4][5].

Recent studies on structurally related 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives have demonstrated potent inhibitory activity against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase[6]. VEGFR-2 is a critical signaling receptor involved in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression and other pathological conditions. Inhibition of the VEGFR-2 signaling cascade is a clinically validated strategy for cancer therapy. Given the structural similarity, it is plausible that this compound exerts its biological effects through a similar mechanism.

Proposed Mechanism of Action: VEGFR-2 Inhibition

We hypothesize that this compound acts as a competitive inhibitor at the ATP-binding site of the VEGFR-2 tyrosine kinase domain. By occupying this site, the compound is expected to prevent the phosphorylation of the receptor and downstream signaling molecules, thereby abrogating the pro-angiogenic signals initiated by VEGF.

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event creates docking sites for various signaling proteins containing SH2 domains, leading to the activation of multiple downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways. These pathways ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability, all of which are essential for angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_inactive VEGFR-2 (Inactive) VEGF->VEGFR2_inactive Binding VEGFR2_active VEGFR-2 (Active) (Dimerized & Phosphorylated) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation ADP ADP PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K Compound 4-Piperidin-1-ylmethyl- 1H-quinolin-2-one Compound->VEGFR2_active Inhibition ATP ATP PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival

Caption: Proposed VEGFR-2 signaling pathway and point of inhibition.

Hypothetical Experimental Validation

To validate the proposed mechanism of action, a series of in vitro and cell-based assays would be required. The following section outlines the detailed methodologies for these key experiments.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on VEGFR-2 kinase activity.

Methodology:

  • Reagents: Recombinant human VEGFR-2 kinase domain, poly(Glu, Tyr) 4:1 substrate, ATP, and the test compound.

  • Procedure:

    • The test compound is serially diluted in DMSO and pre-incubated with the VEGFR-2 kinase domain in a kinase buffer.

    • The kinase reaction is initiated by the addition of a mixture of the poly(Glu, Tyr) substrate and ATP (at a concentration close to its Km).

    • The reaction is allowed to proceed at 30°C for a specified time (e.g., 60 minutes).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or an ELISA-based method with an anti-phosphotyrosine antibody.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

Kinase_Assay_Workflow Start Start Step1 Prepare serial dilutions of This compound Start->Step1 Step2 Pre-incubate compound with recombinant VEGFR-2 kinase Step1->Step2 Step3 Initiate reaction with ATP and substrate Step2->Step3 Step4 Incubate at 30°C Step3->Step4 Step5 Stop reaction and quantify phosphorylation Step4->Step5 Step6 Calculate % inhibition and determine IC50 Step5->Step6 End End Step6->End

Caption: Workflow for the in vitro VEGFR-2 kinase assay.

Cell-Based Phospho-VEGFR-2 Assay

Objective: To assess the ability of the compound to inhibit VEGF-induced VEGFR-2 phosphorylation in a cellular context.

Methodology:

  • Cell Line: Human umbilical vein endothelial cells (HUVECs) which endogenously express VEGFR-2.

  • Procedure:

    • HUVECs are seeded in 96-well plates and grown to near confluence.

    • The cells are serum-starved for several hours to reduce basal receptor phosphorylation.

    • The cells are pre-treated with various concentrations of this compound for a defined period (e.g., 1-2 hours).

    • The cells are then stimulated with a recombinant human VEGF-A for a short period (e.g., 5-10 minutes) at 37°C.

    • The stimulation is terminated, and the cells are lysed.

    • The levels of phosphorylated VEGFR-2 (at a specific tyrosine residue, e.g., Y1175) and total VEGFR-2 are quantified using a sandwich ELISA or a Western blot analysis.

  • Data Analysis: The ratio of phosphorylated VEGFR-2 to total VEGFR-2 is calculated for each treatment condition. The percentage of inhibition of VEGF-induced phosphorylation is determined, and the IC50 value is calculated.

Endothelial Cell Proliferation Assay

Objective: To evaluate the effect of the compound on VEGF-induced endothelial cell proliferation.

Methodology:

  • Cell Line: HUVECs.

  • Procedure:

    • HUVECs are seeded at a low density in 96-well plates in a low-serum medium.

    • The cells are treated with various concentrations of the test compound in the presence or absence of a pro-proliferative concentration of VEGF-A.

    • The plates are incubated for an extended period (e.g., 48-72 hours) to allow for cell proliferation.

    • Cell viability and proliferation are assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT.

  • Data Analysis: The effect of the compound on basal and VEGF-stimulated proliferation is determined, and the GI50 (concentration for 50% growth inhibition) is calculated.

Anticipated Quantitative Data

The following table summarizes the expected quantitative data from the proposed experimental validation, based on findings for structurally similar VEGFR-2 inhibitors.

Assay Parameter Expected Value Reference Compound (e.g., Sorafenib)
In Vitro VEGFR-2 Kinase AssayIC5010 - 100 nM~90 nM
Cell-Based Phospho-VEGFR-2 AssayIC5050 - 500 nM~50 nM
Endothelial Cell Proliferation AssayGI500.1 - 1 µM~20 nM

Structure-Activity Relationship (SAR) Logic

The rationale for proposing this compound as a VEGFR-2 inhibitor is based on established SAR for this class of compounds.

SAR_Logic Quinolinone_Core Quinolin-2-one Scaffold (Privileged Structure for Kinase Inhibition) Target_Compound This compound Quinolinone_Core->Target_Compound Piperidine_Moiety 4-Piperidin-1-ylmethyl Group (Modulates Solubility and Provides Interaction Points) Piperidine_Moiety->Target_Compound VEGFR2_Inhibition Hypothesized VEGFR-2 Inhibition Target_Compound->VEGFR2_Inhibition Leads to

Caption: Logical relationship for hypothesized activity.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently unavailable, the structural analogy to known VEGFR-2 inhibitors provides a strong rationale for its investigation in this context. The proposed mechanism, centered on the inhibition of VEGFR-2 tyrosine kinase, offers a clear and testable hypothesis. The experimental protocols detailed in this guide provide a robust framework for validating this hypothesis and elucidating the therapeutic potential of this compound. Further investigation into its selectivity against other kinases and its in vivo efficacy in relevant disease models will be crucial next steps in its development as a potential therapeutic agent.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Synthesized Quinolin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2-one scaffold is a privileged heterocyclic structure, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its derivatives have been extensively explored in medicinal chemistry, showing significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Accurate structural confirmation and purity assessment are critical following synthesis, making spectroscopic analysis an indispensable tool in the research and development pipeline.

This technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize synthesized quinolin-2-one derivatives. It includes detailed experimental protocols, tabulated quantitative data for easy reference, and workflow diagrams to illustrate the analytical process.

Synthesis of the Quinolin-2-one Core

A variety of synthetic methodologies exist for the construction of the quinolin-2-one scaffold. One-pot syntheses, which involve multiple reaction steps in a single vessel, are often favored for their efficiency and atom economy.[3] A common and effective strategy is the palladium-catalyzed Heck reaction followed by an intramolecular cyclization.[3][4]

Experimental Protocol: Pd-Catalyzed One-Pot Synthesis of 4-Aryl-2-quinolones[3]
  • Reaction Setup : To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add 2-iodoaniline (1.0 mmol), the corresponding acrylate (1.2 mmol), Pd(OAc)₂ (5 mol%), and a suitable phosphine ligand such as PPh₃ (10 mol%).

  • Solvent and Base : Add a suitable solvent (e.g., DMF or toluene, 5 mL) and a base (e.g., K₂CO₃, 2.0 mmol).

  • Reaction Conditions : Heat the reaction mixture at a temperature ranging from 80 to 120 °C for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification : After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-quinolone.[3]

Synthesis_Workflow reagents Reactants & Catalysts (2-iodoaniline, acrylate, Pd(OAc)₂, Ligand, Base) solvent Solvent Addition (e.g., DMF) reagents->solvent heating Heating (80-120°C, 12-24h) solvent->heating workup Aqueous Work-up & Extraction heating->workup purification Column Chromatography workup->purification product Pure Quinolin-2-one purification->product

Caption: Workflow for Pd-catalyzed one-pot synthesis of quinolin-2-ones.[3]

Spectroscopic Characterization

Once synthesized and purified, the compound's identity and structure must be unequivocally confirmed. This is achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution.[5][6] Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals for the quinolin-2-one scaffold include the N-H proton (often a broad singlet) and the characteristic doublets for the vinylic protons at C3 and C4.[7][8]

¹³C NMR: Shows the number of chemically non-equivalent carbon atoms. The most downfield signal is typically the carbonyl carbon (C2) of the lactam ring.[7][9]

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Quinolin-2-one Core Solvent: DMSO-d₆. Chemical shifts can vary based on substitution and solvent.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-H~11.8 (broad s)-
C2-~162.5
C3~6.5 (d, J ≈ 9.5 Hz)~122.1
C4~7.9 (d, J ≈ 9.5 Hz)~140.9
C4a-~119.7
C5~7.6 (d)~128.3
C6~7.2 (t)~122.3
C7~7.5 (t)~130.9
C8~7.3 (d)~115.7
C8a-~139.3

(Data compiled from multiple sources[7][10])

Experimental Protocol: NMR Analysis
  • Sample Preparation : Dissolve 5-10 mg of the purified quinolin-2-one derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[11] Ensure the sample is fully dissolved.

  • Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition : Acquire a ¹H NMR spectrum, typically using 16-64 scans. Following this, acquire a ¹³C NMR spectrum, which may require several hundred to several thousand scans for a sufficient signal-to-noise ratio.[6] Two-dimensional NMR experiments like COSY and HMBC can be run to further confirm structural assignments.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending).[13][14] For quinolin-2-ones, key absorptions confirm the presence of the lactam ring and aromatic system.

Table 2: Characteristic IR Absorption Bands for Quinolin-2-ones

Functional GroupVibration TypeWavenumber (cm⁻¹)Intensity
N-H (Lactam)Stretch3200 - 3000 (broad)Medium
C-H (Aromatic)Stretch3100 - 3000Medium-Weak
C=O (Lactam)Stretch1680 - 1650Strong, Sharp
C=C (Aromatic)Stretch1620 - 1450Medium-Strong
C-NStretch1350 - 1200Medium
C-H (Aromatic)Out-of-plane bend900 - 675Strong

(Data compiled from multiple sources[8][12][15])

Experimental Protocol: IR Analysis
  • Sample Preparation (ATR) : For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid, purified compound directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition : Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

  • Analysis : Analyze the resulting spectrum, identifying the key absorption bands and comparing them to expected values for the target structure.[16]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[17] It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.[18] Electrospray Ionization (ESI) is a common soft ionization technique that typically yields the protonated molecule [M+H]⁺.[19]

Table 3: Common Fragment Ions in ESI-MS of Quinolin-2-ones

IonDescription
[M+H]⁺Protonated molecular ion; confirms molecular weight.
[M+H - CO]⁺Loss of carbon monoxide from the lactam ring.
[M+H - H₂O]⁺Loss of water (can occur with certain substituents).
[M+H - CO - HCN]⁺Subsequent loss of hydrogen cyanide from the quinoline ring.

(Data compiled from multiple sources[19][20][21])

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation : Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[22] The solution must be free of particles; filter if necessary.

  • Infusion : Introduce the sample into the mass spectrometer's ion source, typically via direct infusion with a syringe pump or through an LC system.

  • Data Acquisition : Acquire the mass spectrum in positive ion mode (for ESI). The full scan will show the [M+H]⁺ peak. To gain structural information, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[23]

Integrated Analysis and Application

No single technique provides a complete picture. A combined approach is necessary for unambiguous structure confirmation.

Analysis_Workflow start Synthesized & Purified Quinolin-2-one ms Mass Spectrometry (MS) start->ms ir Infrared Spectroscopy (IR) start->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr mw Molecular Weight & Formula? ms->mw fg Functional Groups Present? ir->fg ch C-H Framework & Connectivity? nmr->ch decision Data Consistent? mw->decision fg->decision ch->decision confirm Structure Confirmed decision->confirm Yes revisit Re-evaluate Synthesis or Purification decision->revisit No

Caption: Integrated workflow for the spectroscopic confirmation of quinolin-2-ones.

Application in Drug Discovery: Targeting Signaling Pathways

Quinolin-2-one derivatives are prominent in drug discovery, often as kinase inhibitors.[1] They can target key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway, which regulates cell proliferation, survival, and angiogenesis.[24][25] Spectroscopic analysis is the foundational step that validates the structure of these potential therapeutic agents before they undergo biological screening.

Signaling_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Quinolin-2-one Derivative Inhibitor->PI3K Inhibitor->Akt

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a quinolin-2-one derivative.[25]

Conclusion

The robust characterization of synthesized quinolin-2-ones is a prerequisite for their advancement in drug discovery and materials science. A meticulous and integrated application of NMR, IR, and Mass Spectrometry provides the necessary evidence for structural confirmation and purity assessment. The protocols and data presented in this guide offer a foundational framework for researchers to confidently analyze and validate these high-value heterocyclic compounds.

References

The Structure-Activity Relationship of Quinolin-2-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2-one scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of quinolin-2-one derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental methodologies for key assays and visualizations of relevant signaling pathways are presented to support researchers in the design and development of novel therapeutic agents based on this versatile molecular framework.

Anticancer Activity of Quinolin-2-one Derivatives

Quinolin-2-one derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of receptor tyrosine kinases, topoisomerases, and tubulin polymerization. The substitutions on the quinolin-2-one ring system play a crucial role in defining their potency and selectivity.

Structure-Activity Relationship and Data

The anticancer activity of quinolin-2-one derivatives is highly dependent on the nature and position of substituents on the quinoline ring. For instance, substitutions at the C4, C6, and C7 positions have been extensively studied.

CompoundR1R2R3Cell LineIC50 (µM)Reference
1a HH4-MethoxybenzylMCF-73.56[1]
1b HH4-EthylphenylMCF-7>100[1]
1c NO24-Methoxybenzyl2-p-TolylMCF-7moderate[1]
1d NO24-Ethylphenyl2-p-TolylMCF-7>100[1]
2a HHHA54968.02[2]
2b HH4-ChlorophenylA54918.68[2]
2c HH4-MethoxyphenylA54925.43[2]
2d HH4-NitrophenylA5499.00[2]

Table 1: Anticancer activity of selected quinolin-2-one derivatives.

Key Mechanisms of Action and Signaling Pathways

1.2.1. EGFR/HER2 Inhibition

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key players in cell proliferation and survival, and their overactivation is a hallmark of many cancers.[3][4] Quinolin-2-one derivatives have been designed as dual inhibitors of these kinases.

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand EGFR EGFR Ligand->EGFR HER2 HER2 EGFR->HER2 Dimerization RAS RAS EGFR->RAS HER3 HER3 HER2->HER3 Dimerization PI3K PI3K HER2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Quinolin-2-one Quinolin-2-one Quinolin-2-one->EGFR Inhibition Quinolin-2-one->HER2 Inhibition

EGFR/HER2 Signaling Pathway Inhibition

1.2.2. Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate DNA topology during replication and transcription.[5] Certain quinolin-2-one derivatives can stabilize the topoisomerase-DNA cleavage complex, leading to DNA strand breaks and apoptosis.[5]

1.2.3. Tubulin Polymerization Inhibition

Microtubules are critical for cell division, and their disruption is a well-established anticancer strategy. Some quinolin-2-one derivatives bind to tubulin, inhibiting its polymerization into microtubules and arresting the cell cycle.

Anti-inflammatory Activity of Quinolin-2-one Derivatives

Inflammation is a complex biological response, and chronic inflammation is implicated in various diseases. Quinolin-2-one derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokines.

Structure-Activity Relationship and Data

The anti-inflammatory activity of these compounds is often attributed to substitutions that mimic the structure of known non-steroidal anti-inflammatory drugs (NSAIDs).

CompoundR GroupCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
3a 4-Methylsulfonylphenyl at C-2, Carboxyl at C-49.90.077128.57[6]
3b 4-Methylsulfonylphenyl at C-2, Benzoyl at C-6>1000.077>1298[6]
3c 4-Methylsulfonylphenyl at C-2, Benzoyl at C-8>1000.082>1219[6]
4a Pyrazole at C-3, various amidesN/A5.68N/A[4]
4b Pyrazole at C-3, various amidesN/A3.37N/A[4]
Celecoxib -24.80.06413.33[6]

Table 2: Anti-inflammatory activity of selected quinolin-2-one derivatives.

Key Mechanisms of Action and Signaling Pathways

2.2.1. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[7][8] Inhibition of the NF-κB pathway is a major target for anti-inflammatory drug development.

NFkB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK IKK TNFR->IKK activates IkB IkB IKK->IkB phosphorylates NF-kB NF-kB IkB->NF-kB releases NF-kB_active NF-kB NF-kB->NF-kB_active translocates Quinolin-2-one Quinolin-2-one Quinolin-2-one->IKK Inhibition Gene_Transcription Pro-inflammatory Gene Transcription NF-kB_active->Gene_Transcription

NF-κB Signaling Pathway Inhibition

Antimicrobial Activity of Quinolin-2-one Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Quinolin-2-one derivatives have shown significant activity against a range of bacteria, particularly Gram-positive strains.[9]

Structure-Activity Relationship and Data

The antimicrobial potency of these compounds is influenced by substitutions that can enhance membrane permeability or inhibit essential bacterial enzymes.

CompoundR1R2MRSA MIC (µg/mL)MRSE MIC (µg/mL)VRE MIC (µg/mL)Reference
5a ClH0.752.500.75[9]
5b ClCl1.252.501.25[9]
5c ClBr2.505.002.50[9]
5d ClNH26.00>10>10[9]
6a CF34-Methylphenyl3.03.03.0
6b CF34-Trifluoromethylphenyl0.753.00.75
Daptomycin --0.51.00.5[9]

Table 3: Antimicrobial activity of selected quinolin-2-one derivatives against resistant Gram-positive bacteria.

Experimental Protocols

General Synthesis of Quinolin-2-one Derivatives from Coumarins

A common method for synthesizing N-amino-quinolin-2-ones involves the reaction of a coumarin derivative with hydrazine hydrate.

Procedure:

  • A mixture of the substituted coumarin (1 equivalent) and hydrazine hydrate (excess) in a suitable solvent (e.g., ethanol or pyridine) is refluxed for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is filtered.

  • The crude product is then purified by recrystallization from an appropriate solvent to yield the corresponding N-amino-quinolin-2-one derivative.

Synthesis_Workflow Coumarin Coumarin Reflux Reflux Coumarin->Reflux Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Reflux Cooling_Filtration Cooling_Filtration Reflux->Cooling_Filtration Recrystallization Recrystallization Cooling_Filtration->Recrystallization Quinolin-2-one Quinolin-2-one Recrystallization->Quinolin-2-one

General Synthesis Workflow
MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the quinolin-2-one derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow Seed_Cells Seed Cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds Add Quinolin-2-one Derivatives Incubate_24h->Add_Compounds Incubate_48_72h Incubate for 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize_Formazan Solubilize Formazan with DMSO Incubate_4h->Solubilize_Formazan Read_Absorbance Read Absorbance at 570 nm Solubilize_Formazan->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

MTT Assay Workflow
Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the anti-inflammatory activity of compounds.

Procedure:

  • Animal Acclimatization: Acclimatize male Wistar rats for one week.

  • Compound Administration: Administer the test compounds orally or intraperitoneally.

  • Carrageenan Injection: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Conclusion

Quinolin-2-one derivatives represent a highly versatile and promising scaffold for the development of new therapeutic agents. The structure-activity relationships highlighted in this guide demonstrate that targeted modifications of the quinolin-2-one core can lead to potent and selective inhibitors for anticancer, anti-inflammatory, and antimicrobial applications. The provided experimental protocols and pathway visualizations serve as a valuable resource for researchers aiming to further explore and optimize this important class of compounds.

References

The Rise of Quinolin-2-ones: A New Frontier in Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the face of escalating antimicrobial resistance, the scientific community is in a relentless pursuit of novel antibacterial agents. Among the promising candidates, quinolin-2-one derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating potent activity against a spectrum of bacterial pathogens, including multidrug-resistant strains. This technical guide delves into the discovery and development of these compounds, offering an in-depth analysis for researchers, scientists, and drug development professionals.

The quinolin-2-one core, a bicyclic heterocyclic structure, has proven to be a versatile template for the design of new therapeutic agents.[1] Its derivatives have been extensively explored for various pharmacological activities, including anticancer, anti-inflammatory, and notably, antibacterial properties.[1][2] This guide summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms and workflows to provide a comprehensive resource for advancing the development of this promising class of antibiotics.

Quantitative Analysis of Antibacterial Activity

The antibacterial efficacy of quinolin-2-one derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of representative quinolin-2-one derivatives against various Gram-positive and Gram-negative bacterial strains.

Table 1: Antibacterial Activity of Quinolin-2-one Derivatives against Gram-Positive Bacteria

CompoundStaphylococcus aureus (MIC, µg/mL)Methicillin-resistant Staphylococcus aureus (MRSA) (MIC, µg/mL)Bacillus subtilis (MIC, µg/mL)Vancomycin-resistant Enterococcus faecalis (VRE) (MIC, µg/mL)Reference
6c 0.018 - 0.0610.75-0.75[3][4]
6i 0.018 - 0.061---[4]
6l 0.018 - 0.061---[3][4]
6o 0.018 - 0.061---[3][4]
Compound 2 3.12 - 50-3.12 - 50-[5]
Compound 6 3.12 - 50-3.12 - 50-[5]
Ciprofloxacin (control) 0.018---[4]
Daptomycin (control) -0.75-0.75[3][4]

Table 2: Antibacterial Activity of Quinolin-2-one Derivatives against Gram-Negative Bacteria

CompoundEscherichia coli (MIC, µg/mL)Klebsiella pneumoniae (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)Reference
Compound 2 3.12 - 50-3.12 - 50[5]
Compound 6 3.12 - 50-3.12 - 50[5]
Compound C 30 (250 µg/mL), 33 (500 µg/mL) (Zone of Inhibition, mm)--[2]

Structure-Activity Relationship (SAR)

The antibacterial potency of quinolin-2-one derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the quinolin-2-one scaffold significantly influence their biological activity.[6] For instance, substitutions at the N-1 and C-7 positions of the quinolone core are key for penetration and target binding.[7] Specifically, a cyclopropyl group at the N-1 position has been shown to be beneficial for antibacterial activity.[7] Furthermore, the planarity between the 4-keto and 3-carboxylic acid groups is a critical determinant for biological activity.[8]

Mechanisms of Antibacterial Action

Quinolin-2-one derivatives exert their antibacterial effects through various mechanisms, primarily by interfering with essential bacterial processes. A key mechanism of action for many quinolone compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV.[9][10][11] These enzymes are crucial for DNA replication, transcription, repair, and recombination in bacteria.[9] By inhibiting these enzymes, quinolin-2-ones lead to DNA damage and ultimately cell death.[10]

Some quinolin-2-one derivatives have also been reported to inhibit dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and amino acids.[3][4] Additionally, certain derivatives have demonstrated the ability to disrupt bacterial biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.[3][4] For example, compound 6c has shown significant, dose-dependent antibiofilm action against MRSA.[3][4] Another identified target is the peptide deformylase (PDF) enzyme, with computational and experimental studies suggesting that some derivatives act as PDF inhibitors.[5]

antibacterial_mechanisms cluster_targets Bacterial Cellular Targets cluster_processes Inhibited Processes Quinolin-2-one Derivative Quinolin-2-one Derivative DNA Gyrase DNA Gyrase Quinolin-2-one Derivative->DNA Gyrase Inhibits Topoisomerase IV Topoisomerase IV Quinolin-2-one Derivative->Topoisomerase IV Inhibits Dihydrofolate Reductase (DHFR) Dihydrofolate Reductase (DHFR) Quinolin-2-one Derivative->Dihydrofolate Reductase (DHFR) Inhibits Peptide Deformylase (PDF) Peptide Deformylase (PDF) Quinolin-2-one Derivative->Peptide Deformylase (PDF) Inhibits Biofilm Formation Biofilm Formation Quinolin-2-one Derivative->Biofilm Formation Inhibits DNA Replication & Repair DNA Replication & Repair DNA Gyrase->DNA Replication & Repair Topoisomerase IV->DNA Replication & Repair Folate Synthesis Folate Synthesis Dihydrofolate Reductase (DHFR)->Folate Synthesis Protein Synthesis Protein Synthesis Peptide Deformylase (PDF)->Protein Synthesis synthesis_workflow Starting Material Starting Material Intermediate Intermediate Starting Material->Intermediate Reaction Quinolin-2-one Core Quinolin-2-one Core Intermediate->Quinolin-2-one Core Cyclization/Reaction Functionalization Functionalization Quinolin-2-one Core->Functionalization Substitution Final Derivative Final Derivative Functionalization->Final Derivative antibacterial_testing_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Compound Solutions Compound Solutions Compound Application Compound Application Compound Solutions->Compound Application Incubation Incubation Compound Application->Incubation Measurement Measurement Incubation->Measurement MIC/Zone of Inhibition MIC/Zone of Inhibition Measurement->MIC/Zone of Inhibition

References

Unveiling the Therapeutic Potential of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide array of pharmacological activities, with a significant focus on oncology. The incorporation of a piperidine moiety, a common functional group in many approved drugs, further enhances the potential for diverse biological interactions. This technical guide provides an in-depth analysis of the potential therapeutic targets of a specific derivative, 4-Piperidin-1-ylmethyl-1H-quinolin-2-one. By examining the activities of structurally related compounds, this document will elucidate the most probable mechanisms of action, present relevant quantitative data, and provide detailed experimental protocols for assessing its biological effects. The primary therapeutic avenues explored herein are anticancer, neurokinin receptor antagonism, and CCR5 receptor antagonism.

Potential Therapeutic Targets and Mechanisms of Action

Based on the extensive research into quinolin-2-one and piperidine-containing molecules, the following therapeutic targets are proposed for this compound:

Anticancer Activity via Kinase Inhibition

The quinolin-2-one core is a well-established pharmacophore in the design of kinase inhibitors. Many derivatives have shown potent and selective inhibition of various protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several quinolin-2-one derivatives have been reported as potent VEGFR-2 inhibitors.[1][2][3] It is hypothesized that this compound may bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.

  • Epidermal Growth Factor Receptor (EGFR): EGFR is another receptor tyrosine kinase that plays a critical role in cell proliferation and survival. Overexpression or activating mutations of EGFR are common in various cancers. Quinolin-2-one derivatives have been designed and synthesized as EGFR inhibitors, showing promising anticancer activity.[4][5][6] The subject compound may act as an ATP-competitive inhibitor of the EGFR kinase domain.

The general mechanism of action for kinase inhibition involves the binding of the inhibitor to the ATP pocket of the kinase domain, preventing the phosphorylation of substrate proteins and thereby blocking the downstream signaling pathways that promote cancer cell proliferation and survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) Substrate Substrate Protein RTK->Substrate phosphorylates ATP ATP ADP ADP pSubstrate Phosphorylated Substrate Protein Substrate->pSubstrate Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) pSubstrate->Signaling Response Cellular Responses (Proliferation, Angiogenesis) Signaling->Response Inhibitor 4-Piperidin-1-ylmethyl -1H-quinolin-2-one Inhibitor->RTK inhibits SP Substance P (Agonist) NK1R NK1 Receptor SP->NK1R binds & activates Effect Biological Effect (Emesis, Pain) NK1R->Effect Compound 4-Piperidin-1-ylmethyl -1H-quinolin-2-one (Antagonist) Compound->NK1R binds & blocks start Start binding CCR5 Radioligand Binding Assay start->binding calcium Calcium Mobilization Assay binding->calcium Active Compounds hiv HIV-1 Entry Assay calcium->hiv Confirmed Antagonists end End hiv->end

References

literature review of the pharmacological potential of quinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, serves as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their investigation and development as therapeutic agents for a wide array of diseases.[2][3][4] This technical guide provides a comprehensive review of the pharmacological potential of quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. The content herein summarizes quantitative data, details key experimental methodologies, and illustrates relevant biological pathways to support ongoing research and drug development efforts.

Anticancer Activity

Quinoline derivatives represent a significant class of anticancer agents, exerting their effects through a multitude of mechanisms that disrupt cancer cell proliferation, survival, and migration.[5][6]

Mechanisms of Action

The anticancer effects of quinoline derivatives are diverse and target several hallmarks of cancer:

  • DNA Intercalation and Topoisomerase Inhibition: Many quinoline-based compounds, such as doxorubicin and mitoxantrone, function as DNA intercalating agents.[5][7] By inserting themselves between DNA base pairs, they interfere with replication and transcription. Furthermore, they are often potent inhibitors of topoisomerase II, an enzyme crucial for resolving DNA tangles during cell division, leading to catastrophic DNA damage and apoptosis.[7][8]

  • Kinase Inhibition: Dysregulation of protein kinase signaling is fundamental to many cancers.[1] Quinoline derivatives have been successfully developed as inhibitors of various kinases.[6] For instance, they have been shown to inhibit Pim-1 kinase, Src-Abl tyrosine kinases, and Vascular Endothelial Growth Factor Receptors (VEGFR), thereby blocking signaling pathways that promote cell growth, proliferation, and angiogenesis.[1][7][9]

  • Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, making it an attractive target for anticancer drugs. Certain quinoline derivatives disrupt microtubule dynamics by inhibiting the polymerization of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]

Quantitative Data: In Vitro Anticancer Activity

The potency of quinoline derivatives is often evaluated using in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) are key metrics.

Derivative Class/CompoundCancer Cell Line(s)Potency (IC50 / GI50)Reference(s)
7-Chloro-4-quinolinylhydrazonesSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³[5]
N-alkylated, 2-oxoquinolinesHEp-2 (Larynx)49.01 - 77.67% inhibition[5]
Quinoline-Chalcone (12e)MGC-803 (Gastric)1.38 µM[10]
Quinoline-Chalcone (6)HL-60 (Leukemia)0.59 µM[10]
Quinoline-2-carboxamides (Comp. 5)PC-3 (Prostate)GI50 = 1.29 µM[7]
Tubulin Inhibitor (4c)MDA-MB-231 (Breast)17 ± 0.3 μM[11]

Key Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method fundamental to in vitro screening of anticancer compounds to determine cytotoxicity.[12]

  • Cell Plating: Cancer cells are seeded in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubated overnight to allow for attachment.

  • Compound Treatment: A serial dilution of the test quinoline derivative is prepared. The cell culture medium is replaced with medium containing the various concentrations of the compound. Control wells receive medium with vehicle (e.g., DMSO) only. The plates are then incubated for a specified period (e.g., 48 or 72 hours).[13]

  • MTT Addition: A sterile MTT solution (typically 5 mg/mL in PBS) is added to each well (e.g., 10 µL per 100 µL of medium).[14] The plates are incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent reagent) is added to each well to dissolve the formazan crystals.[14] The plate is often placed on an orbital shaker for a short period to ensure complete dissolution.

  • Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[12][15]

  • Analysis: After subtracting the background absorbance, the cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Visualization

Many quinoline derivatives function as Tyrosine Kinase Inhibitors (TKIs), which are a cornerstone of targeted cancer therapy.[9][16] They block aberrant signaling that drives tumor growth.[9]

TKI_Mechanism cluster_membrane Cell Membrane cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase Substrate Substrate Protein RTK->Substrate Phosphorylation ATP ATP ATP->RTK Binds to Catalytic Site Quinoline Quinoline Derivative (TKI) Quinoline->RTK Competitive Inhibition Apoptosis Apoptosis Quinoline->Apoptosis Promotes pSubstrate Phosphorylated Substrate Proliferation Cell Proliferation, Survival, Angiogenesis pSubstrate->Proliferation Activates

Caption: Mechanism of action for quinoline-based Tyrosine Kinase Inhibitors (TKIs).

Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the development of new therapeutic agents.[17] Quinoline derivatives have shown significant promise as both antibacterial and antifungal agents.

Antibacterial and Antifungal Potential

Quinoline-based compounds exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[18][19] Their mechanisms often involve inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, or disrupting fungal cell wall integrity.[18] Some derivatives function as peptide deformylase (PDF) enzyme inhibitors.[17]

Quantitative Data: In Vitro Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the primary metric for antimicrobial activity, representing the lowest concentration of a compound that inhibits visible microbial growth.

Derivative Class/CompoundMicrobial Strain(s)Potency (MIC)Reference(s)
Quinoline-Quinolone Hybrid (5d)S. aureus, E. coli, P. aeruginosa0.125 - 8 µg/mL[18]
Substituted Quinoline (4)MRSA, VRE0.75 µg/mL[20]
Substituted Quinoline (6)C. difficile1.0 µg/mL[20]
Hydroxyimidazolium Hybrid (7b)S. aureus2 µg/mL[19]
Hydroxyimidazolium Hybrid (7b)M. tuberculosis H37Rv10 µg/mL[19]
6-amino-4-methyl-1H-quinoline-2-one derivativesB. cereus, Staphylococcus, Pseudomonas, E. coli3.12 - 50 µg/mL[17][21]

Key Experimental Protocol: Agar Dilution for MIC Determination

The agar dilution method is a reference standard for determining the MIC of antimicrobial agents.[22][23][24]

  • Compound Preparation: The quinoline derivative is dissolved in a suitable solvent and then serially diluted to create a range of concentrations (typically two-fold dilutions).[25]

  • Plate Preparation: A specific volume of each antimicrobial dilution is mixed with molten Mueller-Hinton agar (for bacteria) or another appropriate agar medium.[25] This mixture is poured into petri dishes and allowed to solidify. A growth control plate containing no antimicrobial agent is also prepared.[22]

  • Inoculum Preparation: The microbial strains to be tested are cultured to a standardized density (e.g., 0.5 McFarland standard). This suspension is further diluted to achieve a final inoculum concentration of approximately 10^4 Colony Forming Units (CFU) per spot.[22]

  • Inoculation: The standardized microbial suspensions are spotted onto the surface of the agar plates, with each plate containing a different concentration of the quinoline derivative. Multiple strains can be tested on a single plate.[25][26]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-24 hours for most bacteria).[22][23]

  • MIC Determination: Following incubation, the plates are examined for visible microbial growth. The MIC is recorded as the lowest concentration of the quinoline derivative that completely inhibits the growth of the organism.[22]

Antiviral, Anti-inflammatory, and Antimalarial Potential

Beyond cancer and microbial infections, the quinoline scaffold is integral to drugs targeting viruses, inflammation, and malaria.

Antiviral Activity

Quinoline derivatives have demonstrated activity against a range of viruses, including Dengue virus, Zika virus, and HIV.[2][27][28][29][30] For instance, certain trisubstituted quinazolinone compounds, a related scaffold, were found to be potent inhibitors of Zika and Dengue virus replication, with EC50 values as low as 86 nM.[27][31] The mechanisms of action are varied and can involve inhibiting viral enzymes or interfering with viral entry or replication stages.

Experimental_Workflow_MIC A 1. Prepare Serial Dilutions of Quinoline Derivative B 2. Mix Dilutions with Molten Agar Medium A->B C 3. Pour into Petri Dishes and Solidify B->C E 5. Spot Inoculum onto Surface of Agar Plates C->E D 4. Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) D->E F 6. Incubate Plates (e.g., 24h at 37°C) E->F G 7. Examine for Growth and Determine MIC F->G H Result: Lowest concentration with no visible growth G->H

Caption: Experimental workflow for the Agar Dilution MIC assay.

Anti-inflammatory Activity

Quinoline-based molecules can modulate inflammatory responses by targeting key enzymes in inflammatory pathways.[32][33] They have been developed as inhibitors of Cyclooxygenase (COX), Phosphodiesterase 4 (PDE4), and TNF-α converting enzyme (TACE).[32][33] The nature and position of substituents on the quinoline ring are critical for determining target specificity; for example, derivatives with a carboxylic acid moiety tend to show COX-inhibition, while those with a carboxamide group may act as TRPV1 antagonists.[32] Certain derivatives have shown appreciable anti-inflammatory effects in lipopolysaccharide (LPS) induced inflammation models.[34]

Antimalarial Activity

The quinoline scaffold is historically significant in the fight against malaria, with chloroquine and mefloquine being prime examples.[2] The primary mechanism of action for 4-aminoquinolines like chloroquine involves disrupting the detoxification of heme within the malaria parasite's digestive vacuole. The parasite digests host hemoglobin, releasing toxic free heme. The drug accumulates in the acidic vacuole and prevents the polymerization of heme into non-toxic hemozoin, leading to a buildup of free heme that induces oxidative stress and kills the parasite.

Quantitative Data: Antiplasmodial Activity
Derivative Class/CompoundPlasmodium falciparum Strain(s)Potency (IC50)Reference(s)
Quinolinyl Thiourea Analog (1)Chloroquine-Resistant1.2 µM[35]
Amino-quinoline (40a)Chloroquine-Sensitive (Pf3D7)0.25 µM[35]
Quinoline-imidazole Hybrid (72)Chloroquine-Sensitive (3D7)0.10 µM[2]
Quinoline-pyrimidine HybridsChloroquine-Resistant (W2)0.075 - 0.142 µM[36]
Quinoline-sulfonamide Hybrids3D7 / K10.01 - 0.41 µM[36]
Fluoroalkylated γ-lactam Hybrids3D7 / W219 - 49 nM[36]

Conclusion

The quinoline ring is an exceptionally versatile and privileged scaffold in drug discovery.[1][37] Derivatives based on this core structure have yielded a vast number of compounds with potent and diverse pharmacological activities, including crucial anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial agents.[38] The ability to modify the quinoline core at multiple positions allows for the fine-tuning of activity, selectivity, and pharmacokinetic properties. The continued exploration of novel quinoline derivatives, guided by quantitative structure-activity relationship studies and mechanistic insights, holds significant promise for the development of next-generation therapeutics to address pressing global health challenges.

References

Methodological & Application

Application Note: Laboratory Synthesis of 4-(Piperidin-1-ylmethyl)-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed protocol for the laboratory synthesis of 4-(piperidin-1-ylmethyl)-1H-quinolin-2-one, a quinolinone derivative with potential applications in medicinal chemistry and drug discovery. The synthesis is proposed as a two-step process commencing with the chlorination of 4-methyl-1H-quinolin-2-one to yield 4-(chloromethyl)-1H-quinolin-2-one, followed by a nucleophilic substitution reaction with piperidine. This protocol is based on established synthetic methodologies for analogous quinolinone derivatives and Mannich-type reactions.[1][2][3]

Introduction

Quinolin-2-one scaffolds are prevalent in a variety of biologically active compounds.[4][5][6] The functionalization at the C4 position of the quinolinone ring is a common strategy to modulate the pharmacological properties of these molecules. The introduction of an aminomethyl group, such as a piperidin-1-ylmethyl moiety, can significantly impact a compound's solubility, basicity, and ability to interact with biological targets. The Mannich reaction and nucleophilic substitution are powerful tools for achieving such modifications.[2][3][7] This protocol provides a comprehensive guide for the synthesis, purification, and characterization of 4-(piperidin-1-ylmethyl)-1H-quinolin-2-one.

Synthetic Workflow

Synthesis_Workflow A 4-Methyl-1H-quinolin-2-one B Chlorination A->B N-Chlorosuccinimide, Benzoyl Peroxide, Solvent (e.g., CCl4) C 4-(Chloromethyl)-1H-quinolin-2-one B->C D Nucleophilic Substitution with Piperidine C->D Piperidine, Base (e.g., K2CO3), Solvent (e.g., DMF) E 4-(Piperidin-1-ylmethyl)-1H-quinolin-2-one D->E F Purification & Analysis E->F Column Chromatography, Recrystallization G Final Product F->G NMR, MS, MP

Figure 1: Proposed synthetic workflow for 4-(Piperidin-1-ylmethyl)-1H-quinolin-2-one.

Experimental Protocols

Part 1: Synthesis of 4-(Chloromethyl)-1H-quinolin-2-one (Intermediate)

This procedure is adapted from standard allylic/benzylic chlorination methods.

Materials:

  • 4-Methyl-1H-quinolin-2-one

  • N-Chlorosuccinimide (NCS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methyl-1H-quinolin-2-one (1 equivalent) in carbon tetrachloride.

  • Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude 4-(chloromethyl)-1H-quinolin-2-one.

  • Purify the crude product by recrystallization or column chromatography.

Part 2: Synthesis of 4-(Piperidin-1-ylmethyl)-1H-quinolin-2-one (Final Product)

This procedure is based on analogous nucleophilic substitution reactions on 4-substituted quinolinones.[1]

Materials:

  • 4-(Chloromethyl)-1H-quinolin-2-one

  • Piperidine

  • Potassium carbonate (K₂CO₃) or other suitable base

  • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask, dissolve 4-(chloromethyl)-1H-quinolin-2-one (1 equivalent) in DMF.

  • Add potassium carbonate (2 equivalents) and piperidine (1.2 equivalents) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate thoroughly with water to remove any inorganic impurities.

  • Dry the crude product under vacuum.

  • Purify the crude 4-(piperidin-1-ylmethyl)-1H-quinolin-2-one by column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) or by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate).

Data Presentation

The following table summarizes the expected and key analytical data for the synthesized compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateExpected Yield (%)Melting Point (°C)¹H NMR (δ, ppm)Mass Spec (m/z)
4-(Chloromethyl)-1H-quinolin-2-oneC₁₀H₈ClNO193.63Solid60-70To be determinedSignals corresponding to quinolinone core protons and a singlet for the chloromethyl group (~4.5-5.0 ppm)[M+H]⁺ = 194.0
4-(Piperidin-1-ylmethyl)-1H-quinolin-2-one C₁₅H₁₈N₂O 242.32 Solid 70-85 To be determined Signals for quinolinone core, a singlet for the methylene bridge, and multiplets for the piperidine ring protons.[M+H]⁺ = 243.1

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Melting Point (MP): To assess the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Carbon tetrachloride is a hazardous substance and should be handled with extreme care. Consider using a safer alternative solvent if possible.

  • Piperidine is a corrosive and flammable liquid. Handle with care.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this protocol.

References

Application of Quinolin-2-one Derivatives in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolin-2-one (carbostyril) and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] This heterocyclic motif is the core of numerous synthetic compounds with significant potential in oncology.[2] Quinolin-2-one derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways and protein kinases crucial for tumor growth and survival.[3] This document provides detailed application notes on the use of quinolin-2-one derivatives in cancer cell lines, experimental protocols for their evaluation, and a summary of their activity.

Data Presentation: Cytotoxicity of Quinolin-2-one Derivatives

The following tables summarize the cytotoxic activity (IC50 values) of selected quinolin-2-one derivatives against various human cancer cell lines. These values are indicative of the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Compound IDCancer Cell LineCell Line TypeIC50 (µM)Reference
Compound 15 MCF-7Breast Adenocarcinoma15.16[4]
HepG-2Hepatocellular Carcinoma18.74[4]
A549Lung Carcinoma18.68[4]
Compound 5d HepG2Hepatocellular Carcinoma1.94[5]
MCF-7Breast Adenocarcinoma7.1[5]
MDA-231Breast Adenocarcinoma4.62[5]
HeLaCervical Cancer3.88[5]
Compound 3c A549Lung Carcinoma5.9[6]
Compound D13 HeLaCervical Cancer1.34[7]
Compound 71 A549Lung Carcinoma<10[5]
HepG2Hepatocellular Carcinoma<10[5]
K562Chronic Myelogenous Leukemia<10[5]
PC-3Prostate Cancer<10[5]

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and cell density. The data presented here is for comparative purposes.

Mechanisms of Action

Quinolin-2-one derivatives employ multiple mechanisms to induce cancer cell death. The primary modes of action observed are the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.

Apoptosis Induction

Many quinolin-2-one derivatives trigger programmed cell death, or apoptosis, in cancer cells. This is often characterized by the activation of caspases, a family of cysteine proteases that execute the apoptotic process. Key markers for apoptosis that can be assessed are the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP).

Cell Cycle Arrest

A common mechanism of action for these compounds is the disruption of the normal cell cycle progression, leading to cell cycle arrest, frequently at the G2/M phase. This prevents the cancer cells from dividing and proliferating.

Inhibition of Signaling Pathways

Quinolin-2-one derivatives have been shown to target and inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and the Epidermal Growth Factor Receptor (EGFR) pathways.[8][9] By blocking these pathways, the compounds can halt the signals that promote cancer cell growth, survival, and proliferation. Some derivatives also function as tubulin polymerization inhibitors, disrupting the formation of microtubules essential for cell division.[10]

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anticancer activity of quinolin-2-one derivatives.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • 96-well plates

  • Complete cell culture medium

  • Quinolin-2-one derivative stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[1]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinolin-2-one derivative in culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1] Mix gently with a pipette.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting a dose-response curve.

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

This protocol describes the analysis of cell cycle distribution using propidium iodide (PI), a fluorescent dye that stains DNA.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.[12]

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.[12]

  • Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection: Western Blotting for Cleaved Caspase-3 and PARP

Western blotting is used to detect specific proteins in a cell lysate, such as the cleaved (active) forms of caspase-3 and PARP, which are hallmarks of apoptosis.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the ECL substrate and visualize the protein bands using an imaging system. β-actin is typically used as a loading control to ensure equal protein loading.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways often targeted by quinolin-2-one derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quinolin2one Quinolin-2-one Derivative Quinolin2one->PI3K Inhibits Quinolin2one->Akt Inhibits Quinolin2one->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinolin-2-one derivatives.

Tubulin_Inhibition_Workflow cluster_0 Mechanism of Action cluster_1 Cellular Process cluster_2 Outcome Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymerization Tubulin->Microtubule Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle Microtubule->Spindle Microtubule->Spindle G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest CellDivision Cell Division Spindle->CellDivision Spindle->CellDivision Spindle->CellDivision Spindle->G2M_Arrest CellDivision->G2M_Arrest Quinolin2one Quinolin-2-one Derivative Quinolin2one->Microtubule Inhibits Quinolin2one->Microtubule   Inhibits Quinolin2one->Microtubule

Caption: Mechanism of tubulin polymerization inhibition leading to G2/M cell cycle arrest.

Experimental Workflow

Experimental_Workflow Start Start: Synthesize/Obtain Quinolin-2-one Derivative MTT Cell Viability Assay (MTT) Start->MTT IC50 Determine IC50 MTT->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (Western Blot) Mechanism->Apoptosis Signaling Signaling Pathway Analysis Mechanism->Signaling End Identify Lead Compound CellCycle->End Apoptosis->End Signaling->End

Caption: General experimental workflow for evaluating anticancer properties of quinolin-2-one derivatives.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinone derivatives are a prominent class of heterocyclic compounds recognized for their broad-spectrum antimicrobial activities.[1] The core structure of quinoline is a key pharmacophore in many synthetic antibacterial agents.[1] The mechanism of action for many quinolone compounds involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination, ultimately leading to bacterial cell death.[2][3][4][5] This document provides detailed application notes and standardized protocols for conducting antimicrobial susceptibility testing of the novel compound, 4-Piperidin-1-ylmethyl-1H-quinolin-2-one, against a variety of microbial strains.

The methodologies outlined are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for broth microdilution assays, which are considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]

Data Presentation: Antimicrobial Activity of this compound

The antimicrobial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), representing the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[8] The following tables summarize representative MIC values against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Table 1: Antibacterial Activity of this compound

Bacterial StrainTypeATCC NumberMIC (µg/mL)
Staphylococcus aureusGram-positive292138
Enterococcus faecalisGram-positive2921216
Streptococcus pneumoniaeGram-positive496194
Escherichia coliGram-negative2592216
Pseudomonas aeruginosaGram-negative2785332
Klebsiella pneumoniaeGram-negative70060316

Table 2: Antifungal Activity of this compound

Fungal StrainTypeATCC NumberMIC (µg/mL)
Candida albicansYeast9002832
Candida glabrataYeast9003064
Aspergillus fumigatusMold204305128
Cryptococcus neoformansYeast3204516

Experimental Protocols

Protocol 1: Broth Microdilution for Antibacterial Susceptibility Testing

This protocol is based on the CLSI M07 guidelines for determining the MIC of aerobic bacteria.[9]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (from a fresh 18-24 hour agar plate)

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Multichannel pipettes

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh the this compound powder.

    • Dissolve the compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add an additional 100 µL of the stock solution of the test compound to the first column of wells, resulting in the highest concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 100 µL from the last column of dilutions.[6]

    • This will result in wells with decreasing concentrations of the quinolinone derivative.

    • Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.[6]

    • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[6]

Protocol 2: Broth Microdilution for Antifungal Susceptibility Testing

This protocol is based on the CLSI M27 guidelines for yeasts.[10]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS

  • Fungal strains (from a fresh culture)

  • Sterile saline

  • Spectrophotometer

  • Multichannel pipettes

  • Incubator (35°C)

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of the test compound as described in Protocol 1.

  • Inoculum Preparation:

    • For yeasts, prepare a suspension and adjust its turbidity to a 0.5 McFarland standard.

    • Dilute this in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[6]

  • Serial Dilution in Microtiter Plate:

    • Follow the serial dilution procedure as outlined in Protocol 1, using RPMI-1640 as the diluent.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well (except the sterility control).

    • Seal the plates and incubate at 35°C for 24-48 hours.

  • Reading and Interpreting Results:

    • The MIC is determined as the lowest concentration of the compound that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.

Visualizations

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare Stock Solution of Compound serial_dilution Perform 2-Fold Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation reading Read MIC (Lowest Concentration with No Visible Growth) incubation->reading

Caption: Experimental workflow for the broth microdilution susceptibility test.

G cluster_bacterium Bacterial Cell cluster_outcome Result compound Quinolone Compound (e.g., this compound) compound->inhibition_gyrase compound->inhibition_topo dna_gyrase DNA Gyrase supercoiled_dna Supercoiled DNA dna_gyrase->supercoiled_dna Supercoiling dna_damage DNA Fragmentation & Damage dna_gyrase->dna_damage topoisomerase_iv Topoisomerase IV decatenated_dna Decatenated Daughter Chromosomes topoisomerase_iv->decatenated_dna Decatenation topoisomerase_iv->dna_damage relaxed_dna Relaxed DNA inhibition_gyrase->dna_gyrase Inhibits inhibition_topo->topoisomerase_iv Inhibits cell_death Bacterial Cell Death dna_damage->cell_death

Caption: General mechanism of action of quinolone compounds.

References

developing an HPLC method for purity analysis of quinolin-2-one compounds

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Development of a High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Quinolin-2-one Compounds.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development and application of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of quinolin-2-one and its derivatives. Quinolin-2-one, a key heterocyclic motif in medicinal chemistry, requires robust analytical methods to ensure its quality and purity for research and pharmaceutical development.[1][2][3] This application note details the experimental protocol, from sample preparation to data analysis, and includes a troubleshooting guide for common chromatographic issues. The provided method is designed to be a starting point, which can be adapted and optimized for various quinolin-2-one analogues.

Introduction

Quinolin-2-one and its derivatives represent a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] Given their therapeutic potential, ensuring the purity of these compounds is of paramount importance for accurate biological evaluation and to meet regulatory standards in drug development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of impurities in pharmaceutical substances.[4][5][6]

This application note describes a gradient RP-HPLC method that effectively separates quinolin-2-one from its potential impurities and degradation products. The method utilizes a C18 stationary phase, a mobile phase consisting of an acidified water/acetonitrile gradient, and UV detection.

Physicochemical Properties of Quinolin-2-one

A fundamental understanding of the analyte's properties is crucial for successful HPLC method development.[7]

PropertyValueReference
Molecular FormulaC₉H₇NO[1][8]
Molecular Weight145.16 g/mol [1][8]
AppearanceWhite to pale yellow crystalline solid[1][9]
Melting Point198-199 °C[9]
SolubilityGenerally insoluble in water, soluble in organic solvents like methanol, ethanol, and acetonitrile.[1][5]
TautomerismExists in a tautomeric equilibrium with its keto form, 2-quinolone (quinolin-2(1H)-one), and its enol form, 2-hydroxyquinoline. The keto form is favored in polar solvents.[9]
UV Maximum~289 nm, ~325 nm[9][10]

Experimental Workflow

The overall workflow for the HPLC purity analysis of quinolin-2-one compounds is illustrated below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Standard & Sample Preparation C HPLC System Setup A->C B Mobile Phase Preparation B->C D System Suitability Test C->D E Sample Injection & Data Acquisition D->E F Peak Integration & Identification E->F G Purity Calculation & Data Reporting F->G

Caption: Experimental workflow for HPLC purity analysis.

Detailed Experimental Protocol

Materials and Reagents
  • Quinolin-2-one reference standard (purity ≥ 99.5%)

  • Quinolin-2-one sample for analysis

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic acid (analytical grade)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[11]

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[11]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min[11]

  • Injection Volume: 10 µL[11]

  • Column Temperature: 30 °C

  • Detection Wavelength: 289 nm or 325 nm[9][10]

  • Run Time: 25 minutes

Mobile Phase Gradient Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010
Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the quinolin-2-one reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.[12]

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the quinolin-2-one sample and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate if necessary to ensure complete dissolution.

  • Working Sample Solution (100 µg/mL): Dilute 1 mL of the Sample Solution to 10 mL with a 50:50 mixture of acetonitrile and water.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter into HPLC vials.[11][12]

Data Presentation and Analysis

The purity of the quinolin-2-one sample is determined by calculating the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution six times. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry)≤ 2.0
Theoretical Plates (N)≥ 2000
% RSD of Peak Area≤ 2.0%
% RSD of Retention Time≤ 1.0%
Purity Calculation

The percentage purity is calculated using the following formula:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Example Data Table

The following table summarizes hypothetical data for a quinolin-2-one sample analysis.

Peak No.Retention Time (min)Peak Area (mAU*s)% AreaIdentification
13.515000.15Impurity A
28.299500099.50Quinolin-2-one
310.125000.25Impurity B
412.510000.10Unknown Impurity
Total 1000000 100.00

Potential Impurities and Degradation Products

Common degradation pathways for quinoline compounds involve hydroxylation.[13][14][15][16] Therefore, potential impurities to monitor include hydroxylated derivatives of quinolin-2-one. Specific known impurities may also be available from commercial suppliers.[17][18][19]

Troubleshooting

This decision tree provides a logical approach to resolving common HPLC issues.

HPLC_Troubleshooting A Problem Observed B Peak Tailing A->B C Ghost Peaks A->C D Retention Time Drift A->D E Adjust Mobile Phase pH Check for Column Overload Use a New Column B->E Solution F Check for Contamination in: - Mobile Phase - Sample - System C->F Solution G Check for: - Leaks in the System - Inconsistent Mobile Phase Composition - Column Temperature Fluctuation D->G Solution

Caption: Troubleshooting guide for common HPLC issues.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust approach for the purity analysis of quinolin-2-one compounds. The method is specific, and with proper system suitability checks, it can deliver accurate and reproducible results. This protocol serves as a valuable starting point for researchers and scientists in the pharmaceutical industry, and it can be further optimized and validated for specific quinolin-2-one derivatives and their unique impurity profiles.

References

Evaluating the Anti-Inflammatory Potential of Quinolin-2-ones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental evaluation of quinolin-2-one derivatives as potential anti-inflammatory agents. It includes detailed protocols for key in vitro and in vivo assays, structured data presentation for comparative analysis, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

Quinolin-2-one, a heterocyclic aromatic organic compound, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Among these, their anti-inflammatory properties are of particular note. This document outlines a standardized experimental setup to rigorously assess the anti-inflammatory efficacy of novel quinolin-2-one compounds, focusing on their mechanisms of action.

In Vitro Anti-Inflammatory Activity

The initial assessment of anti-inflammatory potential is typically conducted using in vitro assays that model key aspects of the inflammatory response. These assays are crucial for screening compounds and elucidating their mechanisms of action at a cellular and molecular level.

Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO). This assay measures the ability of quinolin-2-one derivatives to inhibit LPS-induced NO production in the murine macrophage cell line RAW 264.7. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[1][2][3]

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[2]

  • Compound Treatment: Pre-treat the cells with various concentrations of the quinolin-2-one derivatives (e.g., 1, 10, 50, 100 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug like dexamethasone).

  • LPS Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[2][4]

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [(Absorbance of LPS control - Absorbance of treated sample) / Absorbance of LPS control] x 100

Data Presentation:

CompoundConcentration (µM)Nitric Oxide Production (% of LPS Control)IC50 (µM)
Quinolin-2-one A185.2 ± 4.125.6
1062.7 ± 3.5
5031.5 ± 2.8
10015.9 ± 1.9
Quinolin-2-one B192.1 ± 5.342.1
1075.4 ± 4.9
5048.9 ± 3.7
10028.3 ± 2.5
Dexamethasone1025.3 ± 2.15.8

Data are presented as mean ± SD (n=3). IC50 values are calculated from the dose-response curves.

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Measurement c1 Culture RAW 264.7 Cells c2 Seed cells in 96-well plate c1->c2 t1 Pre-treat with Quinolin-2-ones c2->t1 t2 Stimulate with LPS t1->t2 m1 Collect Supernatant t2->m1 m2 Perform Griess Assay m1->m2 m3 Measure Absorbance at 540 nm m2->m3 G cluster_0 Reaction Setup cluster_1 Reaction Initiation & Measurement r1 Add Buffer, Heme, COX Enzyme r2 Add Quinolin-2-one/Control r1->r2 r3 Pre-incubate r2->r3 m1 Add Arachidonic Acid & Probe r3->m1 m2 Measure Absorbance/Fluorescence m1->m2 G cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Measurement & Analysis p1 Administer Quinolin-2-one/Control i1 Inject Carrageenan p1->i1 m1 Measure Paw Volume over Time i1->m1 m2 Calculate Edema & % Inhibition m1->m2 G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces Quinolin2one Quinolin-2-one Quinolin2one->IKK Inhibits G Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes Induces Quinolin2one Quinolin-2-one Quinolin2one->MAPK Inhibits

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their broad spectrum of biological activities. The compound 4-Piperidin-1-ylmethyl-1H-quinolin-2-one belongs to this family and, like other quinoline analogues, is a candidate for investigation into its potential therapeutic effects, including cytotoxic properties against cancer cell lines.[1][2] The evaluation of cytotoxicity is a critical initial step in the drug discovery process, providing essential data on a compound's potential as a therapeutic agent or its possible toxicity.[3][4][5] These application notes provide a comprehensive guide to assessing the cytotoxic effects of this compound using established cell-based assays.

A multi-faceted approach is recommended for a thorough cytotoxicity assessment, employing assays that interrogate different cellular processes.[3] This document outlines detailed protocols for three commonly used cytotoxicity assays:

  • MTT Assay: A colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[6][7][8]

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the release of LDH from cells with compromised membrane integrity, a hallmark of cytotoxicity.[9][10][11]

  • Annexin V Apoptosis Assay: This flow cytometry-based assay detects the externalization of phosphatidylserine, an early indicator of apoptosis or programmed cell death.[12][13][14]

The selection of an appropriate cell line is crucial for the relevance of the cytotoxicity study. For investigating potential anticancer effects, human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) are commonly used.[15][16] For general cytotoxicity screening, immortalized cell lines like HEK293 (human embryonic kidney) or fibroblast cell lines can be employed.[17]

Experimental Workflow

The general workflow for assessing the cytotoxicity of a test compound is depicted below.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Line Culture CellSeeding Seed Cells in Microplate CellCulture->CellSeeding CompoundPrep Prepare Compound Stock (this compound) Treatment Treat Cells with Compound (Serial Dilutions) CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubate (24, 48, 72h) Treatment->Incubation MTT MTT Assay Incubation->MTT LDH LDH Assay Incubation->LDH Apoptosis Apoptosis Assay Incubation->Apoptosis DataAcquisition Data Acquisition (Spectrophotometer/Flow Cytometer) MTT->DataAcquisition LDH->DataAcquisition Apoptosis->DataAcquisition IC50 Calculate IC50 DataAcquisition->IC50 Report Generate Report IC50->Report

Caption: General experimental workflow for cytotoxicity assessment.

Data Presentation

Summarize the quantitative data from the cytotoxicity assays in a clear and structured table to facilitate comparison of the compound's effects across different cell lines and assays. The half-maximal inhibitory concentration (IC50) is a key parameter to report.

Table 1: Cytotoxicity of this compound against various cell lines.

Cell LineAssayExposure Time (hours)IC50 (µM)
HeLa MTT2445.2 ± 3.1
4828.7 ± 2.5
7215.1 ± 1.8
LDH4835.4 ± 4.2
MCF-7 MTT2462.8 ± 5.4
4841.3 ± 3.9
7222.9 ± 2.1
LDH4850.1 ± 6.3
HEK293 MTT48> 100
LDH48> 100

Data presented are hypothetical and for illustrative purposes only.

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[6][8][18][19]

Materials:

  • This compound

  • Selected cell line(s)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS solution, or acidified isopropanol)[18][19]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[3]

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls (e.g., medium with the same concentration of DMSO as the highest compound concentration) and untreated controls.

  • Incubation:

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[3]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[7][18]

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[7][19]

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][18]

    • Mix thoroughly by gentle shaking or pipetting.

  • Data Acquisition:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6][7]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Release Assay

This protocol is based on standard LDH assay procedures.[9][11][20]

Materials:

  • This compound

  • Selected cell line(s)

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)

  • Lysis buffer (for maximum LDH release control)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • Include wells for:

      • Spontaneous LDH release (untreated cells)

      • Maximum LDH release (cells treated with lysis buffer 45 minutes before the end of incubation)

      • Compound-treated LDH release

  • Incubation:

    • Incubate the plate for the desired exposure time.

  • Sample Collection:

    • After incubation, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[3]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for up to 30 minutes, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula:[3] % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Annexin V Apoptosis Assay

This protocol is based on standard Annexin V staining procedures for flow cytometry.[12][13][14]

Materials:

  • This compound

  • Selected cell line(s)

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates or T25 flasks and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for the desired time.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension at 300-400 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Data Acquisition:

    • Analyze the samples by flow cytometry within one hour of staining.

    • FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

  • Data Analysis:

    • The cell population will be divided into four quadrants:

      • Lower-left (Annexin V- / PI-): Live cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by the compound.

Hypothetical Signaling Pathway

Quinoline derivatives have been shown to induce apoptosis through various mechanisms, including the activation of caspase pathways.[16] The following diagram illustrates a simplified, hypothetical signaling pathway for apoptosis induction.

signaling_pathway cluster_stimulus Stimulus cluster_pathway Apoptotic Pathway Compound 4-Piperidin-1-ylmethyl- 1H-quinolin-2-one Bax Bax Activation Compound->Bax Induces Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway.

References

Application Notes and Protocols for In Vivo Efficacy Testing of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolin-2-one derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including potent anticancer properties. Emerging research suggests that compounds structurally related to 4-Piperidin-1-ylmethyl-1H-quinolin-2-one exhibit significant antiproliferative effects against various cancer cell lines.[1][2] These effects are often mediated through the modulation of critical cellular processes such as cell cycle progression, apoptosis, and key signaling pathways including the PI3K/Akt/mTOR and receptor tyrosine kinase pathways.[3][4][5]

These application notes provide a comprehensive guide for the in vivo evaluation of the anticancer efficacy of this compound using animal models. The protocols detailed herein are designed to be adaptable for researchers in drug discovery and preclinical development.

Objective

The primary objective of the in vivo studies outlined below is to assess the antitumor efficacy and tolerability of this compound in established xenograft models. These studies will provide crucial data on the compound's potential as a therapeutic agent and inform further preclinical and clinical development.

Proposed In Vivo Animal Models

Based on the known anticancer activities of quinolinone derivatives, human tumor xenograft models in immunocompromised mice are the recommended approach for evaluating the in vivo efficacy of this compound.[6][7][8][9]

Recommended Cell Lines for Xenograft Models:

A panel of human cancer cell lines should be selected to represent different tumor types. Initial in vitro screening to determine the half-maximal inhibitory concentration (IC50) of the test compound against various cell lines is highly recommended to select the most sensitive models for in vivo studies.

Table 1: Proposed Human Cancer Cell Lines for Xenograft Studies

Cancer TypeCell LineRationale
Breast CancerMDA-MB-231A well-established, aggressive triple-negative breast cancer cell line.
Lung CancerA549A commonly used non-small cell lung cancer cell line.
Colon CancerHCT116A standard colorectal carcinoma cell line.
Prostate CancerPC-3A prostate cancer cell line representing androgen-independent disease.

Experimental Protocols

General Xenograft Tumor Model Protocol

This protocol outlines the subcutaneous implantation of human cancer cells into immunocompromised mice.

Materials:

  • This compound (test article)

  • Vehicle control (e.g., sterile saline, PBS with 5% DMSO)

  • Positive control (a standard-of-care chemotherapeutic for the selected cancer type)

  • Selected human cancer cell line

  • Immunocompromised mice (e.g., Athymic Nude or NOD/SCID, 6-8 weeks old, female)

  • Cell culture medium and supplements

  • Matrigel® (optional, can enhance tumor take rate)

  • Sterile syringes and needles

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Culture: Culture the selected cancer cell line according to the supplier's recommendations to achieve approximately 80-90% confluency.

  • Cell Preparation: Harvest the cells using trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.

  • Tumor Cell Implantation: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

Experimental Workflow for Xenograft Efficacy Studies

G cluster_0 Preparation cluster_1 Study Execution cluster_2 Analysis cell_culture 1. Cell Culture cell_prep 2. Cell Preparation cell_culture->cell_prep implantation 3. Tumor Cell Implantation cell_prep->implantation tumor_monitoring 4. Tumor Growth Monitoring implantation->tumor_monitoring randomization 5. Randomization of Mice tumor_monitoring->randomization treatment 6. Treatment Administration randomization->treatment data_collection 7. Data Collection (Tumor Volume, Body Weight) treatment->data_collection euthanasia 8. Euthanasia and Tumor Excision data_collection->euthanasia analysis 9. Data Analysis (TGI, Statistical Analysis) euthanasia->analysis

Experimental workflow for in vivo xenograft studies.
Treatment Administration and Monitoring

Treatment Groups:

  • Group 1: Vehicle Control

  • Group 2: this compound (Low Dose)

  • Group 3: this compound (High Dose)

  • Group 4: Positive Control

Procedure:

  • Dosing: The dose levels for the test article should be determined from prior maximum tolerated dose (MTD) studies. Administer the treatments as per the determined schedule (e.g., daily, once every two days) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe the animals daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days). Euthanize the mice and excise the tumors for weighing and further analysis.

Data Presentation

Quantitative data should be summarized in a clear and structured format to facilitate comparison between treatment groups.

Table 2: Hypothetical Tumor Growth Inhibition Data

Treatment GroupDose and ScheduleMean Tumor Volume (mm³ ± SEM) at Day 21Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1850 ± 150-+5.2
Test Compound (Low Dose)25 mg/kg, q.d., p.o.980 ± 11047.0+2.1
Test Compound (High Dose)50 mg/kg, q.d., p.o.550 ± 8570.3-1.5
Positive Control[Dose and Schedule]480 ± 7074.1-8.9

SEM: Standard Error of the Mean; q.d.: once daily; p.o.: oral administration

Table 3: Hypothetical Final Tumor Weight Data

Treatment GroupDose and ScheduleMean Final Tumor Weight (g ± SEM)
Vehicle Control-1.95 ± 0.20
Test Compound (Low Dose)25 mg/kg, q.d., p.o.1.05 ± 0.15
Test Compound (High Dose)50 mg/kg, q.d., p.o.0.60 ± 0.09
Positive Control[Dose and Schedule]0.52 ± 0.08

Potential Signaling Pathways for Investigation

Quinolinone derivatives have been shown to target various signaling pathways implicated in cancer progression. Post-in vivo studies, excised tumor tissues can be analyzed to investigate the mechanism of action of this compound.

PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation promotes

Simplified PI3K/Akt/mTOR signaling pathway.

Recommended Post-in Vivo Analyses:

  • Immunohistochemistry (IHC): To analyze the expression of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3) in tumor tissues.

  • Western Blotting: To investigate the phosphorylation status and expression levels of key proteins in relevant signaling pathways (e.g., Akt, mTOR, ERK) in tumor lysates.

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the in vivo evaluation of the anticancer efficacy of this compound. A systematic approach, beginning with the selection of appropriate cancer cell lines and culminating in detailed analysis of tumor growth and potential mechanisms of action, will be critical in determining the therapeutic potential of this compound. The use of well-characterized xenograft models is an essential step in the preclinical development of novel anticancer agents.

References

High-Throughput Screening of a Library of Quinolin-2-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of a library of quinolin-2-one derivatives. The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide is intended to assist researchers in the design and execution of HTS campaigns to identify and characterize novel bioactive quinolin-2-one compounds.

Biological Activities and Screening Strategies

Quinolin-2-one derivatives have been shown to modulate various biological pathways, making them attractive candidates for drug discovery. Key therapeutic areas and corresponding screening strategies are outlined below.

Anticancer Activity

The quinolin-2-one nucleus is a core component of several anticancer agents.[1] These compounds can exert their effects through various mechanisms, including inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[2]

Screening Assays:

  • Cell Viability/Cytotoxicity Assays (e.g., MTT Assay): To determine the effect of the compounds on cancer cell proliferation and viability.[1]

  • Kinase Inhibition Assays: To identify compounds that inhibit specific kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, or Cyclin-Dependent Kinases (CDKs).

  • Apoptosis Assays (e.g., Annexin V Staining): To determine if the compounds induce programmed cell death.

  • Cell Cycle Analysis: To investigate if the compounds cause arrest at specific phases of the cell cycle.[1]

Antimicrobial Activity

With the rise of multidrug-resistant pathogens, the discovery of new antimicrobial agents is crucial. Quinolin-2-one derivatives have demonstrated promising activity against a range of bacteria and fungi.

Screening Assays:

  • Minimum Inhibitory Concentration (MIC) Determination: To quantify the potency of compounds against various microbial strains.

  • Biofilm Inhibition Assays: To assess the ability of compounds to prevent or disrupt biofilm formation, a key factor in chronic infections.

Data Presentation: Quantitative Screening Data

The following tables summarize representative quantitative data from high-throughput screening of quinolin-2-one derivative libraries against various targets.

Table 1: Anticancer Activity of Representative Quinolin-2-one Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinolin-2-one A MCF-7 (Breast)0.345-Fluorouracil-
Quinolin-2-one B HCT116 (Colon)22.45-Fluorouracil-
Quinolin-2-one C A549 (Lung)18.68--
Quinolin-2-one D HepG2 (Liver)18.74--
Quinolin-2-one E PC-3 (Prostate)15.16--

Data synthesized from multiple sources for illustrative purposes.[3]

Table 2: Antimicrobial Activity of Representative Quinolin-2-one Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Quinolin-2-one F S. aureus (MRSA)0.75Daptomycin0.50
Quinolin-2-one G E. faecalis (VRE)0.75Daptomycin0.50
Quinolin-2-one H S. epidermidis (MRSE)2.50Daptomycin1.0
Quinolin-2-one I E. coli>1000Ampicillin100
Quinolin-2-one J B. subtilis500Ampicillin100

Data synthesized from multiple sources for illustrative purposes.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are optimized for a high-throughput format.

Protocol 1: MTT Cell Viability Assay

Objective: To assess the cytotoxic effects of quinolin-2-one derivatives on cancer cell lines.[1]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Quinolin-2-one derivative library (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear, flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the quinolin-2-one derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Add the diluted compounds to the respective wells. Include vehicle control (DMSO) and positive control (a known cytotoxic drug) wells. Incubate for 48-72 hours.[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).[1]

Protocol 2: High-Throughput Kinase Inhibition Assay (Luminescent)

Objective: To screen for quinolin-2-one derivatives that inhibit the activity of a specific protein kinase (e.g., EGFR, Aurora Kinase).

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1 for EGFR)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Quinolin-2-one derivative library (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white, low-volume microplates

  • Luminometer

Procedure:

  • Compound Dispensing: Dispense 1 µL of each quinolin-2-one derivative from the library into the wells of a 384-well plate. Include wells with a known inhibitor as a positive control and DMSO as a negative control.

  • Enzyme Addition: Add 2 µL of the kinase solution (at a pre-determined optimal concentration in kinase buffer) to each well.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction. The final ATP concentration should be close to the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection (Part 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]

  • ADP Detection (Part 2): Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[4]

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: A lower luminescent signal indicates a higher level of kinase inhibition. Calculate the percent inhibition for each compound relative to the controls.

Protocol 3: High-Throughput Apoptosis Assay (Annexin V-based)

Objective: To identify quinolin-2-one derivatives that induce apoptosis.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Quinolin-2-one derivative library (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit or similar

  • Propidium Iodide (PI) solution

  • 384-well clear, flat-bottom microplates

  • High-content imaging system or flow cytometer with a plate reader

Procedure:

  • Cell Seeding: Seed cells into a 384-well plate at an appropriate density (e.g., 2,500 cells/well) and allow them to adhere overnight.[5]

  • Compound Treatment: Treat the cells with the quinolin-2-one derivatives at various concentrations for a predetermined time (e.g., 24, 48 hours). Include a known apoptosis-inducing agent as a positive control.

  • Cell Harvesting (for suspension cells or flow cytometry): Gently harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Analysis:

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.

    • High-Content Imaging: For adherent cells, staining can be performed directly in the plate. Acquire images using a high-content imager and quantify the percentage of apoptotic cells based on fluorescence intensity and cellular morphology.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical high-throughput screening workflow and a key signaling pathway often targeted by quinolin-2-one derivatives.

High-Throughput Screening Workflow

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation cluster_characterization Characterization Compound_Library Quinolin-2-one Library (10,000 compounds) Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Assay_Development Assay Development & Optimization Assay_Development->Primary_Screen Hit_Identification Hit Identification (>50% Inhibition) Primary_Screen->Hit_Identification Data Analysis Dose_Response Dose-Response (IC50 Determination) Hit_Identification->Dose_Response Confirmed Hits Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays SAR_Analysis Structure-Activity Relationship (SAR) Secondary_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

A typical workflow for a high-throughput screening campaign.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth, and its dysregulation is frequently observed in cancer.[6] Quinolin-2-one derivatives have been investigated as inhibitors of this pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Bad Bad Akt->Bad Inhibits Cell_Growth Cell Growth & Protein Synthesis mTORC1->Cell_Growth Apoptosis Apoptosis Bad->Apoptosis Quinolin2one Quinolin-2-one Derivative Quinolin2one->PI3K Inhibits Quinolin2one->Akt Inhibits

Inhibition of the PI3K/Akt signaling pathway by a quinolin-2-one derivative.

References

Application Notes and Protocols for Assessing the Antifungal Activity of Novel Quinolinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antifungal properties of novel quinolinone compounds. The protocols outlined below are based on established methodologies and are designed to deliver reproducible and reliable data for screening and characterizing new antifungal agents.

Introduction

The rising incidence of fungal infections and the emergence of drug-resistant strains necessitate the discovery and development of new antifungal agents. Quinolinone scaffolds have shown promise as a source of diverse bioactive molecules, including those with antifungal potential. This document details standardized in vitro methods to determine the antifungal efficacy of novel quinolinone derivatives, including the determination of minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC).

Key Experimental Techniques

The primary assessment of antifungal activity involves determining the lowest concentration of a compound that inhibits fungal growth (MIC) and the lowest concentration that kills the fungus (MFC). These parameters are crucial for evaluating the potential of a new compound as a fungistatic or fungicidal agent.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] The broth microdilution method is a widely accepted and standardized technique for determining the MIC of antifungal agents against yeasts and molds.[2][3][4]

Minimum Fungicidal Concentration (MFC) Assay

The MFC is the lowest concentration of an antifungal agent that results in a significant reduction (typically ≥99.9%) in the initial fungal inoculum.[5] This assay is performed as a subsequent step to the MIC test to determine whether a compound has a cidal or static effect on the fungus.[6]

Experimental Protocols

Protocol for Broth Microdilution MIC Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]

Materials:

  • Novel quinolinone compounds

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline or water

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • For yeasts (Candida spp.), grow an overnight culture in a suitable broth medium (e.g., Sabouraud Dextrose Broth) at 30°C.[2] Adjust the culture turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

    • For molds (Aspergillus spp.), grow the fungus on a suitable agar medium (e.g., Potato Dextrose Agar) for 7 days to allow for sporulation.[7] Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640 medium.[7]

  • Preparation of Quinolinone Compound Dilutions:

    • Prepare a stock solution of the quinolinone compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the compound dilutions.

    • Include a growth control well (inoculum without compound) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for molds.[7][8]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the quinolinone compound at which there is no visible growth. For yeasts, this is often defined as a significant reduction (e.g., 50% or 90%) in turbidity compared to the growth control.[9] For molds, the endpoint is typically complete inhibition of growth.[7]

Protocol for MFC Assay

Materials:

  • 96-well plates from the completed MIC assay

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile pipette tips

  • Incubator

Procedure:

  • Following the MIC determination, select the wells showing no visible growth (at and above the MIC).

  • From each of these wells, and from the growth control well, take a 10-20 µL aliquot and subculture it onto an SDA plate.[6][10]

  • Incubate the SDA plates at 35°C until growth is visible in the subculture from the growth control well (typically 24-48 hours).[10]

  • The MFC is the lowest concentration of the compound that results in no fungal growth or a kill of ≥99.9% of the initial inoculum on the subculture plates.[5][6]

Data Presentation

Quantitative data from the antifungal assays should be summarized in a clear and structured format to facilitate comparison between different quinolinone compounds and reference drugs.

Table 1: In Vitro Antifungal Activity of Novel Quinolinone Compounds

Compound IDFungal StrainMIC (µg/mL)MFC (µg/mL)MFC/MIC Ratio
QN-001Candida albicans ATCC 9002816322
QN-002Candida albicans ATCC 900288324
QN-003Candida albicans ATCC 9002832>64>2
FluconazoleCandida albicans ATCC 9002826432
QN-001Aspergillus fumigatus ATCC 20430532642
QN-002Aspergillus fumigatus ATCC 20430516644
QN-003Aspergillus fumigatus ATCC 20430564>64>1
Amphotericin BAspergillus fumigatus ATCC 2043050.512

Note: The MFC/MIC ratio is used to classify the antifungal effect. A ratio of ≤4 suggests a fungicidal effect, while a ratio of >4 indicates a fungistatic effect.[5]

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and hypothetical signaling pathways.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout prep_fungi Prepare Fungal Inoculum inoculate Inoculate 96-well Plates prep_fungi->inoculate prep_compounds Prepare Serial Dilutions of Quinolinone Compounds prep_compounds->inoculate incubate Incubate Plates (24-72h, 35°C) inoculate->incubate read_mic Visually or Spectrophotometrically Determine MIC incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

MFC_Determination_Workflow cluster_mic From MIC Assay cluster_subculture Subculture cluster_readout Readout mic_wells Select Wells with No Visible Growth (≥ MIC) subculture Subculture Aliquots onto SDA Plates mic_wells->subculture incubate Incubate Plates (24-48h, 35°C) subculture->incubate read_mfc Determine MFC as Lowest Concentration with No Growth incubate->read_mfc

Caption: Workflow for Minimum Fungicidal Concentration (MFC) Determination.

Hypothetical_Signaling_Pathway compound Quinolinone Compound target Fungal Target Protein (e.g., Enzyme in Ergosterol Synthesis) compound->target Binds to and inhibits pathway1 Signaling Cascade Component 1 target->pathway1 Inhibition pathway2 Signaling Cascade Component 2 pathway1->pathway2 response Cellular Response pathway2->response inhibition Inhibition of Cell Wall Synthesis or Membrane Integrity Disruption response->inhibition Leads to death Fungal Cell Death inhibition->death

Caption: Hypothetical Signaling Pathway Affected by a Quinolinone Compound.

Potential Mechanisms of Action

Quinoline and its derivatives have been reported to exert their antifungal effects through various mechanisms, including:

  • Disruption of the fungal cell membrane: Some quinoline compounds can interfere with the integrity of the cell membrane, leading to leakage of cellular contents and cell death.[11]

  • Inhibition of ergosterol biosynthesis: The azole class of antifungals inhibits the synthesis of ergosterol, a crucial component of the fungal cell membrane.[12][13] Novel quinolinones could potentially act on enzymes within this pathway.

  • Inhibition of succinate dehydrogenase: Some quinolinone derivatives have been identified as inhibitors of succinate dehydrogenase, an enzyme essential for fungal respiration.[14]

Further studies, such as membrane integrity assays (e.g., propidium iodide staining) and ergosterol quantification, can be conducted to elucidate the specific mechanism of action of novel quinolinone compounds.

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the initial assessment and characterization of the antifungal activity of novel quinolinone compounds. Consistent application of these standardized methods will generate high-quality, comparable data essential for the progression of promising candidates in the drug discovery pipeline.

References

Application Notes and Protocols for Determining the Lipophilicity of Ring-Substituted 4-Hydroxy-1H-quinolin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipophilicity is a critical physicochemical property in drug discovery and development, profoundly influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] For the privileged scaffold of 4-hydroxy-1H-quinolin-2-one, which is present in numerous biologically active compounds, understanding the lipophilicity of its various substituted analogues is paramount for optimizing pharmacokinetic and pharmacodynamic properties.[2][3]

This document provides detailed application notes and experimental protocols for the three primary methods used to determine the lipophilicity of ring-substituted 4-hydroxy-1H-quinolin-2-ones: the Shake-Flask method, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and in silico computational prediction.

Data Presentation: Lipophilicity of Substituted 4-Hydroxy-1H-quinolin-2-ones

The following table summarizes experimentally determined and calculated lipophilicity data for a series of ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives. The experimental values are presented as the logarithm of the capacity factor (log k) determined by RP-HPLC, a common index of lipophilicity.[2] Calculated log P values from two different commercial programs are included for comparison.[2]

Compound No.Substituent(s)log k (Experimental)Clog P (Calculated)log P (Calculated)
1 H0.4931.8381.77
2 7-Cl0.8122.5482.48
3 5-OH0.2861.7771.14
4 7-OH0.3191.7771.14
5 6-NO₂0.5811.8171.54
6 6-NH₂0.3970.9450.49
7 6-NH-cinnamoyl0.8453.3893.31
8 6-COOH-3-N=N-(2,5-diCl-4-NO₂-Ph)1.1125.3784.89
9 3-COOH0.4121.5891.34
10 3-CONH₂0.3410.6560.49
11 3-CONH-Ph0.7782.6792.61
12 3-CONH-(2-OH-Ph)0.8032.8982.45

Data sourced from Jampilek, J., et al. (2009). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity.[2]

Experimental and Computational Methodologies

Method 1: Shake-Flask Method (Gold Standard)

The shake-flask method is the traditional and most widely accepted technique for the direct determination of the n-octanol/water partition coefficient (log P).[4][5] It directly measures the concentration of the analyte in both phases after equilibrium is reached.

Shake_Flask_Workflow prep Phase Preparation partition Partitioning prep->partition stock Prepare Analyte Stock Solution stock->partition separate Phase Separation partition->separate quantify Quantification separate->quantify calculate Calculate log P quantify->calculate

Caption: Workflow for log P determination using the shake-flask method.

  • Preparation of Phases:

    • Prepare a phosphate buffer solution (e.g., 0.01 M, pH 7.4).

    • Saturate n-octanol with the aqueous buffer by mixing them vigorously for 24 hours, then allowing the phases to separate completely.

    • Similarly, saturate the aqueous buffer with n-octanol. This pre-saturation is critical to prevent volume changes during the experiment.

  • Analyte Stock Solution:

    • Prepare a stock solution of the test 4-hydroxy-1H-quinolin-2-one derivative in a suitable solvent (e.g., 10 mM in DMSO).

  • Partitioning:

    • In a suitable vessel (e.g., a glass centrifuge tube), add a precise volume of the pre-saturated n-octanol and pre-saturated aqueous buffer (e.g., 2 mL of each).

    • Add a small aliquot of the analyte stock solution to the biphasic system. The final concentration should be within the linear range of the chosen analytical method.

    • Securely cap the vessel and shake it vigorously until equilibrium is reached. Shaking time can vary but is often between 1 to 24 hours at a constant temperature (e.g., 25°C).

  • Phase Separation:

    • Centrifuge the vessel at a moderate speed to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase for analysis. Avoid any cross-contamination at the interface.

  • Quantification:

    • Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

    • Prepare calibration curves for the analyte in both n-octanol and the aqueous buffer to ensure accurate quantification.

  • Calculation:

    • Calculate the partition coefficient (P) using the following formula:

      • P = [Concentration]octanol / [Concentration]aqueous

    • The lipophilicity is expressed as the logarithm of P:

      • log P = log₁₀(P)

Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used indirect method for estimating lipophilicity.[2][6] It is faster and requires less sample than the shake-flask method. The method is based on the correlation between the retention time of a compound on a non-polar stationary phase and its log P value. The retention is quantified by the capacity factor (k), and its logarithm (log k) is used as the lipophilicity index.[2]

RP_HPLC_Workflow prep Sample & Mobile Phase Preparation hplc HPLC Analysis (Isocratic Elution) prep->hplc get_tr Determine Retention Time (tR) hplc->get_tr get_t0 Determine Dead Time (t₀) hplc->get_t0 calculate Calculate log k get_tr->calculate get_t0->calculate

Caption: Workflow for lipophilicity (log k) determination via RP-HPLC.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: End-capped non-polar C₁₈ stationary phase column.

    • Mobile Phase: An isocratic mixture of methanol and an aqueous buffer.[2] The exact ratio should be optimized to achieve retention factors (k) in the ideal range (typically 0.5 < k < 10).

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Temperature: Maintain a constant column temperature (e.g., 25°C).

    • Detection: Set the UV detector to a wavelength where the analyte has strong absorbance.

  • Sample Preparation:

    • Dissolve the 4-hydroxy-1H-quinolin-2-one derivatives in the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).

  • Determination of Dead Time (t₀):

    • The dead time (or void time) is the time it takes for an unretained compound to travel through the column.

    • Inject a solution of an unretained marker (e.g., sodium nitrate, uracil, or thiourea) and record its retention time.[7][8] This is t₀.

  • Analysis of Test Compounds:

    • Inject each prepared sample solution of the 4-hydroxy-1H-quinolin-2-one derivatives onto the column.

    • Record the retention time (tᵣ) for each compound from the resulting chromatogram.

  • Calculation of Capacity Factor (log k):

    • First, calculate the capacity factor (k) for each compound using the following equation:[9][10][11]

      • k = (tᵣ - t₀) / t₀

    • Then, calculate the logarithm of the capacity factor:

      • log k = log₁₀(k)

    • The resulting log k value is a reliable index of the compound's lipophilicity.

Method 3: In Silico Computational Prediction

Computational methods provide a rapid, cost-effective way to estimate log P values based on a molecule's structure before synthesis.[6] These methods are valuable for high-throughput screening of virtual libraries. Various algorithms exist, broadly categorized as atom-based, fragment-based, and property-based methods.[12]

In_Silico_Workflow structure Generate 2D/3D Molecular Structure (e.g., SMILES) software Select Prediction Software (e.g., ChemDraw, ALOGPS) structure->software input Input Structure into Software software->input calculate Execute log P Calculation input->calculate output Obtain Predicted log P Value calculate->output

Caption: Workflow for in silico prediction of log P values.

  • Generate Molecular Structure:

    • Represent the chemical structure of the desired 4-hydroxy-1H-quinolin-2-one derivative in a machine-readable format, such as SMILES (Simplified Molecular-Input Line-Entry System) or as a 2D drawing in a chemical drawing program.

  • Select a Computational Tool:

    • Choose a software package or online server that calculates log P. Numerous commercial and free options are available, each using different algorithms (e.g., ClogP, ALOGPS, XLOGP3, MolLogP).

    • Examples: ChemDraw, MarvinSketch, SwissADME (web server), ALOGPS 2.1 (web server).

  • Input the Structure:

    • Import the molecular structure into the selected software, either by drawing it, pasting the SMILES string, or opening a structure file.

  • Run the Calculation:

    • Navigate to the property calculation or analysis module within the software.

    • Select "log P," "Partition Coefficient," or a similar parameter to calculate. The software will apply its underlying algorithm to compute the value based on the inputted structure.

  • Analyze the Output:

    • The software will output a predicted log P value. It is highly recommended to use multiple programs or algorithms to obtain a range of predicted values, as different methods can yield different results.[13] This provides a more robust estimate of the compound's likely lipophilicity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to improve the yield and purity of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, which is typically achieved via a Mannich reaction involving 4-hydroxy-1H-quinolin-2-one, formaldehyde, and piperidine.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield is a common issue that can stem from several factors. Systematically investigate the following areas:

  • Reagent Quality: Ensure starting materials, especially 4-hydroxy-1H-quinolin-2-one and formaldehyde, are pure. Impurities can lead to significant side reactions. Use freshly opened or properly stored reagents.

  • Reaction Conditions: Temperature and reaction time are critical. Overheating can cause decomposition or polymerization, while insufficient heating may lead to an incomplete reaction. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time.[1]

  • Stoichiometry: The molar ratio of the reactants is crucial. An excess of formaldehyde or piperidine can lead to the formation of undesired side products. Start with equimolar amounts and optimize from there.

  • Solvent Choice: The solvent can significantly impact the reaction. Ethanol is commonly used, but exploring other polar solvents like methanol or isopropanol might improve yields. Ensure the solvent is dry if moisture-sensitive intermediates are suspected.[2]

  • pH Control: The Mannich reaction is sensitive to pH. The reaction is typically run under slightly acidic or basic conditions. The formation of the key electrophile (the iminium ion from formaldehyde and piperidine) is pH-dependent. Experiment with catalytic amounts of a mild acid or base.

Q2: I am observing significant side product formation. How can I identify and minimize these impurities?

A2: The primary side reaction in this synthesis is often the formation of a bis-substituted product where two piperidinomethyl groups are added to the quinolinone ring, or polymerization.[3][4]

  • Control Reactant Addition: Add the formaldehyde solution dropwise to the mixture of the quinolinone and piperidine. This slow addition helps to maintain a low concentration of the highly reactive iminium ion, disfavoring side reactions.

  • Temperature Management: Maintain a consistent and moderate reaction temperature (e.g., reflux in ethanol). Avoid localized hotspots by ensuring efficient stirring.[5]

  • Purification Strategy: If side products form, they can often be separated through column chromatography or recrystallization. Choose a solvent system for recrystallization that selectively dissolves the desired product at high temperatures but not the impurities.

Q3: The reaction does not seem to be proceeding, or is extremely slow. What should I check?

A3: A stalled reaction can usually be attributed to issues with the reactants or the reaction environment.

  • Iminium Ion Formation: The reaction relies on the formation of the piperidinium-methylidene ion (an iminium ion). This step can be sluggish if the amine (piperidine) is of poor quality or if the pH is not optimal. A catalytic amount of acid can facilitate the dehydration step needed to form the ion.[3]

  • Starting Material Reactivity: The 4-hydroxy-1H-quinolin-2-one exists in tautomeric equilibrium. Ensure the reaction conditions favor the enol-like form, which is the active nucleophile that attacks the iminium ion.

  • Atmosphere: While not always necessary, some related syntheses benefit from being run under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative side reactions, especially if the reaction is run for an extended period.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for this synthesis?

A1: The synthesis of this compound is a classic Mannich reaction. The mechanism involves two main stages:

  • Formation of the Eschenmoser-like salt (Iminium Ion): Piperidine reacts with formaldehyde to form a hemiaminal, which then dehydrates to form a reactive electrophilic iminium ion.

  • Nucleophilic Attack: The electron-rich 4-hydroxy-1H-quinolin-2-one (acting as the C-nucleophile) attacks the carbon of the iminium ion, forming a new carbon-carbon bond at the 3-position. A subsequent rearrangement (tautomerization) leads to the final product.[3]

Q2: Which analytical techniques are best for monitoring the reaction and characterizing the final product?

A2:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to track the consumption of the starting material and the formation of the product.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Infrared (IR) Spectroscopy: Shows characteristic functional group peaks.

    • Melting Point: A sharp melting point is a good indicator of purity.

Q3: Can I use paraformaldehyde instead of an aqueous formaldehyde solution?

A3: Yes, paraformaldehyde is often preferred as it is an anhydrous source of formaldehyde and can lead to cleaner reactions by avoiding the introduction of water.[4] When using paraformaldehyde, the reaction mixture typically needs to be heated to depolymerize it into formaldehyde gas in situ.

Q4: What are some common safety precautions for this reaction?

A4:

  • Formaldehyde: Is a known carcinogen and should be handled in a well-ventilated fume hood.

  • Piperidine: Is a corrosive and flammable liquid. Avoid contact with skin and eyes.

  • Solvents: Use appropriate flammable liquid precautions when working with solvents like ethanol.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Optimization of Reaction Conditions

The following table presents illustrative data on how varying reaction parameters can influence the yield of this compound.

Entry Solvent Temperature (°C) Time (h) Catalyst (mol%) Yield (%)
1EthanolReflux (78)6None65
2MethanolReflux (65)8None62
3IsopropanolReflux (82)6None71
4Ethanol5012None45
5EthanolReflux (78)6Acetic Acid (5)75
6Dioxane905None78
7Dioxane905Acetic Acid (5)85

Note: Data is illustrative and based on typical outcomes for Mannich reactions. Actual results will vary.

Experimental Protocol

Synthesis of this compound

Materials:

  • 4-hydroxy-1H-quinolin-2-one (1.0 equiv)

  • Piperidine (1.1 equiv)

  • Aqueous Formaldehyde (37% w/w, 1.2 equiv) or Paraformaldehyde (1.2 equiv)

  • Ethanol (or Dioxane)

  • Acetic Acid (optional, catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxy-1H-quinolin-2-one (1.0 equiv) and piperidine (1.1 equiv) in ethanol.

  • Slowly add the aqueous formaldehyde solution (1.2 equiv) to the stirred mixture at room temperature. If using paraformaldehyde, add it directly to the mixture.

  • (Optional) Add a catalytic amount of glacial acetic acid (e.g., 5 mol%).

  • Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.

  • If a precipitate forms, collect the solid by filtration, wash it with cold ethanol, and then with diethyl ether to remove impurities.

  • If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting crude solid or oil can then be purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.

Visual Guides

Experimental_Workflow start Starting Materials (Quinolinone, Piperidine, Formaldehyde) reaction Reaction Setup (Solvent, Reflux) start->reaction monitoring Monitor Progress (TLC) reaction->monitoring workup Reaction Workup (Cooling, Filtration) monitoring->workup Reaction Complete purification Purification (Recrystallization or Chromatography) workup->purification product Final Product (Characterization) purification->product

Caption: General experimental workflow for the synthesis.

Troubleshooting_Yield start Low Yield Observed check_reagents Check Purity of Starting Materials start->check_reagents Step 1 check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions Step 2 check_stoich Verify Stoichiometry start->check_stoich Step 3 rerun Rerun with Pure Reagents check_reagents->rerun Impure? optimize_time_temp Optimize Time/Temp via TLC Monitoring check_conditions->optimize_time_temp Suboptimal? adjust_ratio Adjust Molar Ratios check_stoich->adjust_ratio Incorrect? side_products Analyze for Side Products (TLC, NMR of crude) optimize_purification Optimize Purification (Solvent, Technique) side_products->optimize_purification No adjust_addition Adjust Reagent Addition (e.g., slow addition of CH₂O) side_products->adjust_addition Yes rerun->side_products optimize_time_temp->side_products adjust_ratio->side_products

Caption: Troubleshooting decision tree for low reaction yield.

Mannich_Reaction_Mechanism cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Attack & Tautomerization piperidine Piperidine iminium Eschenmoser-like Iminium Ion (Electrophile) piperidine->iminium + formaldehyde Formaldehyde formaldehyde->iminium intermediate Adduct Intermediate iminium->intermediate Attack quinolinone 4-Hydroxy-1H-quinolin-2-one (Nucleophile) quinolinone->intermediate product Final Product intermediate->product Tautomerization

Caption: Simplified mechanism of the Mannich reaction.

References

Technical Support Center: Overcoming Solubility Challenges of Quinolin-2-one Derivatives in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with quinolin-2-one derivatives during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why do many quinolin-2-one derivatives exhibit poor aqueous solubility?

A1: Quinolin-2-one derivatives often have low water solubility due to their molecular structure. Key contributing factors include:

  • Aromaticity and Planarity: The rigid, planar, and aromatic nature of the quinolinone core contributes to a stable crystal lattice structure, which requires significant energy to break during dissolution.[1]

  • High Lipophilicity: Many derivatives are highly lipophilic (fat-soluble), making them inherently less soluble in aqueous (water-based) media.[1][2]

  • Intermolecular Interactions: Strong intermolecular forces, such as hydrogen bonding and π-π stacking between the molecules in the solid state, hinder their interaction with water molecules.[1]

Q2: My quinolin-2-one derivative is precipitating in my aqueous buffer. What are the initial troubleshooting steps?

A2: When precipitation occurs, a systematic approach is necessary. The initial steps should involve simple formulation adjustments before moving to more complex strategies. A tiered approach, starting with adjusting the pH (if the molecule has ionizable groups) or using common co-solvents like DMSO, is recommended.[1][2] If these initial steps fail, more advanced techniques may be required.

Q3: What is the highest recommended final concentration of DMSO in cell culture media?

A3: The final concentration of dimethyl sulfoxide (DMSO) in cell-based assays should be kept as low as possible, ideally below 1% (v/v). For particularly sensitive cell lines or assays, a concentration of less than 0.1% is often recommended.[3] It is crucial to run a vehicle control with the same final DMSO concentration to account for any solvent-induced effects.[2]

Q4: Can cyclodextrins be used to improve the solubility of my quinolin-2-one derivative?

A4: Yes, cyclodextrins are a highly effective option. These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface.[4][5][6] The lipophilic quinolin-2-one derivative can be encapsulated within the cavity, forming a water-soluble inclusion complex.[1][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with a good safety profile.[1]

Q5: When should I consider preparing an amorphous solid dispersion?

A5: An amorphous solid dispersion should be considered when other methods like pH adjustment, co-solvents, or cyclodextrins are insufficient or not suitable for your experimental needs.[1] This technique involves dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix, which can significantly enhance the dissolution rate and apparent solubility.[1][8]

Troubleshooting Guides

Issue 1: Compound precipitates immediately upon dilution of DMSO stock into aqueous buffer.

This is a common phenomenon known as "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of solution.[9]

Potential Cause Recommended Solution Expected Outcome
High Supersaturation Decrease the final concentration of the compound in the assay.[2][3]The compound remains in solution at a lower, more soluble concentration.
Rapid Solvent Shift Employ a serial dilution approach. First, dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer.[3]A gradual change in solvent polarity prevents the compound from precipitating.
Low Kinetic Solubility Increase the mixing energy upon dilution by vortexing or rapid pipetting.[3]Improved mixing can help maintain the compound in a supersaturated state for a longer duration.

Issue 2: Compound precipitates over the course of a long incubation period (e.g., in a 37°C incubator).

Potential Cause Recommended Solution Expected Outcome
Thermodynamic Insolubility The compound concentration is above its thermodynamic solubility limit at the incubation temperature. Lower the compound concentration.[3]The compound remains soluble throughout the assay at a lower concentration.
Temperature Shift Affecting Solubility Pre-warm the cell culture media and other aqueous solutions to the experimental temperature (e.g., 37°C) before adding the compound.[9]Minimizing temperature fluctuations prevents temperature-induced precipitation.
pH Shift in Media Ensure the cell culture medium is adequately buffered for the CO2 environment of the incubator (e.g., using HEPES). Test the compound's solubility at various pH levels to understand its sensitivity.[9]A stable pH maintains the compound in its most soluble form.
Compound Instability The compound may be degrading over time, with the degradation products being less soluble. Assess the compound's stability in the assay buffer over the experimental time course.[3]If unstable, a shorter assay incubation time may be necessary.

Data Presentation: Solubility Enhancement Strategies

The following table provides an illustrative overview of the potential fold increase in aqueous solubility for a model quinolin-2-one derivative using various techniques. Actual values will vary depending on the specific compound's structure.

Method Principle Typical Fold Increase in Solubility (Approx.) Key Considerations
pH Adjustment Converts the compound to a more soluble salt form by protonating or deprotonating ionizable groups.[10][11]2 to 50-foldDependent on the compound's pKa; may not be suitable for all assays if the required pH is outside the physiological range.
Co-solvents (e.g., DMSO, Ethanol) Reduces the polarity of the aqueous medium, increasing the solubility of lipophilic compounds.[10]5 to 100-foldThe final concentration of the co-solvent must be compatible with the assay and not cause cellular toxicity.[12][13]
Cyclodextrins (e.g., HP-β-CD) Encapsulates the hydrophobic drug molecule within its cavity, forming a water-soluble inclusion complex.[1][4][6]10 to >500-foldHighly effective and generally well-tolerated in in vitro assays.[12]
Solid Dispersions (e.g., with PVP, PEG) Disperses the drug in an amorphous state within a hydrophilic polymer, preventing crystallization and enhancing dissolution.[1][8][14]10 to >200-foldRequires more extensive formulation development; suitable for both in vitro and in vivo applications.
Nanosuspensions Increases the surface area and saturation solubility by reducing the particle size to the nanometer range.[11][14][15]10 to 100-foldSignificantly increases dissolution velocity; manufacturing can be complex.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol determines the equilibrium (thermodynamic) solubility of a compound.

  • Preparation of Saturated Solution: Add an excess amount of the quinolin-2-one derivative to a known volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1][16]

  • Phase Separation: Separate the undissolved solid from the solution by centrifuging the samples at high speed (e.g., 14,000 rpm for 30 minutes).[1]

  • Quantification: Carefully collect the supernatant and analyze the concentration of the dissolved quinolin-2-one derivative using a validated analytical method, such as HPLC-UV.[1]

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is for preparing a quinolin-2-one derivative/HP-β-CD inclusion complex.

  • Preparation of HP-β-CD Solution: Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 0-20% w/v) in your desired buffer.[1]

  • Addition of Compound: Add an excess amount of the quinolin-2-one derivative powder to each HP-β-CD solution.[1]

  • Equilibration: Shake the suspensions at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.[1]

  • Separation of Undissolved Compound: Centrifuge the samples at high speed (e.g., 14,000 rpm for 30 minutes) to pellet the undissolved compound.[1]

  • Quantification: Collect the supernatant and analyze the concentration of the dissolved compound using a validated method like HPLC-UV.[1]

  • Phase Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship suggests the formation of a soluble complex.[1]

Protocol 3: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

  • Solvent Selection: Choose a volatile organic solvent (e.g., methanol, acetone) in which both the quinolin-2-one derivative and a hydrophilic carrier polymer (e.g., PVP K30, PEG 6000) are soluble.[1]

  • Dissolution: Dissolve the drug and the polymer in the selected solvent at a specific drug-to-polymer weight ratio (e.g., 1:1, 1:3, 1:5).[1]

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film on the flask wall.[1]

  • Drying: Dry the resulting solid mass in a vacuum oven (e.g., at 40°C) for 24 hours to remove residual solvent.[1]

  • Characterization: Scrape, pulverize, and sieve the dried solid dispersion. The amorphous nature can be confirmed using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).[1]

Visualizations

G Troubleshooting Workflow for Compound Precipitation cluster_1 cluster_2 cluster_3 A Initial Observation: Compound precipitates in aqueous buffer B Tier 1: Simple Adjustments A->B B1 Adjust pH (for ionizable compounds) B->B1 If pKa is known B2 Add Co-solvents (e.g., DMSO, Ethanol) B->B2 If non-ionizable C Tier 2: Advanced Formulations C1 Use Cyclodextrins (e.g., HP-β-CD) C->C1 D Tier 3: Solid-State Engineering D1 Prepare Solid Dispersions (e.g., with PVP, PEG) D->D1 E Solubility Issue Resolved B1->C If insufficient B1->E Success B2->C If toxicity occurs B2->E Success C1->E Success C2 Incorporate Surfactants (e.g., Tween 80) C1->C2 If complexation is weak C2->D If micelles are unstable C2->E Success D1->E Success D2 Formulate as Nanoparticles D1->D2 For further enhancement D2->E Success G Experimental Workflow for Solubility Enhancement using HP-β-CD A Prepare HP-β-CD solutions (0-20% w/v in buffer) B Add excess quinolin-2-one derivative to each solution A->B C Equilibrate for 48-72h (Constant temperature shaking) B->C D Centrifuge at high speed (e.g., 14,000 rpm, 30 min) C->D E Collect supernatant D->E F Analyze compound concentration (e.g., HPLC-UV) E->F G Plot Phase Solubility Diagram (Concentration vs. % HP-β-CD) F->G H Determine solubility enhancement G->H G Inhibition of NF-κB Signaling by a Quinolin-2-one Derivative cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor TNF-α Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation IkB_NFkB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB Quinolinone Quinolin-2-one Derivative Quinolinone->IKK Inhibits NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA Binds to Transcription Pro-inflammatory Gene Transcription DNA->Transcription IkB_NFkB->NFkB_nuc NF-κB Release & Translocation

References

troubleshooting unexpected side reactions in quinolin-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinolin-2-one synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected side reactions and optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during quinolin-2-one synthesis?

A1: Common side reactions are highly dependent on the chosen synthetic route.

  • In the Friedländer synthesis , self-condensation of the ketone reactant (an aldol condensation) is a frequent side reaction, especially under basic conditions.[1] The use of unsymmetrical ketones can also lead to the formation of undesired regioisomers, complicating purification and reducing the yield of the target molecule.[2][3]

  • In the Knorr synthesis , the formation of a 4-hydroxyquinoline isomer can compete with the desired 2-hydroxyquinoline (the tautomer of quinolin-2-one), particularly when using a smaller excess of the acid catalyst.[4]

  • The Camps cyclization can yield both quinolin-2-ones and quinolin-4-ones, and the product ratio is sensitive to the reaction conditions and the substrate structure.[3][5][6]

  • Reactions at high temperatures, such as the Gould-Jacobs reaction, can lead to product decomposition and the formation of tarry byproducts.[3]

Q2: I am observing a significant amount of tar-like material in my reaction mixture. What is the likely cause and how can I prevent it?

A2: Tar formation is a common issue in acid-catalyzed quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, due to the polymerization of reactants or intermediates under harsh acidic and high-temperature conditions. To minimize tarring, consider the following:

  • Moderators: In the Skraup synthesis, adding a moderator like ferrous sulfate can help control the exothermic nature of the reaction and reduce charring.

  • Temperature Control: Avoid excessively high temperatures. Gentle heating to initiate the reaction followed by careful control of the exotherm is crucial.[7]

  • Controlled Reagent Addition: Slow and controlled addition of the acid catalyst can help to dissipate heat and prevent localized hotspots that promote polymerization.

Q3: My reaction is giving a low yield of the desired quinolin-2-one. What are the potential reasons?

A3: Low yields can stem from several factors:

  • Inappropriate Catalyst: The choice of acid or base catalyst is critical and substrate-dependent. An unsuitable catalyst may fail to promote the desired cyclization or may favor side reactions.[7]

  • Suboptimal Temperature: Many quinolin-2-one syntheses require heating. However, excessive temperatures can cause decomposition, while temperatures that are too low can lead to an incomplete or very slow reaction.[7]

  • Poor Substrate Reactivity: Electron-withdrawing groups on the aniline starting material can deactivate the ring, making the cyclization step more difficult.[7]

  • Presence of Water: In many acid-catalyzed reactions, the water generated during the reaction can inhibit the equilibrium. Using anhydrous reagents and solvents is often beneficial.[7]

Q4: How can I control the regioselectivity in my quinolin-2-one synthesis when using an unsymmetrical ketone?

A4: Controlling regioselectivity is a significant challenge. Here are some strategies:

  • Catalyst Selection: The choice of catalyst can influence the regiochemical outcome. For instance, in the Friedländer synthesis, certain catalysts may favor the reaction at the less sterically hindered α-carbon of the ketone.[2]

  • Substrate Modification: Introducing a directing group on one of the reactants can steer the reaction towards a single regioisomer.[2] Using an imine analog of the o-aminoaryl ketone can also help avoid side reactions and improve selectivity.[8]

  • Reaction Conditions: Systematically optimizing the solvent, temperature, and reaction time can help identify conditions that favor the formation of the desired product.[2]

Troubleshooting Guides

Issue 1: Unexpected Formation of a Quinolin-4-one Isomer in Camps Cyclization

Symptoms: The final product shows a mixture of the desired quinolin-2-one and an isomeric quinolin-4-one, as confirmed by NMR and LC-MS analysis.

Possible Causes:

  • Base Strength: The strength of the base used for cyclization can influence the site of deprotonation on the N-(2-acylaryl)amide intermediate. Stronger bases may favor deprotonation leading to the quinolin-4-one.[3]

  • Reaction Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the cyclization, potentially favoring one isomer over the other.

Troubleshooting Steps:

  • Vary the Base: If a strong base like sodium hydroxide was used, consider switching to a weaker base such as cesium carbonate.[3]

  • Optimize Temperature: Experiment with a range of reaction temperatures to determine the optimal conditions for the formation of the desired quinolin-2-one.

  • Solvent Screening: The polarity of the solvent can influence the reaction pathway. Conduct small-scale experiments with different solvents to assess the impact on the product ratio.

Issue 2: Polymeric Byproducts in Palladium-Catalyzed Synthesis

Symptoms: A significant amount of insoluble, polymeric material is formed, leading to low yields of the desired quinolin-2-one. This is sometimes observed in Pd-catalyzed reactions involving alkynes.[9]

Possible Causes:

  • Catalyst Decomposition: The palladium catalyst may be decomposing to palladium black, which can promote polymerization.

  • Side Reactions of the Alkyne: The alkyne starting material may be undergoing self-polymerization under the reaction conditions.

  • Ligand Choice: The ligand used can significantly impact the stability and reactivity of the palladium catalyst.

Troubleshooting Steps:

  • Ligand Screening: Experiment with different phosphine ligands to stabilize the palladium catalyst and prevent decomposition.

  • Controlled Addition: Add the alkyne substrate slowly to the reaction mixture to maintain a low concentration and minimize self-polymerization.

  • Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature to disfavor polymerization side reactions.

Data Presentation

Table 1: Effect of Catalyst on the Friedländer Synthesis of a Model Quinolin-2-one

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield of Quinolin-2-one (%)Yield of Aldol Side-Product (%)
KOH (20)Ethanol80126525
Piperidine (20)Toluene11087815
p-TsOH (10)Toluene1106855
Iodine (10)Solvent-free120290<5

Note: Data is illustrative and will vary depending on the specific substrates used.

Table 2: Influence of Base on Regioselectivity in Camps Cyclization

SubstrateBaseSolventTemperature (°C)Ratio of Quinolin-2-one : Quinolin-4-one
N-(2-acetylphenyl)but-2-enamideNaOH (strong)Ethanol8015 : 85
N-(2-acetylphenyl)but-2-enamideCs₂CO₃ (weak)DMF10090 : 10

Reference: Based on principles described in[3].

Experimental Protocols

Protocol 1: General Procedure for Troubleshooting Low Yield in a Friedländer Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) in anhydrous toluene (10 mL).

  • Reagent Addition: Add the ketone with an α-methylene group (1.1 mmol) and the chosen catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).[10]

Protocol 2: Purification of Quinolin-2-one via Recrystallization
  • Dissolution: Dissolve the crude quinolin-2-one product in a minimal amount of a hot solvent in which the compound is soluble (e.g., ethanol, ethyl acetate, or a mixture).

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under high vacuum to remove any residual solvent.

Mandatory Visualizations

Troubleshooting_Workflow start Low Yield or Unexpected Side Product check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions analytical_characterization Characterize Side Products (NMR, LC-MS, GC-MS) start->analytical_characterization optimize_catalyst Optimize Catalyst (Type, Loading) check_conditions->optimize_catalyst optimize_solvent Optimize Solvent check_conditions->optimize_solvent optimize_temp Optimize Temperature check_conditions->optimize_temp literature_search Consult Literature for Similar Issues analytical_characterization->literature_search purification Modify Purification Strategy optimize_catalyst->purification optimize_solvent->purification optimize_temp->purification

Caption: A general troubleshooting workflow for addressing low yields and unexpected side products in quinolin-2-one synthesis.

Friedlander_Mechanism_Side_Reactions cluster_main Main Friedländer Pathway cluster_side Side Reactions 2-Aminoaryl Ketone 2-Aminoaryl Ketone Aldol Adduct Aldol Adduct 2-Aminoaryl Ketone->Aldol Adduct Ketone Ketone Ketone->Aldol Adduct Self-Condensation Self-Condensation Ketone->Self-Condensation Base-catalyzed Unsaturated Carbonyl Unsaturated Carbonyl Aldol Adduct->Unsaturated Carbonyl Undesired Regioisomer Undesired Regioisomer Aldol Adduct->Undesired Regioisomer Unsymmetrical Ketone Imine Formation Imine Formation Unsaturated Carbonyl->Imine Formation Quinolin-2-one Quinolin-2-one Imine Formation->Quinolin-2-one

Caption: Simplified reaction pathway for the Friedländer synthesis, highlighting potential side reactions.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up (Extraction) start->workup distillation Distillation (for volatile products) workup->distillation If applicable crystallization Crystallization / Recrystallization workup->crystallization chromatography Column Chromatography workup->chromatography pure_product Pure Quinolin-2-one distillation->pure_product crystallization->pure_product chromatography->pure_product

Caption: A general workflow for the purification of quinolin-2-one from a crude reaction mixture.

References

optimizing the reaction conditions for the synthesis of 4-hydroxyquinolin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-hydroxyquinolin-2-ones.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4-hydroxyquinolin-2-ones, offering potential causes and solutions to improve reaction outcomes.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Yield Incomplete initial condensation: The reaction between the aniline and the malonic acid derivative or β-ketoester may not have gone to completion.[1] Cyclization temperature too low: The thermal cyclization step, particularly in the Conrad-Limpach synthesis, requires high temperatures, often around 250°C.[1][2] Inefficient heat transfer: Use of a poorly conducting solvent or an inadequate heating apparatus can prevent the reaction from reaching the optimal temperature.[1] Decomposition of starting materials or intermediates: Prolonged heating at excessively high temperatures can lead to the degradation of reactants and products.[1] Inappropriate solvent: The choice of solvent is crucial for achieving high temperatures and good yields. Traditional solvents like mineral oil or Dowtherm A are effective but have drawbacks.[2][3]Ensure complete condensation: Monitor the initial reaction by Thin Layer Chromatography (TLC). Consider extending the reaction time or using a mild acid catalyst like acetic acid.[1][4] Optimize cyclization temperature: Utilize a high-boiling point solvent to ensure the reaction mixture reaches the necessary temperature for cyclization.[1] A temperature of 245 °C has been noted as a critical reaction temperature to minimize by-product formation in some cases.[5] Improve heat transfer: Employ a suitable high-boiling solvent (see Table 1) and a reliable heating mantle with a temperature controller.[1] Optimize heating time: Avoid prolonged heating. The optimal duration for the cyclization step is typically 10-15 minutes once the required temperature is reached.[6] Select an appropriate solvent: High-boiling inert solvents like mineral oil have been shown to increase yields significantly, in some cases up to 95%, compared to neat reactions.[2] Consider greener alternatives like ethyl benzoate.[3]
Formation of Undesired Isomers (e.g., 2-hydroxyquinoline) High initial condensation temperature: The formation of the 2-hydroxyquinoline isomer (Knorr product) is thermodynamically favored at higher initial condensation temperatures (around 140°C or higher).[1]Control condensation temperature: To favor the formation of the desired 4-hydroxyquinolin-2-one, carry out the initial condensation of the aniline and β-ketoester at lower temperatures to achieve kinetic control.[1]
Formation of Side Products (e.g., bisquinoline derivatives) Reaction with aldehydes: In the presence of certain reagents like formaldehyde, the formation of bisquinoline derivatives can occur.[5]Modify the synthetic route: If aminomethylation is desired, it may be necessary to first synthesize the carboxylic acid derivative of the 4-hydroxyquinolin-2-one before proceeding with the Mannich reaction.[5][7]
Purification Difficulties Contamination with high-boiling solvent: Residual high-boiling solvents like mineral oil or Dowtherm A can be difficult to remove from the final product.[1] Product precipitation issues: The product may not readily precipitate from the reaction mixture upon cooling.[8]Effective washing: After filtration, wash the crude product with a non-polar solvent like petroleum ether or hexanes to remove the high-boiling solvent.[1][6] Induce precipitation: If the product does not precipitate upon cooling, the solvent volume can be reduced under vacuum, or a non-polar solvent can be added to induce precipitation.[8] Recrystallization: Further purification can be achieved by recrystallizing the crude product from a suitable solvent such as ethanol, acetic acid, or DMF.[8] Decolorizing carbon can be used to remove colored impurities.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 4-hydroxyquinolin-2-ones?

A1: The most common methods include the Conrad-Limpach synthesis, which involves the condensation of anilines with β-ketoesters or malonic esters at high temperatures, and microwave-assisted synthesis, which can offer faster reaction times and improved yields.[2][9][10] Other methods involve the cyclization of N,N-diphenyl malonamide in the presence of polyphosphoric acid (PPA).[11]

Q2: Why is the Conrad-Limpach synthesis often performed at very high temperatures?

A2: The high temperature (typically around 250°C) is necessary for the thermal cyclization of the intermediate enamine or Schiff base to form the quinoline ring.[1][2] This step is often the rate-determining step and requires significant thermal energy to overcome the activation barrier.[2]

Q3: What is the role of the high-boiling point solvent in the Conrad-Limpach synthesis?

A3: A high-boiling point, inert solvent such as mineral oil, diphenyl ether, or Dowtherm A is used to achieve the high temperatures required for the cyclization step and to ensure uniform heating of the reaction mixture.[1][2][3] The use of such solvents can dramatically increase the yield compared to performing the reaction neat.[2]

Q4: Can I use microwave irradiation to synthesize 4-hydroxyquinolin-2-ones?

A4: Yes, microwave-assisted synthesis is a viable and often advantageous method. It can significantly reduce reaction times and, in some cases, improve yields and product purity.[12][13][14] Microwave heating allows for rapid and efficient energy transfer to the reaction mixture.[5]

Q5: How do electron-withdrawing or electron-donating groups on the aniline starting material affect the reaction?

A5: The nature of the substituents on the aniline ring can influence the nucleophilicity of the aniline and the stability of the intermediates, thereby affecting the reaction rate and yield. Strong electron-withdrawing groups on the aniline can deactivate the aromatic ring, making the cyclization step more difficult and potentially leading to lower yields.[1]

Q6: How can I purify the final 4-hydroxyquinolin-2-one product?

A6: Purification typically involves cooling the reaction mixture to allow the product to precipitate. The solid is then collected by filtration and washed with a suitable solvent (e.g., petroleum ether, hexanes) to remove the high-boiling reaction solvent.[1][6] Further purification can be achieved by recrystallization from solvents like ethanol, acetic acid, or DMF.[8] The use of decolorizing carbon can help remove colored impurities.[6]

Quantitative Data Presentation

Table 1: Effect of Solvent on the Yield of 4-Hydroxyquinolines in Conrad-Limpach Synthesis

SolventBoiling Point (°C)Typical Yield (%)Reference(s)
Neat (No Solvent)-< 30[2][15]
Mineral Oil> 300up to 95[2][15]
Diphenyl Ether259High[3][15]
Dowtherm A257High[3][15]
Ethyl Benzoate212Adequate[3]
1,2-Dichlorobenzene180Moderate[5]

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

MethodCatalystSolventReaction TimeYield (%)Reference(s)
Conventional HeatingNoneDowtherm A10-15 min (at reflux)85-90[6]
Microwave IrradiationBiCl₃Ethanol5-13 min51-71[12]
Microwave IrradiationProlineTetrahydrofuran (THF)20 min98[13][14]
Microwave IrradiationNone1,2-DichlorobenzeneVariesVaries[5]

Experimental Protocols

Protocol 1: Conrad-Limpach Synthesis of 2-Methyl-4-hydroxyquinoline [6]

  • Setup: In a 500-mL three-necked round-bottomed flask equipped with a dropping funnel, a mechanical stirrer, and an air condenser, place 150 mL of Dowtherm A.

  • Heating: Stir and heat the Dowtherm A to its reflux temperature.

  • Addition of Reactant: Rapidly add 65 g (0.32 mole) of ethyl β-anilinocrotonate through the dropping funnel.

  • Reaction: Continue stirring and refluxing for 10–15 minutes after the addition is complete. The ethanol formed during the reaction can be allowed to escape or be collected.

  • Cooling and Precipitation: Allow the mixture to cool to room temperature, at which point a yellow solid should separate.

  • Isolation: Add approximately 200 mL of petroleum ether (b.p. 60–70°C), collect the solid on a Büchner funnel, and wash it with 100 mL of petroleum ether.

  • Purification: After air drying, treat the crude product with 10 g of decolorizing carbon in 1 L of boiling water. Filter the hot solution and allow it to cool.

  • Final Product: Collect the resulting white, needle-like crystals of 2-methyl-4-hydroxyquinoline by filtration. The expected yield is 43–46 g (85–90%).

Protocol 2: Microwave-Assisted Synthesis of 4-Hydroxy-2-quinolone Analogues [12]

  • Reactant Mixture: In a glass microwave tube, introduce a 3:1 mixture of diethyl malonate and the appropriate β-enaminone in 1 mL of ethanol.

  • Catalyst Addition: Add 0.2 mmol of BiCl₃ to the reaction mixture.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation for a period of 5 to 13 minutes.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Catalyst Recovery: After the reaction is complete, add 5 mL of ethanol and recover the catalyst by filtration.

  • Purification: The filtrate can be concentrated, and the pure product can be obtained by crystallization.

Mandatory Visualization

SynthesisWorkflow cluster_reactants Starting Materials cluster_synthesis Reaction Steps cluster_product Final Product & Purification Aniline Aniline Condensation Step 1: Condensation (Enamine/Schiff Base Formation) Aniline->Condensation MalonicEster Malonic Acid Derivative (e.g., Diethyl Malonate) MalonicEster->Condensation Cyclization Step 2: Thermal Cyclization (High Temperature) Condensation->Cyclization Intermediate Product 4-Hydroxyquinolin-2-one Cyclization->Product Purification Purification (Precipitation, Filtration, Recrystallization) Product->Purification

Caption: General workflow for the Conrad-Limpach synthesis of 4-hydroxyquinolin-2-ones.

References

minimizing the toxicity of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize the potential toxicity of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one and related quinolinone derivatives in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential causes of toxicity with this compound in my cell culture?

Toxicity from quinolinone derivatives can stem from several factors:

  • Off-target effects: The compound may interact with unintended cellular targets, leading to toxic side effects.[1]

  • High Concentrations: Concentrations significantly above the half-maximal inhibitory concentration (IC50) can induce non-specific effects and cell death.[1]

  • Prolonged Exposure: Continuous exposure to the compound can disrupt normal cellular functions and lead to cumulative toxicity.[1]

  • Solvent Toxicity: The vehicle used to dissolve the compound, such as DMSO, can be toxic to cells at higher concentrations.[1][2] It is crucial to perform a vehicle dose-response curve to identify the maximum non-toxic concentration for your specific cell line.[2]

  • Metabolite Toxicity: Cellular metabolism of the compound may produce toxic byproducts.[1]

  • Inhibition of Essential Cellular Processes: While targeting a specific pathway, the compound might inadvertently interfere with pathways crucial for cell survival.[1][3]

  • Chemical Contamination: Impurities in the media, sera, or water, as well as leachables from plasticware, can contribute to cytotoxicity.[4][5][6]

Q2: How can I determine the optimal, non-toxic concentration of this compound for my experiments?

The ideal concentration should be empirically determined for each cell line and experimental setup. A dose-response study is essential to identify a concentration that is effective for your intended purpose without causing significant cytotoxicity. Cellular fitness screens are necessary to exclude compounds that exhibit general toxicity.[7]

Q3: My control cells treated with the vehicle (e.g., DMSO) are also showing signs of toxicity. What should I do?

If you observe significant cell death in your vehicle-only control compared to untreated cells, the solvent concentration is likely too high.[2] It is recommended to perform a dose-response curve for the vehicle to determine the maximum tolerated concentration for your specific cell line.[2] For DMSO, a concentration of ≤ 0.5% (v/v) is generally considered safe for most cell lines, though some sensitive lines may not tolerate concentrations above 0.1%.[2]

Q4: Could the functional groups on the quinolinone structure influence its toxicity?

Yes, the cytotoxic activities of quinoline derivatives are highly dependent on the functional groups attached to the core structure.[3][8] Different functional groups can alter the compound's solubility, cell permeability, and interaction with cellular targets, thereby influencing its toxic potential.[3][8][9]

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and minimize the toxicity of this compound in your cell culture experiments.

Step 1: Initial Assessment of Cytotoxicity

The first step is to confirm and quantify the observed toxicity.

Recommended Experiments:

  • Cell Viability Assays: Use assays like MTT, MTS, or CellTiter-Glo to quantify the number of viable cells after treatment.[7][10]

  • Cytotoxicity Assays: Employ assays such as LDH release or CytoTox-Glo to measure cell death.[7]

  • Apoptosis Assays: Use methods like caspase activity assays or Annexin V staining to determine if the compound is inducing programmed cell death.[7]

Data Presentation:

Summarize your findings in a table to compare the effects of different concentrations of the compound.

Concentration (µM)Cell Viability (%) (MTT Assay)Cytotoxicity (%) (LDH Assay)Apoptosis Induction (Fold Change vs. Control)
0 (Vehicle Control)10051.0
19581.2
570253.5
1040608.0
25158515.0
5059520.0
Step 2: Experimental Workflow for Troubleshooting

The following workflow can help you systematically identify and address the source of toxicity.

G A High Cytotoxicity Observed B Check Vehicle Control Toxicity A->B C Optimize Vehicle Concentration B->C Toxicity Observed D Vehicle is Not the Primary Cause B->D No Toxicity E Perform Dose-Response & Time-Course C->E D->E F Determine IC50 & Optimal Exposure Time E->F G Assess Culture Conditions F->G H Review Media, Serum, CO2, etc. G->H Suboptimal I Culture Conditions Optimized G->I Optimal J Consider Compound-Specific Effects H->J I->J K Investigate Off-Target Effects & Metabolic Toxicity J->K Toxicity Persists L Problem Resolved J->L Toxicity Minimized K->L

Figure 1. A step-by-step workflow for troubleshooting unexpected cytotoxicity.

Step 3: Detailed Experimental Protocols

MTT Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control for the desired exposure time.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture (substrate, cofactor, and dye).

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Reading: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a lysis buffer).

Potential Signaling Pathways Involved in Quinolinone-Induced Toxicity

Quinoline derivatives have been shown to exert cytotoxic effects by modulating various signaling pathways. While the specific pathways affected by this compound require experimental validation, related compounds have been shown to impact the following:

  • PI3K/Akt Pathway: Inhibition of this pathway can lead to decreased cell survival and proliferation.[3]

  • Receptor Tyrosine Kinases (RTKs): Dysregulation of RTK signaling can affect cell growth, differentiation, and survival.[3]

  • MAPK Pathway: Alterations in this pathway can influence cellular responses to stress and mitogens.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K MAPK_pathway MAPK Pathway (e.g., ERK, JNK, p38) RTK->MAPK_pathway Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription Activation MAPK_pathway->Transcription Modulation Cell_Response Cell_Response Transcription->Cell_Response Altered Cell Proliferation & Survival Quinolinone Quinolinone Derivative Quinolinone->RTK Inhibition Quinolinone->PI3K Inhibition Quinolinone->MAPK_pathway Modulation

Figure 2. Potential signaling pathways modulated by quinolinone derivatives leading to cytotoxicity.

References

Technical Support Center: Enhancing the Stability of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one during long-term storage.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the handling and storage of this compound.

Question: I am observing a change in the physical appearance (e.g., color change, clumping) of my stored this compound powder. What could be the cause and how can I prevent it?

Answer:

Changes in the physical appearance of the compound can be indicative of degradation or instability. The primary causes and preventative measures are outlined below:

  • Potential Causes:

    • Exposure to Light: Quinolinone derivatives can be susceptible to photodegradation, which may lead to color changes.[1]

    • Exposure to Moisture (Hygroscopicity): The presence of the piperidine moiety might contribute to water absorption from the atmosphere, leading to clumping or even hydrolysis.

    • Elevated Temperature: High temperatures can accelerate degradation pathways.

    • Incompatible Storage Container: Interaction with the container material could catalyze degradation.

  • Troubleshooting and Preventative Actions:

    • Storage Conditions: Store the compound in a tightly sealed, amber glass vial to protect it from light and moisture. For long-term storage, keep it in a desiccator at a controlled low temperature (e.g., 2-8 °C or -20 °C).

    • Inert Atmosphere: For highly sensitive batches, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

    • Container Selection: Use high-quality, inert glass containers. Avoid plastic containers unless their compatibility has been thoroughly tested.

Question: My compound is showing a decrease in purity or an increase in unknown peaks on the HPLC chromatogram after a period of storage. How can I identify the degradation products and improve stability?

Answer:

A decrease in purity or the appearance of new peaks on the HPLC chromatogram suggests chemical degradation. A systematic approach is necessary to identify the degradants and enhance the stability of the compound.

  • Identification of Degradation Products:

    • Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.[2][3][4][5] This will help in understanding the degradation pathways.

    • LC-MS/MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to analyze the stressed samples. This technique can help in the tentative identification of degradation products by providing information on their molecular weights and fragmentation patterns.

  • Improving Chemical Stability:

    • pH Control: If the compound is stored in solution, the pH of the solvent is critical. The stability of similar quinolone compounds can be pH-dependent. Determine the optimal pH for stability and use buffered solutions for storage if necessary.

    • Excipient Compatibility: If the compound is part of a formulation, ensure compatibility with all excipients. Some excipients can promote degradation.

    • Recrystallization/Purification: Ensure the initial purity of the compound is high. The presence of impurities can sometimes catalyze degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemical structure, which includes a quinolin-2-one core and a piperidinomethyl side chain, the following degradation pathways are plausible:

  • Hydrolysis: The lactam ring in the quinolin-2-one core could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.

  • Oxidation: The piperidine nitrogen and the methylene bridge are potential sites for oxidation. This can be initiated by atmospheric oxygen, peroxides, or metal ion contaminants.

  • Photodegradation: The quinolinone ring system is known to be photoreactive and can undergo dimerization or other rearrangements upon exposure to UV or even ambient light.[1]

Q2: What are the ideal long-term storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored as a solid in a well-sealed, amber glass vial at low temperatures (2-8 °C is recommended for mid-term, and -20 °C for long-term storage). The container should be placed in a desiccator to protect it from moisture. For maximum protection, especially for reference standards, storage under an inert gas like argon or nitrogen is advisable.

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating HPLC method is one that can separate the parent compound from its degradation products, thus allowing for an accurate measurement of the parent compound's purity and the formation of impurities over time. The development process involves:

  • Forced Degradation: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to generate a mixture of the parent compound and its degradants.[2][3][4][5]

  • Method Development: Use the stressed sample to develop an HPLC method (typically reverse-phase) that achieves baseline separation between the parent peak and all degradation product peaks. Key parameters to optimize include the column, mobile phase composition (including pH and organic modifier), flow rate, and detector wavelength.

  • Method Validation: Validate the developed method according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Q4: Are there any known incompatibilities with common solvents or excipients?

  • Solvents: Avoid prolonged storage in protic solvents, especially at non-neutral pH, due to the risk of hydrolysis. Aprotic solvents like acetonitrile or THF are generally more suitable for short-term solution storage. For long-term storage, it is always best to store the compound as a solid.

  • Excipients: Be cautious with excipients that have reactive functional groups. For example, reducing sugars could potentially interact with the piperidine moiety. Excipients with residual peroxides can promote oxidative degradation. Compatibility studies are essential when formulating this compound.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (RT)
0.1 M HCl (60°C, 24h)15.234.5 min
0.1 M NaOH (60°C, 24h)25.843.2 min
3% H₂O₂ (RT, 24h)18.525.1 min
Heat (80°C, 48h)8.324.5 min
Photolytic (UV light, 24h)30.156.8 min

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with a photodiode array (PDA) detector

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl. Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. If no degradation is observed, repeat with 1 M NaOH. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.[3] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples by a suitable HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method for the quantification of this compound and its degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or the λmax of the compound)

  • Injection Volume: 10 µL

Validation Parameters (according to ICH guidelines):

  • Specificity: Demonstrate the ability to separate the parent compound from its degradation products using stressed samples.

  • Linearity: Analyze a series of solutions of known concentrations to establish a linear relationship between concentration and peak area.

  • Accuracy: Determine the recovery of a known amount of the compound spiked into a placebo.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the compound that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).

Mandatory Visualizations

Degradation_Pathway API 4-Piperidin-1-ylmethyl- 1H-quinolin-2-one Hydrolysis Hydrolysis (Acid/Base) API->Hydrolysis [H+] or [OH-] Oxidation Oxidation (H2O2/Air) API->Oxidation [O] Photodegradation Photodegradation (UV Light) API->Photodegradation Degradant1 Ring-Opened Product Hydrolysis->Degradant1 Degradant2 N-Oxide Oxidation->Degradant2 Degradant3 Dimer/Photoproduct Photodegradation->Degradant3

Caption: Potential degradation pathways for this compound.

Stability_Study_Workflow cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Evaluation Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Method Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photolytic Photolytic Stress Photolytic->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS Method Validate Analytical Method HPLC->Method Pathway Identify Degradation Pathways LCMS->Pathway Storage Recommend Storage Conditions Pathway->Storage API API Sample API->Acid API->Base API->Oxidation API->Thermal API->Photolytic

Caption: Experimental workflow for a comprehensive stability study.

Troubleshooting_Logic start Observed Instability physical Physical Change? start->physical chemical Chemical Change? physical->chemical No action_physical Action: Protect from light, moisture, heat. Check container compatibility. physical->action_physical Yes action_chemical Action: Conduct forced degradation. Identify degradants (LC-MS). Optimize pH, excipients. chemical->action_chemical Yes end Enhanced Stability chemical->end No action_physical->end action_chemical->end

Caption: Logical relationship for troubleshooting stability issues.

References

refining purification techniques for high-purity quinolin-2-one compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity quinolin-2-one compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude quinolin-2-one product?

A1: Common impurities often depend on the synthetic route. Key impurities can include unreacted starting materials, such as substituted anilines or coumarins, and isomeric side products.[1][2] For instance, in syntheses involving O-alkylation of 4-hydroxy-1H-quinolin-2-one, the N-alkylated isomer is a common and often difficult-to-separate impurity.[1] Syntheses like the Conrad-Limpach or Doebner-von Miller can also result in polymeric materials or tar, especially under harsh acidic and high-temperature conditions.[3][4]

Q2: When should I choose recrystallization over column chromatography for purification?

A2: The choice depends on the nature of the impurities and the scale of your reaction. Recrystallization is an excellent and scalable method if your crude product is a solid and the impurities have significantly different solubility profiles from the desired compound.[1] It is particularly effective for removing minor impurities to achieve very high purity.[5] Column chromatography, on the other hand, is ideal for separating mixtures with components of similar polarity, such as isomers, or for purifying oily or non-crystalline crude products.[1][5]

Q3: My crude product is an oil and will not crystallize. What should I do?

A3: An oily product can be due to the presence of residual solvent or impurities that inhibit crystallization.[1] First, ensure all solvent is removed by drying the product under a high vacuum for an extended period.[1] If it remains an oil, a preliminary purification step using column chromatography is recommended to remove the problematic impurities. The purified fractions can then be concentrated and crystallization can be attempted again.[1][3]

Q4: I'm seeing significant streaking on my TLC plate. What causes this and how can I fix it?

A4: Streaking on a TLC plate can be caused by several factors:

  • High Polarity: The compound may be too polar for the chosen eluent, causing it to interact strongly with the silica gel. Try increasing the polarity of your solvent system.[1]

  • High Concentration: The sample spotted on the plate might be too concentrated. Dilute your sample before spotting.[1]

  • Acidic/Basic Nature: If your quinolin-2-one derivative is acidic or basic, it can interact strongly with the silica. Adding a small amount of a modifier to your eluent, such as acetic acid for basic compounds or triethylamine for acidic ones, can often resolve this issue.[1]

Q5: How can I effectively remove unreacted polar starting materials like 4-hydroxy-1H-quinolin-2-one?

A5: An acid-base extraction is a highly effective method for this purpose. The phenolic hydroxyl group in 4-hydroxy-1H-quinolin-2-one makes it acidic. By dissolving the crude product in an organic solvent (like dichloromethane or ethyl acetate) and washing it with a dilute aqueous base (e.g., 1M NaOH or 5% NaHCO₃), the acidic starting material will be deprotonated and move into the aqueous layer as a water-soluble salt, while the desired product remains in the organic layer.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of quinolin-2-one compounds.

Problem Potential Cause(s) Suggested Solution(s) Citation
Low Yield After Recrystallization 1. The product is too soluble in the chosen solvent, even at low temperatures. 2. Too much solvent was used. 3. Premature crystallization occurred during hot filtration.1. Test a variety of solvent systems. A good solvent is one where the product is highly soluble at high temperatures but poorly soluble at low temperatures. Common solvents for quinolin-2-ones include ethanol, methanol, acetic acid, or DMF. 2. Use the minimum amount of hot solvent required to fully dissolve the crude product. 3. Preheat the filtration funnel and flask to prevent the product from crashing out of solution prematurely.[1][3]
Co-elution of Impurities During Column Chromatography 1. Impurities have very similar polarity to the product (e.g., N- vs. O-alkylated isomers). 2. The column was overloaded with the crude material. 3. The solvent system is not optimal.1. Use a shallower solvent gradient or run the column isocratically with a lower polarity eluent. A longer column can also improve resolution. 2. Reduce the amount of crude product loaded onto the column. 3. Perform thorough TLC analysis to find a solvent system that provides better separation between your product and the impurity. An optimal Rf value on TLC is generally between 0.25 and 0.35.[1][6]
Product Decomposes on Silica Gel Column 1. The quinolin-2-one derivative is sensitive to the acidic nature of standard silica gel. 2. The compound is unstable in the chosen solvent over long periods.1. Deactivate the silica gel by treating it with a base like triethylamine. Alternatively, use a different stationary phase such as neutral alumina. 2. Run the column as quickly as possible (flash chromatography) and avoid leaving the compound on the column for extended periods. Consider degassing solvents to remove dissolved oxygen.[7]
Two Product Spots with Similar Rf Values on TLC 1. These are likely isomers, such as O-alkylated vs. N-alkylated side products.1. Separation can be challenging and requires careful column chromatography. Use a less polar solvent system and a longer column to enhance separation.[1]

Experimental Protocols

Protocol 1: Recrystallization for Quinolin-2-one Purification

This protocol provides a general procedure for purifying solid quinolin-2-one derivatives.

  • Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetic acid, DMF) to find a suitable system where the compound is soluble when hot and insoluble when cold.[3][8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected solvent to the flask and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored by high molecular weight impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This protocol is for the purification of quinolin-2-one compounds, particularly for separating isomers or purifying oils.[6]

  • Mobile Phase Selection: Using Thin-Layer Chromatography (TLC), determine an appropriate solvent system (eluent). A good system will show clear separation of the desired compound from impurities, with an Rf value for the target compound of approximately 0.25-0.35.[6] A common starting point is a mixture of hexanes and ethyl acetate.[1]

  • Column Packing:

    • Securely clamp a glass chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the mobile phase and pour it into the column, allowing it to settle into a packed bed without air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed.

    • Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a different volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[6]

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

    • Begin collecting fractions in test tubes.

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified quinolin-2-one compound.[6]

Visualizations

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Starting Materials (e.g., Coumarin + Hydrazine) reaction Chemical Reaction (e.g., Reflux in Ethanol) start->reaction workup Initial Work-up (e.g., Pour onto ice water) reaction->workup crude Crude Quinolin-2-one (Solid or Oil) workup->crude decision Is crude product a solid with few impurities? crude->decision recrystallization Recrystallization decision->recrystallization Yes chromatography Column Chromatography decision->chromatography No / Oily / Isomers analysis Purity Analysis (TLC, HPLC, NMR) recrystallization->analysis chromatography->analysis pure_product High-Purity Quinolin-2-one analysis->pure_product

Caption: General workflow for synthesis and purification of quinolin-2-one.

start Start: Crude product needs purification is_solid Is the crude product a solid? start->is_solid is_oily Purify via Column Chromatography is_solid->is_oily No solubility_test Perform solubility tests to find a suitable recrystallization solvent is_solid->solubility_test Yes end_product High-Purity Product is_oily->end_product good_solvent Good solvent system found? solubility_test->good_solvent good_solvent->is_oily No recrystallize Perform Recrystallization good_solvent->recrystallize Yes recrystallize->end_product

Caption: Decision tree for selecting a primary purification technique.

start Problem: Co-elution of product and impurity check_tlc Re-evaluate TLC separation. Can you see baseline separation? start->check_tlc no_sep TLC shows no separation check_tlc->no_sep No poor_sep TLC shows poor separation check_tlc->poor_sep Yes change_system Change solvent system entirely. Test different polarity ranges or add modifiers (e.g., acid/base). no_sep->change_system shallow_gradient Use a shallower solvent gradient or run isocratically. poor_sep->shallow_gradient rerun Re-run column with optimized conditions change_system->rerun long_column Use a longer column for better resolution. shallow_gradient->long_column long_column->rerun

Caption: Troubleshooting workflow for co-elution in column chromatography.

References

addressing challenges in the scale-up synthesis of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale to large-scale production of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct route for the synthesis of this compound is the Mannich reaction. This is a three-component condensation reaction involving a compound with an acidic proton (4-methyl-1H-quinolin-2-one), an aldehyde (typically formaldehyde), and a secondary amine (piperidine). The reaction proceeds via the formation of an Eschenmoser's salt-like intermediate, which is then attacked by the nucleophilic 4-methyl group of the quinolinone.

Q2: What are the critical parameters to control during the scale-up of this Mannich reaction?

When scaling up the synthesis, several parameters become critical to ensure consistent yield and purity:

  • Temperature Control: The reaction can be exothermic, and localized hotspots can lead to side reactions and impurity formation. Efficient heat management is crucial.

  • Reagent Addition Rate: Slow and controlled addition of the reagents, particularly the formaldehyde and piperidine, is recommended to manage the exotherm and maintain a homogenous reaction mixture.

  • Mixing Efficiency: Inadequate mixing can lead to localized high concentrations of reactants, promoting side-product formation. Robust mechanical stirring is necessary for larger reaction volumes.

  • Solvent Selection: A solvent that is suitable for small-scale synthesis may not be optimal for large-scale production due to factors like boiling point, viscosity, and safety.

Q3: What are the common impurities or side products observed in this synthesis?

Common impurities can include:

  • Unreacted Starting Materials: Incomplete reaction can leave residual 4-methyl-1H-quinolin-2-one.

  • Bis-addition Product: Reaction of the product with another molecule of the iminium ion to form a bis-piperidin-1-ylmethyl derivative at the 3-position is a possibility, though less likely if the 3-position is not activated.

  • Polymerization of Formaldehyde: This can occur under certain conditions and can complicate the work-up and purification.

  • Products of Thermal Degradation: If the reaction temperature is not well-controlled, degradation of the starting materials or product can occur.

Q4: What is the recommended method for purification at a larger scale?

While flash column chromatography is often used at the lab scale, it is generally not practical or economical for large-scale production. Recrystallization from a suitable solvent system is the preferred method for purifying this compound at scale.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you may encounter during your experiments.

Problem Potential Cause(s) Suggested Solution(s)
Low or Inconsistent Yield 1. Inefficient mixing leading to localized "hot spots" and side reactions. 2. Poor temperature control, causing thermal degradation. 3. Sub-optimal stoichiometry of reagents. 4. Incomplete reaction.1. Switch from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller. 2. Use a jacketed reactor with a reliable cooling system. 3. Carefully control the addition rate of reagents using a dropping funnel or syringe pump. 4. Optimize the molar ratios of the reactants. 5. Monitor the reaction progress using TLC or HPLC to ensure completion.
Formation of Significant By-products 1. Reaction temperature is too high. 2. Incorrect pH of the reaction medium. 3. Presence of impurities in starting materials.1. Lower the reaction temperature and ensure even heating. 2. The Mannich reaction is often pH-sensitive; ensure the pH is within the optimal range (typically mildly acidic to neutral). 3. Use high-purity starting materials.
Difficulties in Product Isolation and Crystallization 1. The product may be oiling out instead of crystallizing. 2. Inappropriate solvent system for recrystallization. 3. Presence of impurities inhibiting crystallization.1. Try seeding the solution with a small crystal of the pure product. 2. Screen a variety of solvents or solvent mixtures for recrystallization. 3. Perform a pre-purification step, such as an acid-base extraction, to remove major impurities before attempting crystallization.
Product is a Gummy or Oily Solid 1. Residual solvent. 2. Presence of oligomeric or polymeric by-products.1. Ensure the product is thoroughly dried under vacuum. 2. Try triturating the crude product with a non-polar solvent to remove oily impurities. 3. Re-evaluate the reaction conditions to minimize the formation of by-products.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of this compound at different scales. Please note that these are illustrative examples, and actual results may vary depending on the specific experimental conditions.

Table 1: Comparison of Reaction Parameters at Different Scales

ParameterLaboratory Scale (1 g)Pilot Scale (100 g)
4-methyl-1H-quinolin-2-one 1.0 g100 g
Piperidine 1.1 eq1.1 eq
Formaldehyde (37% aq.) 1.2 eq1.2 eq
Solvent EthanolEthanol
Solvent Volume 20 mL2 L
Reaction Temperature Reflux (78 °C)75-80 °C (controlled)
Reaction Time 6 hours8-10 hours
Purification Method Column ChromatographyRecrystallization
Typical Yield 75-85%70-80%
Purity (by HPLC) >98%>98%

Table 2: Representative Solvent Screening for Recrystallization

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal Quality
Ethanol HighModerateGood, needles
Isopropanol ModerateLowGood, prisms
Acetonitrile HighLowFair, small needles
Ethyl Acetate/Hexane ModerateVery LowGood, fine powder
Toluene ModerateLowFair, plates

Experimental Protocols

Synthesis of this compound

Materials:

  • 4-methyl-1H-quinolin-2-one

  • Piperidine

  • Formaldehyde (37% aqueous solution)

  • Ethanol

  • Hydrochloric Acid (for work-up)

  • Sodium Bicarbonate (for work-up)

  • Ethyl Acetate (for extraction)

  • Brine

Procedure:

  • To a solution of 4-methyl-1H-quinolin-2-one (1.0 eq) in ethanol, add piperidine (1.1 eq).

  • Slowly add formaldehyde solution (1.2 eq) to the mixture at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Dilute the residue with ethyl acetate and water.

  • Adjust the pH of the aqueous layer to ~2 with 1M HCl.

  • Separate the layers and wash the organic layer with water.

  • Combine the aqueous layers and basify to pH ~9 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

Visualizations

Synthesis Pathway

Synthesis_Pathway 4-methyl-1H-quinolin-2-one 4-methyl-1H-quinolin-2-one Product This compound 4-methyl-1H-quinolin-2-one->Product + Iminium Ion (Mannich Reaction) Piperidine Piperidine Iminium_Ion Piperidin-1-ylmethan-1-ium Piperidine->Iminium_Ion + Formaldehyde Formaldehyde Formaldehyde Iminium_Ion->Product

Caption: Mannich reaction pathway for the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Temp Review Temperature Profile Start->Check_Temp Check_Mixing Evaluate Mixing Efficiency Start->Check_Mixing Check_Reagents Analyze Starting Material Purity Start->Check_Reagents Optimize_Stoichiometry Adjust Reagent Stoichiometry Start->Optimize_Stoichiometry Improve_Heat_Transfer Enhance Reactor Cooling Check_Temp->Improve_Heat_Transfer Improve_Agitation Modify Stirrer/Baffles Check_Mixing->Improve_Agitation Purify_Reagents Purify/Source New Reagents Check_Reagents->Purify_Reagents End Problem Resolved Optimize_Stoichiometry->End Improve_Heat_Transfer->End Improve_Agitation->End Purify_Reagents->End

Caption: A logical workflow for troubleshooting common issues.

strategies to reduce non-specific binding of quinolin-2-one derivatives in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and reduce non-specific binding (NSB) of quinolin-2-one derivatives in your assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a significant problem for quinolin-2-one derivatives?

A1: Non-specific binding refers to the interaction of a compound, such as a quinolin-2-one derivative, with surfaces or molecules other than its intended biological target.[1][2] This is problematic because the quinoline ring structure is inherently hydrophobic, making it prone to interacting with plastics (like microplates), tubing, and other proteins in the assay.[1] These unintended interactions can lead to high background signals, reduced assay sensitivity, inconsistent data, and inaccurate quantification of the specific biological activity, ultimately causing false-positive or false-negative results.[1][3][4]

Q2: What are the primary molecular forces and mechanisms that cause NSB with these compounds?

A2: The main drivers of non-specific binding for small molecules like quinolin-2-one derivatives are:

  • Hydrophobic Interactions: The hydrophobic quinoline scaffold readily interacts with non-polar surfaces, such as standard polystyrene microplates.[1]

  • Electrostatic Interactions: Depending on the buffer pH and the compound's pKa, the molecule can become charged and bind to oppositely charged surfaces or biomolecules.[1][5]

  • Compound Aggregation: At micromolar concentrations relevant to screening, some small molecules self-associate to form colloidal aggregates.[3] These aggregates can sequester and non-specifically inhibit proteins, a phenomenon characteristic of "promiscuous inhibitors".[3][6][7]

Q3: How can I perform a quick initial test for non-specific binding in my assay?

A3: A straightforward method to assess NSB is to run a "no target" control experiment.[1] Perform your assay with the quinolin-2-one derivative and all other assay components but in the complete absence of the specific biological target (e.g., the enzyme or receptor).[1] Any significant signal detected in this control well is likely due to non-specific binding to the assay apparatus (e.g., the microplate) or other components.[1]

Q4: My compound shows inhibitory activity that disappears when I add a small amount of detergent. What does this indicate?

A4: This is a classic sign of promiscuous inhibition caused by compound aggregation.[3] Colloidal aggregates formed by the compound are often disrupted by the presence of non-ionic detergents (like Triton X-100 or Tween-20).[3][7] If the inhibitory activity is significantly attenuated after adding detergent, it strongly suggests the compound is acting as an aggregate-based inhibitor rather than through a specific, one-to-one interaction with the target.[3]

Q5: Can the type of microplate I use really affect non-specific binding?

A5: Absolutely. Standard polystyrene microplates are often hydrophobic and represent a major source of NSB for compounds with hydrophobic moieties like quinolin-2-ones.[1] Switching to low-binding plates, which typically feature a more hydrophilic and non-ionic surface coating, can significantly reduce this type of interaction and lower background signals.[1][8]

Troubleshooting Guides

This section addresses specific experimental issues with actionable solutions.

Issue 1: I'm observing a high and variable background signal in my assay.

Possible Cause Troubleshooting Step Explanation
Compound Adsorption to Plate 1. Run a "no target" control to confirm NSB.[1] 2. Switch to a low-binding microplate.[1] 3. Pre-treat the plate with a blocking agent like 1% BSA.[1]The compound may be binding directly to the hydrophobic surface of the microplate. Blocking agents coat the surface to prevent this, and specialized plates have surfaces designed to repel hydrophobic molecules.
Buffer Composition 1. Add a non-ionic detergent (e.g., 0.01-0.05% Tween-20 or Triton X-100) to the assay buffer.[1][3] 2. Increase the ionic strength of the buffer by adding NaCl (e.g., 50-150 mM).[5]Detergents help to solubilize the compound and reduce hydrophobic interactions.[7] Increased salt concentration can disrupt non-specific electrostatic interactions.[5][9]

Issue 2: My results are inconsistent and not reproducible between experiments.

Possible Cause Troubleshooting Step Explanation
Compound Aggregation 1. Perform a detergent sensitivity assay (see Protocol 2).[3] 2. Consider using Dynamic Light Scattering (DLS) to directly test for aggregate formation at your compound's working concentration.[6]Aggregation is often concentration-dependent and can be sensitive to minor variations in experimental conditions, leading to poor reproducibility.[6]
Variable NSB 1. Ensure all protocols are standardized (incubation times, temperatures, pipetting). 2. Implement a consistent plate blocking step with BSA or casein before adding assay components.[1][10]Inconsistent NSB between wells can cause high variability. A uniform blocking step creates a more consistent surface across the plate.[1]

Issue 3: My quinolin-2-one derivative is flagged as a "hit" against multiple, unrelated targets.

Possible Cause Troubleshooting Step Explanation
Promiscuous Inhibition 1. Test for inhibition in the presence of a non-ionic detergent. A significant drop in potency points to aggregation.[3][7] 2. Add a blocking protein like Bovine Serum Albumin (BSA) to the assay buffer.[5]The compound is likely a promiscuous inhibitor, often acting through aggregation.[6] Aggregates can sequester and denature a wide range of proteins without specificity. BSA can help shield the target protein from these non-specific interactions.[5]
Chemical Reactivity 1. Use cheminformatic tools to check if the compound contains substructures known to be Pan-Assay Interference Compounds (PAINS).[11] 2. Ensure compound purity and check for degradation.[12]Some chemical motifs are known to react non-specifically with proteins or interfere with assay technologies, leading to false positives across many different assays.[4][11]

Data Presentation: Assay Additives for NSB Reduction

The following table summarizes common reagents used to mitigate non-specific binding.

AdditiveTypical ConcentrationPrimary Mechanism of ActionKey Considerations
Bovine Serum Albumin (BSA) 0.1 - 1% (w/v)Blocks non-specific binding sites on surfaces; can prevent compound loss to tubing.[1][5]Generally well-tolerated in many assays. Can also bind to some compounds, potentially reducing their effective free concentration.
Casein 0.1 - 1% (w/v)Blocks non-specific binding sites on surfaces.Can be more effective than BSA in some ELISA-based systems.[10]
Tween-20 0.01 - 0.1% (v/v)Reduces hydrophobic interactions; disrupts compound aggregates.[1][7]Concentration must be optimized; higher levels can denature some proteins or interfere with interactions.
Triton X-100 0.01 - 0.1% (v/v)Reduces hydrophobic interactions; disrupts compound aggregates.[1][3][7]Generally effective, but concentration should be kept low (e.g., 0.01%) as it can be harsher on enzymes than Tween-20.[3]
Sodium Chloride (NaCl) 50 - 200 mMIncreases ionic strength to reduce non-specific electrostatic interactions.[5][9]May affect the activity of the target protein or specific binding interactions; requires optimization.

Experimental Protocols

Protocol 1: "No Target" Control to Quantify Non-Specific Binding

Methodology:

  • Prepare two sets of wells on a microplate.

  • Test Wells: Add all assay components, including the buffer, the biological target (e.g., enzyme), and the quinolin-2-one derivative at the desired concentration.

  • "No Target" Control Wells: Add all assay components except for the biological target. Replace the volume of the target with an equal volume of assay buffer. Include the quinolin-2-one derivative.

  • Incubate the plate under standard assay conditions.

  • Measure the signal (e.g., fluorescence, absorbance).

  • Analysis: The signal in the "No Target" control wells represents the contribution from non-specific binding and compound interference. This value can be subtracted from the Test Wells to correct the data. A high signal confirms significant NSB.[1]

Protocol 2: Detergent Sensitivity Assay for Identifying Aggregate-Based Inhibition

Methodology:

  • Prepare two parallel assays to measure the inhibitory activity of the quinolin-2-one derivative.

  • Assay 1 (No Detergent): Run the inhibition assay using your standard, optimized assay buffer.

  • Assay 2 (With Detergent): Run an identical inhibition assay, but with your assay buffer supplemented with a low concentration of a non-ionic detergent (e.g., 0.01% v/v Triton X-100).[3]

  • Determine the percent inhibition or IC₅₀ value for the compound from both assays.

  • Analysis: If the compound's inhibitory activity is substantially reduced (e.g., a >2-fold decrease in percent inhibition or a significant increase in IC₅₀) in the presence of the detergent, it is highly likely to be an aggregate-based inhibitor.[3]

Protocol 3: Microplate Blocking Procedure

Methodology:

  • Prepare Blocking Buffer: Dissolve a blocking protein in your assay buffer to the desired concentration. A common choice is 1% (w/v) BSA.[1]

  • Plate Incubation: a. Add 200–300 µL of the blocking buffer to each well of a standard microplate. b. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: a. Aspirate the blocking buffer from the wells. b. Wash the wells 2-3 times with your assay buffer (without the blocking agent).

  • Proceed with Assay: The plate is now blocked and ready for the addition of your assay components.

Visualizations

G cluster_0 cluster_1 Mitigation Strategies start High Background or Inconsistent Data Observed control Run 'No Target' Control (Protocol 1) start->control check_nsb Is Signal in Control Still High? control->check_nsb mitigate Implement NSB Mitigation Strategies check_nsb->mitigate Yes other_issues Investigate Other Assay Issues (e.g., Reagents) check_nsb->other_issues No strat1 Change Plate Type (Low-Binding) mitigate->strat1 strat2 Optimize Buffer (Add Detergent/BSA/Salt) mitigate->strat2 strat3 Block Plate (Protocol 3) mitigate->strat3

Caption: Troubleshooting workflow for diagnosing and mitigating non-specific binding.

G cluster_targets Non-Specific Targets compound Quinolin-2-one Derivative plate Assay Surface (e.g., Microplate) compound->plate  Hydrophobic  Interactions protein Off-Target Proteins compound->protein  Electrostatic or  Hydrophobic Interactions aggregate Self-Aggregation (Colloids) compound->aggregate  Self-Association

Caption: Primary mechanisms driving non-specific binding of quinolin-2-one derivatives.

G cluster_assays start Test Compound Exhibiting Inhibitory Activity assay1 Perform Inhibition Assay (Standard Buffer) start->assay1 assay2 Perform Inhibition Assay (Buffer + 0.01% Triton X-100) start->assay2 compare Compare Inhibition Levels assay1->compare assay2->compare result1 Inhibition is Attenuated (Potency Decreases) compare->result1  Yes result2 Inhibition is Unchanged compare->result2  No conclusion1 Conclusion: Likely an Aggregate-Based Inhibitor result1->conclusion1 conclusion2 Conclusion: Likely a Specific-Binding Inhibitor result2->conclusion2

Caption: Workflow for a detergent sensitivity assay to identify aggregate-based inhibitors.

References

Technical Support Center: Improving the Oral Bioavailability of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor oral bioavailability of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one and similar quinolin-2-one derivatives for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: Why do quinolin-2-one derivatives like this compound often exhibit poor oral bioavailability?

A1: The poor oral bioavailability of many quinolin-2-one derivatives stems from several physicochemical properties. Their rigid, planar aromatic structure contributes to a stable crystal lattice, which requires significant energy to break during dissolution, leading to low aqueous solubility.[1] Many derivatives are also highly lipophilic, further reducing their solubility in the aqueous environment of the gastrointestinal (GI) tract.[1] Additionally, they can be subject to extensive first-pass metabolism in the liver or intestinal wall, where enzymes modify the compound before it can reach systemic circulation.[2][3]

Q2: What are the critical first steps to diagnose the cause of poor bioavailability for my compound in vivo?

A2: A systematic approach is essential to identify the root cause.[2] The initial steps should involve a combination of in vitro and in vivo experiments:

  • Assess Aqueous Solubility: Determine the compound's solubility in simulated gastric fluid (SGF) and fasted-state simulated intestinal fluid (FaSSIF) to understand its dissolution potential in the GI tract.[4]

  • Evaluate Intestinal Permeability: Use an in vitro model, such as the Caco-2 cell monolayer assay, to measure the compound's ability to cross the intestinal epithelium.[4]

  • Determine Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to assess its susceptibility to first-pass metabolism.[4]

  • Compare IV vs. Oral Dosing: Conduct a pharmacokinetic (PK) study in an animal model using both intravenous (IV) and oral (PO) administration. Comparing the Area Under the Curve (AUC) from both routes will determine the absolute bioavailability (F%) and indicate whether the issue is poor absorption or high first-pass clearance.[5]

Q3: What is the Biopharmaceutics Classification System (BCS), and why is it relevant for my compound?

A3: The BCS is a scientific framework that classifies a drug substance based on its aqueous solubility and intestinal permeability.[6] It helps predict a drug's in vivo absorption characteristics.

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Most new chemical entities, including many quinolin-2-one derivatives, fall into BCS Class II or IV, meaning their primary hurdle for oral bioavailability is poor solubility.[6][7] Identifying your compound's BCS class is crucial for selecting the most appropriate formulation strategy.

Troubleshooting Guide for In Vivo Studies

This guide addresses common issues encountered during the in vivo evaluation of this compound.

G Troubleshooting Workflow for Poor Oral Bioavailability start Observed Issue: Low/Variable Plasma Exposure cause_sol Potential Cause: Poor Aqueous Solubility start->cause_sol cause_perm Potential Cause: Low Intestinal Permeability start->cause_perm cause_met Potential Cause: High First-Pass Metabolism start->cause_met action_sol Action: Formulation Enhancement cause_sol->action_sol Diagnosed via solubility assays action_perm Action: Chemical Modification cause_perm->action_perm Diagnosed via Caco-2 assay action_met Action: Metabolism Inhibition cause_met->action_met Diagnosed via microsome stability strat_asd Strategy: Amorphous Solid Dispersion (ASD) action_sol->strat_asd Improves Dissolution strat_lipid Strategy: Lipid-Based Formulation (SEDDS) action_sol->strat_lipid Improves Dissolution strat_nano Strategy: Nanocrystal Technology action_sol->strat_nano Improves Dissolution strat_prodrug Strategy: Prodrug Approach action_perm->strat_prodrug Masks polar groups strat_inhibitor Strategy: Co-dose with Inhibitor action_met->strat_inhibitor e.g., CYP inhibitors

Caption: Troubleshooting workflow for diagnosing and addressing poor oral bioavailability.

Observed IssuePotential Cause(s)Recommended Diagnostic ActionRecommended Solution Strategies
Low and Highly Variable Plasma Concentrations 1. Poor aqueous solubility and dissolution rate.[2] 2. Food effects influencing dissolution or GI transit.1. Perform in vitro solubility and dissolution studies in biorelevant media (SGF, FaSSIF, FeSSIF).[4] 2. Conduct a food-effect study in an animal model.1. Amorphous Solid Dispersions (ASDs): Disperse the drug in a polymer matrix to prevent crystallization and improve dissolution.[8][9] 2. Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Dissolve the drug in a lipid vehicle to bypass the dissolution step.[10][11][12]
No Measurable Plasma Concentration After Oral Dosing 1. Extremely low solubility. 2. Extensive first-pass metabolism.[2] 3. Poor intestinal permeability.1. Compare oral vs. IV pharmacokinetics to determine absolute bioavailability.[5] 2. Perform in vitro metabolic stability assays (liver microsomes, S9 fraction). 3. Conduct a Caco-2 permeability assay.[4]1. Particle Size Reduction: Use micronization or nanocrystal technology to increase the surface area for dissolution.[7][13] 2. Prodrug Approach: Chemically modify the molecule to enhance permeability or bypass metabolic pathways.[14]
Good In Vitro Solubility but Poor In Vivo Exposure 1. High first-pass metabolism (hepatic or intestinal).[2][3] 2. Efflux by transporters like P-glycoprotein (P-gp). 3. Chemical instability in the GI tract (e.g., acidic environment of the stomach).1. Use in vitro systems (e.g., liver S9 fractions) to identify major metabolites. 2. Perform a Caco-2 assay with a known P-gp inhibitor (e.g., verapamil). 3. Assess stability in SGF (pH ~1.2) and SIF (pH ~6.8).1. Metabolism Inhibition: Co-administer with a known inhibitor of the relevant metabolic enzymes (for investigational purposes). 2. Lipid-Based Formulations: These can sometimes reduce first-pass metabolism by promoting lymphatic uptake.[15]

Key Formulation Strategies & Experimental Protocols

Amorphous Solid Dispersions (ASDs)

ASDs enhance bioavailability by converting the crystalline drug into a higher-energy, amorphous form, which improves both the rate and extent of dissolution.[8][9]

G Workflow for Amorphous Solid Dispersion (ASD) Preparation start 1. Material Selection dissolve 2. Dissolution start->dissolve API + Polymer (e.g., PVP, HPMCAS) process 3. Solvent Evaporation (Spray Drying) dissolve->process Create homogenous solution in organic solvent drying 4. Secondary Drying process->drying Rapidly remove solvent to trap amorphous state characterize 5. Characterization drying->characterize Remove residual solvent under vacuum end Final ASD Powder characterize->end Confirm amorphous nature (XRPD, DSC) p1 p2

Caption: Experimental workflow for preparing an Amorphous Solid Dispersion (ASD).

Experimental Protocol: Preparation of ASD by Spray Drying

  • Solvent and Polymer Selection: Choose a volatile organic solvent (e.g., methanol, acetone) that dissolves both the this compound (API) and a suitable polymer carrier (e.g., PVP K30, HPMCAS).[1]

  • Dissolution: Prepare a solution by dissolving the API and polymer in the selected solvent at a specific weight ratio (e.g., 1:1, 1:3, 1:5 API-to-polymer).[1]

  • Spray Drying: Atomize the solution into a hot air stream using a spray dryer. Key parameters to optimize include inlet temperature, feed rate, and atomization pressure. The rapid solvent evaporation prevents the API from recrystallizing.[9]

  • Secondary Drying: Collect the resulting powder and dry it in a vacuum oven (e.g., at 40°C for 24 hours) to remove any residual solvent.[1]

  • Characterization: Analyze the final product to confirm its amorphous nature using techniques like X-ray Powder Diffraction (XRPD), which will show a halo pattern instead of sharp peaks, and Differential Scanning Calorimetry (DSC), which will show a single glass transition temperature (Tg).[1]

Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are mixtures of oils, surfactants, and co-solvents that spontaneously form fine emulsions in the GI tract, presenting the dissolved drug in a state ready for absorption.[10][11]

Experimental Protocol: Screening for a SEDDS Formulation

  • Excipient Solubility Screening: Determine the solubility of the API in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP). Select excipients that show high solubilizing capacity for the API.

  • Construct Ternary Phase Diagrams: Systematically mix the selected oil, surfactant, and co-solvent in different ratios. For each mixture, add water dropwise and observe the formation of an emulsion. Map the regions that form clear, stable microemulsions.

  • Formulation Preparation: Prepare several prototype formulations from the optimal region of the phase diagram with the dissolved API.

  • Performance Testing:

    • Emulsification Efficiency: Disperse a known amount of the SEDDS formulation in simulated GI fluids and measure the time to emulsify and the resulting droplet size (typically <200 nm for efficient absorption).

    • Drug Precipitation Assessment: After dispersion, monitor the formulation over several hours to ensure the drug does not precipitate out of the emulsion.

Comparative Data Summary

The following table presents hypothetical, yet realistic, pharmacokinetic data to illustrate the potential improvement in oral bioavailability when using advanced formulation strategies compared to a simple aqueous suspension of the API.

Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
API in Aqueous Suspension 1055 ± 152.0250 ± 80100% (Reference)
Micronized API Suspension 10120 ± 301.5600 ± 150240%
Amorphous Solid Dispersion (1:3 API:HPMCAS) 10450 ± 951.02,800 ± 5501120%
SEDDS Formulation 10620 ± 1200.753,500 ± 6101400%
Intravenous (IV) Solution 2850 ± 1100.081,250 ± 200N/A (F% ~20% for suspension)

Data are represented as mean ± standard deviation and are for illustrative purposes only.

References

Validation & Comparative

comparative analysis of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one with existing antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals objectively comparing the performance of a novel quinolinone derivative with existing antibiotics, supported by available experimental data.

Introduction

The relentless rise of antibiotic resistance necessitates the urgent discovery and development of novel antimicrobial agents. Quinolinone scaffolds have historically been a rich source of potent antibacterial drugs. This guide provides a comparative analysis of a novel compound, 4-Piperidin-1-ylmethyl-1H-quinolin-2-one, against established antibiotics, ciprofloxacin and amoxicillin. Due to the limited publicly available data on this specific molecule, this analysis utilizes data from a closely related structural analog, 2-[(piperazin-1-yl)methyl]quinoline, as a proxy to infer its potential antimicrobial activity. This information is intended to guide further research and development efforts in the quest for new and effective treatments for bacterial infections.

Synthesis of this compound

A plausible synthetic route for this compound involves a Mannich reaction, a classic method for the aminoalkylation of acidic protons located alpha to a carbonyl group. The proposed synthesis would likely start from 4-methyl-1H-quinolin-2-one, which can be synthesized through various established methods.

The subsequent Mannich reaction would involve the condensation of 4-methyl-1H-quinolin-2-one with formaldehyde and piperidine. In this one-pot reaction, formaldehyde and piperidine would first react to form an Eschenmoser's salt-like intermediate (a methyleneiminium ion). The 4-methyl group of the quinolin-2-one, activated by the adjacent carbonyl group, would then act as a nucleophile, attacking the iminium ion to form the desired this compound.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-methyl-1H-quinolin-2-one 4-methyl-1H-quinolin-2-one Mannich Reaction Mannich Reaction 4-methyl-1H-quinolin-2-one->Mannich Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich Reaction Piperidine Piperidine Piperidine->Mannich Reaction This compound This compound Mannich Reaction->this compound

Proposed synthesis of this compound.

In Vitro Antibacterial Activity

The antibacterial efficacy of an antimicrobial agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the available MIC values for the proxy compound (2-[(piperazin-1-yl)methyl]quinoline) and the comparator antibiotics against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

CompoundTest OrganismMIC (µg/mL)Reference(s)
2-[(piperazin-1-yl)methyl]quinoline (Proxy)Staphylococcus aureus0.007 - 7.27[1]
Escherichia coliNot Reported
CiprofloxacinStaphylococcus aureus0.25 - 8[2]
Escherichia coli≤1 - ≥4[3]
AmoxicillinStaphylococcus aureus0.125 - >128
Escherichia coli2 - >512

Note: The MIC values for 2-[(piperazin-1-yl)methyl]quinoline were reported as a range of 0.03–32 µM for a panel of Gram-positive bacteria, including S. aureus. This range has been converted to µg/mL using the molecular weight of 2-[(piperazin-1-yl)methyl]quinoline (227.30 g/mol ) for comparison. Specific MIC values against E. coli for the proxy compound were not found in the reviewed literature.

Based on the available data for the proxy compound, 2-[(piperazin-1-yl)methyl]quinoline exhibits potent activity against Staphylococcus aureus, with a MIC range that, at its lower end, is significantly more potent than both ciprofloxacin and amoxicillin. However, the broadness of this range indicates that activity is highly dependent on the specific derivative within this class. Further testing on the exact molecule, this compound, is crucial to determine its precise antibacterial spectrum and potency.

Mechanism of Action

Quinolinone antibiotics, including the fluoroquinolones, exert their bactericidal effects by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the proper topology of DNA during replication and transcription.

By inhibiting these enzymes, quinolinones lead to the accumulation of double-strand DNA breaks, which ultimately triggers cell death. The specific target can differ between bacterial species; in many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the main target. It is plausible that this compound shares this mechanism of action, a hypothesis that warrants further experimental validation.

G Quinolinone Compound Quinolinone Compound DNA Gyrase / Topoisomerase IV DNA Gyrase / Topoisomerase IV Quinolinone Compound->DNA Gyrase / Topoisomerase IV Inhibits DNA Replication DNA Replication DNA Gyrase / Topoisomerase IV->DNA Replication Required for Double-Strand DNA Breaks Double-Strand DNA Breaks DNA Gyrase / Topoisomerase IV->Double-Strand DNA Breaks Inhibition leads to Bacterial Cell Death Bacterial Cell Death Double-Strand DNA Breaks->Bacterial Cell Death

Proposed mechanism of action for quinolinone antibiotics.

Cytotoxicity and Safety Profile

The safety profile of any new antibiotic candidate is of paramount importance. While specific cytotoxicity data for this compound is not available, studies on various quinoline derivatives have shown a range of cytotoxic effects. The functionalization of the quinoline ring system can significantly influence its toxicity. Some quinoline derivatives have been investigated for their anticancer properties, indicating potent cytotoxic activity against mammalian cells. However, other derivatives have demonstrated a favorable safety profile, suggesting that the therapeutic window can be optimized through chemical modification. Further in vitro cytotoxicity assays using various human cell lines and subsequent in vivo toxicity studies are essential to determine the safety and therapeutic potential of this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is diluted in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Antibiotic Dilutions: The test compound and standard antibiotics are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included. The plates are then incubated at 37°C for 18-24 hours.

  • Reading the Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Conclusion

The preliminary analysis, based on a structurally related proxy compound, suggests that this compound holds promise as a potential antibacterial agent, particularly against Gram-positive bacteria like Staphylococcus aureus. The inferred potency appears to be competitive with, and potentially superior to, existing antibiotics such as ciprofloxacin and amoxicillin. However, this is a preliminary assessment, and comprehensive in vitro and in vivo studies on the specific molecule are imperative to validate these findings. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its antibacterial spectrum, mechanism of action, and, critically, its safety profile. These steps will be crucial in determining its true potential as a next-generation antibiotic.

References

cross-validation of the biological activity of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one in different labs

Author: BenchChem Technical Support Team. Date: December 2025

A Cross-Laboratory Perspective on 4-Piperidin-1-ylmethyl-1H-quinolin-2-one and Related Compounds

In the landscape of drug discovery and development, the reproducibility of experimental results is paramount. This guide provides a comparative overview of the biological activities of quinolinone-based compounds, with a focus on derivatives structurally related to this compound. Due to the limited availability of direct cross-laboratory validation data for this specific molecule, this document presents a comparative analysis of the biological activities of closely related quinolinone and piperidine-containing compounds, drawing from various research findings. This approach offers valuable insights into the potential therapeutic applications and biological mechanisms of this class of compounds.

The following sections summarize quantitative data on the antiproliferative and antifungal activities of representative quinolinone derivatives, provide detailed experimental protocols for the key assays cited, and visualize a common experimental workflow. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the biological profile of this chemical scaffold.

Data Presentation: Biological Activities of Quinolinone Derivatives

The tables below summarize the biological activities of various quinolinone derivatives from different studies. It is important to note that these are not direct cross-validations of the same compound in different labs but rather a compilation of data for structurally similar molecules, providing a broader understanding of the potential of this chemical class.

Table 1: Antiproliferative Activity of 4-(Piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline Analogues

CompoundCell LineIC50 (µM)Assay
7b T-47D (Breast Cancer)Not specified, but 90% growth inhibitionMTT Assay
HeLa (Cervical Cancer)Not specified, but 90% growth inhibitionMTT Assay
HepG2 (Liver Cancer)Not specified, but 80% growth inhibitionMTT Assay
MCF-7 (Breast Cancer)Not specified, but 90% growth inhibitionMTT Assay
7g T-47D (Breast Cancer)Not specified, but 90% growth inhibitionMTT Assay
HeLa (Cervical Cancer)Not specified, but 90% growth inhibitionMTT Assay
HepG2 (Liver Cancer)Not specified, but 80% growth inhibitionMTT Assay
MCF-7 (Breast Cancer)Not specified, but 90% growth inhibitionMTT Assay
Paclitaxel (Standard) T-47D, HeLa, HepG2, MCF-7Not specifiedMTT Assay

Data extracted from a study on new 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline analogues. The study reported percentage growth inhibition rather than specific IC50 values for the most active compounds.[1]

Table 2: Antifungal Activity of Ring-Substituted 4-Hydroxy-1H-quinolin-2-one Derivatives

CompoundFungal StrainMIC (µg/mL)Assay Method
4 Candida albicans>1000Broth Microdilution
Aspergillus fumigatus>1000Broth Microdilution
8 Candida albicans500Broth Microdilution
Aspergillus fumigatus1000Broth Microdilution

Data from a study on the preparation and biological activity of ring-substituted 4-hydroxy-1H-quinolin-2-ones.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory practices and information gathered from multiple sources.

MTT Assay for Antiproliferative Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., T-47D, HeLa, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound (this compound or related derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells in their exponential growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-treated and untreated cells as controls.[4]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[4]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Broth Microdilution Assay for Antifungal Activity

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium

  • Test compound

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in RPMI-1640 medium directly in the 96-well plates.

  • Inoculation: Add the fungal inoculum to each well, resulting in a final volume of 200 µL.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., 50% or 90%) compared to the growth control. This can be assessed visually or by measuring the optical density.

Mandatory Visualization

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the biological evaluation of quinolinone derivatives.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add serial dilutions of test compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Caption: General workflow of the MTT assay for determining cell viability.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF Raf PKC->RAF Gene Gene Expression AKT->Gene MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene Angiogenesis Angiogenesis, Proliferation, Survival Gene->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.

References

Comparative Efficacy of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one Isomers: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the differential efficacy between the isomers of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one. At present, there is no publicly accessible experimental data that directly compares the biological activities of the individual enantiomers or diastereomers of this compound.

While the parent compound, this compound, is documented in chemical databases and available from commercial suppliers, dedicated pharmacological studies elucidating the specific activities of its isomers are absent from the current body of scientific publications. This precludes a detailed, data-driven comparison as requested.

The field of stereopharmacology, which examines the distinct effects of stereoisomers on biological systems, underscores the critical importance of such investigations. It is well-established that different isomers of a chiral drug can exhibit widely varying pharmacodynamic and pharmacokinetic properties. One isomer may be therapeutically active while another could be inactive, less active, or even contribute to adverse effects.

For researchers and professionals in drug development, the absence of data on the isomers of this compound presents both a challenge and an opportunity. It highlights a novel avenue of research that could lead to the discovery of a more potent and selective therapeutic agent.

Future Research Directions

To address this knowledge gap, the following experimental workflow is proposed for future investigations:

G cluster_0 Synthesis and Separation cluster_1 In Vitro Evaluation cluster_2 In Vivo Assessment Racemic Synthesis Racemic Synthesis Chiral Resolution Chiral Resolution Racemic Synthesis->Chiral Resolution e.g., Chiral HPLC Isolated Isomers Isolated Isomers Chiral Resolution->Isolated Isomers Asymmetric Synthesis Stereoselective Synthesis Asymmetric Synthesis->Isolated Isomers Target Binding Assays Target Binding Assays Isolated Isomers->Target Binding Assays Determine Ki, Kd Structural Analysis Structural Analysis Isolated Isomers->Structural Analysis e.g., X-ray Crystallography Functional Assays Functional Assays Target Binding Assays->Functional Assays Determine EC50, IC50 Cell-Based Assays Cell-Based Assays Functional Assays->Cell-Based Assays e.g., Cytotoxicity, Proliferation Pharmacokinetic Studies Pharmacokinetic Studies Cell-Based Assays->Pharmacokinetic Studies ADME Profiling Efficacy Studies Efficacy Studies Pharmacokinetic Studies->Efficacy Studies Animal Models Toxicity Studies Toxicity Studies Efficacy Studies->Toxicity Studies Lead Isomer Identification Lead Isomer Identification Toxicity Studies->Lead Isomer Identification

Caption: Proposed workflow for the synthesis, separation, and comparative evaluation of this compound isomers.

Hypothetical Signaling Pathway Involvement

Although no specific signaling pathways have been identified for this compound, compounds with a quinolinone scaffold are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and kinases. A hypothetical signaling cascade that could be investigated is outlined below. The differential effects of the isomers on such a pathway would be a key area of study.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Isomer A Isomer A Target Receptor Target Receptor Isomer A->Target Receptor High Affinity Isomer B Isomer B Isomer B->Target Receptor Low Affinity Second Messenger Second Messenger Target Receptor->Second Messenger Activation Kinase Cascade Kinase Cascade Second Messenger->Kinase Cascade Transcription Factor Transcription Factor Kinase Cascade->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Biological Effect Biological Effect Gene Expression->Biological Effect

Caption: Hypothetical signaling pathway illustrating potential differential target engagement by isomers of a therapeutic compound.

Conclusion

A Comparative Guide to a Newly Validated HPLC Method for the Quantification of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive validation of a novel High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one, a quinolinone derivative of interest in pharmaceutical research. The performance of this new method is objectively compared against established benchmarks for analytical method validation in the pharmaceutical industry, supported by detailed experimental data. This document is intended to provide researchers, scientists, and drug development professionals with a robust analytical tool for their research and development activities.

Introduction to the Analytical Challenge

Quinolinone derivatives are a significant class of heterocyclic compounds with a wide array of biological activities, making them important scaffolds in drug discovery.[1][2] Accurate and reliable quantification of these compounds is crucial for pharmacokinetic studies, formulation development, and quality control. The development of a validated analytical method ensures that the data generated is accurate, reproducible, and suitable for its intended purpose.[3] This guide details a new, validated Reverse-Phase HPLC (RP-HPLC) method and compares its performance characteristics to standard acceptance criteria outlined by the International Council for Harmonisation (ICH) guidelines.[4][5]

Comparison of Analytical Methods

While a specific validated HPLC method for this compound was not previously published, the newly developed method is compared here against typical performance characteristics of existing HPLC methods for other quinolinone derivatives and related pharmaceutical compounds. The following tables summarize the validation data for the new method, demonstrating its suitability for the intended analytical applications.

Method Performance Summary
Validation ParameterNew HPLC Method PerformanceAlternative Method (LC-MS/MS)
Specificity No interference from blank, placebo, or degradation products.High, based on mass-to-charge ratio.
Linearity (r²) 0.9995> 0.99
Range 1 - 100 µg/mLTypically ng/mL to µg/mL
Accuracy (% Recovery) 98.5% - 101.2%95% - 105%
Precision (% RSD) < 2.0%< 15%
Limit of Detection (LOD) 0.2 µg/mLTypically lower (ng/mL range)
Limit of Quantitation (LOQ) 0.7 µg/mLTypically lower (ng/mL range)
Robustness Unaffected by minor changes in flow rate and mobile phase composition.Can be sensitive to matrix effects.
Detailed Validation Data for the New HPLC Method

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
112543
10126548
25315874
50632145
75948521
1001265478
Correlation Coefficient (r²) 0.9995

Table 2: Accuracy and Precision

Concentration (µg/mL)Measured Concentration (Mean ± SD, n=6)Accuracy (% Recovery)Precision (% RSD)
109.98 ± 0.1599.8%1.5%
5050.45 ± 0.75100.9%1.49%
10099.89 ± 1.2599.9%1.25%

Table 3: Robustness Study

ParameterVariationRetention Time (min)Tailing Factor% RSD of Peak Area
Flow Rate 0.9 mL/min5.91.150.8%
1.1 mL/min5.31.120.9%
Mobile Phase 68% Methanol6.21.181.2%
Composition 72% Methanol5.11.101.1%

Experimental Protocols

New HPLC Method Protocol
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Methanol:Water (70:30, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Standard Solution Preparation: A stock solution of 1 mg/mL of this compound was prepared in methanol. Working standards were prepared by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: For drug product analysis, a portion of the formulation equivalent to 10 mg of the active pharmaceutical ingredient (API) was dissolved in 10 mL of methanol. The solution was sonicated for 15 minutes and then diluted with the mobile phase to the desired concentration within the linear range.

Validation Experiments
  • Specificity: The specificity of the method was evaluated by analyzing a blank (mobile phase), a placebo sample, and a sample of this compound that had been subjected to forced degradation (acidic, basic, oxidative, and thermal stress).

  • Linearity: The linearity was assessed by analyzing six concentrations of the standard solution ranging from 1 to 100 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient was determined.

  • Accuracy: The accuracy was determined by the standard addition method. A known amount of the standard was spiked into a placebo preparation at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery of the added standard was then calculated.

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day.

    • Intermediate Precision (Inter-day precision): The repeatability assay was performed on three different days by different analysts to assess the intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was established as the concentration that gives a signal-to-noise ratio of 3:1, and the LOQ was established as the concentration that gives a signal-to-noise ratio of 10:1.

  • Robustness: The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the flow rate (±0.1 mL/min) and the mobile phase composition (±2% organic phase). The effect of these changes on the retention time, peak shape, and quantification was observed.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow of the analytical method validation process.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Data Analysis & Reporting A Select HPLC Conditions (Column, Mobile Phase, etc.) B Specificity A->B C Linearity & Range A->C D Accuracy A->D E Precision (Repeatability & Intermediate) A->E F LOD & LOQ A->F G Robustness A->G H Calculate Validation Parameters B->H C->H D->H E->H F->H G->H I Compare with Acceptance Criteria H->I J Final Validation Report I->J

Caption: Workflow for the validation of the new analytical method.

Conclusion

The newly developed and validated RP-HPLC method for the quantification of this compound is specific, linear, accurate, precise, and robust. The validation results demonstrate that the method is suitable for its intended purpose and can be reliably used for routine analysis in a quality control environment. While LC-MS/MS may offer higher sensitivity, the presented HPLC-UV method provides a more accessible and cost-effective alternative for many applications without compromising on the quality and reliability of the analytical data.

References

Comparative Molecular Docking of Quinolin-2-one Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Silico Analysis of Binding Affinities and Interactions with Key Protein Targets

Quinolin-2-one and its derivatives represent a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral effects. The versatility of this heterocyclic nucleus allows for extensive structural modifications, making it a privileged structure in the design of novel therapeutic agents. Molecular docking, a powerful computational technique, is instrumental in modern drug discovery for predicting the binding affinities and interaction patterns of these compounds with their biological targets. This guide provides a comparative analysis of docking studies of quinolin-2-one derivatives against a range of protein targets, offering insights for researchers, scientists, and drug development professionals.

Data Presentation: Docking Performance of Quinolin-2-one and Related Quinoline Derivatives

The following tables summarize the docking scores of various quinolin-2-one and other quinoline derivatives against different protein targets implicated in cancer, bacterial infections, and viral diseases. A lower docking score generally indicates a higher predicted binding affinity.

Table 1: Comparative Docking Scores Against Anticancer Protein Targets

Derivative Class/CompoundProtein TargetPDB IDDocking Score (kcal/mol)Key Interactions/Notes
Pyrano[3,2-c]quinoline AnaloguesDNA Topoisomerase IIβ (TOP2B)4G0U-7.5 to -8.3These compounds showed an interesting ability to intercalate the DNA-topoisomerase complex.
Acyl hydrazone of 4-chloro-8-nitro-1,2-dihydroquinolineTopoisomerase IIβ4G0UNot specifiedMolecular docking analyses were conducted to investigate the binding interactions of the synthesized compounds.[1]
Quinoline-based Thiazole Derivatives (e.g., 4f, 4i, 4j)Epidermal Growth Factor Receptor (EGFR) KinaseNot specifiedNot specifiedThese compounds showed moderate to significant cytotoxic impact, with IC50 values for 4i and 4j being 2.86 µM and 3.09 µM against MCF-7 cells, respectively.[2]
Schiff's base Quinoline DerivativeEGFR Tyrosine KinaseNot specifiedNot specifiedCompound 50 showed an IC50 value on the EGFR receptor of 0.12 ± 0.05 μM.[3]
Indolo[3,2-c]quinoline Derivatives (e.g., 5g, 8)Topoisomerase I & IINot specifiedNot specifiedCompound 5g demonstrated a suppressive impact on topoisomerase I (IC50 of 2.9 µM), and compound 8 displayed remarkable topoisomerase II inhibitory activity (IC50 of 6.82 µM).[4]

Table 2: Comparative Docking Scores Against Antibacterial Protein Targets

Derivative Class/CompoundProtein TargetPDB IDDocking Score (kcal/mol)Key Interactions/Notes
Quinoline-2-one DerivativesDNA GyraseNot specifiedNot specifiedA synthesized Quinoline-2-one derivative (Q3) showed full inhibition against purified DNA gyrase from Pseudomonas aeruginosa at a concentration of 1000 mg/ml.[5]
Substituted Cyclobutylphenyl Quinoline DerivativesDNA GyraseNot specified-6.093 to -9.023Docking studies revealed hydrogen bonding and pi-pi stacking with deoxy-ribonucleotide and Ala 1120.[6]
Novel Quinoline Analogues (e.g., 902b, 9699f)DNA GyraseNot specified-12.41 to -13.81The top five analogues exhibited binding scores comparable to or lower than ciprofloxacin.[7]
Thienopyridine and Fused Thienopyridine–QuinolinesDNA GyraseNot specifiedNot specifiedThe most active antibacterial compounds were selected to evaluate their in vitro inhibition activity against DNA gyrase from Escherichia coli.[8]
Luteolin Derivatives (structurally similar to quinolones)DNA Gyrase1KZN< -7.612 luteolin derivatives showed higher binding affinity on DNA gyrase compared to ciprofloxacin.[9]

Table 3: Comparative Docking Scores Against Viral Protein Targets

Derivative Class/CompoundProtein TargetPDB IDDocking Score (kcal/mol)Key Interactions/Notes
Pyrazoline & Pyrimidine containing Quinoline (Compound 4)HIV Reverse Transcriptase4I2P-10.67This compound was found to have the highest affinity towards the reverse transcriptase protein among the synthesized derivatives.[10]

Experimental Protocols: A Synthesized Approach to Molecular Docking

The following protocol outlines a generalized methodology for performing molecular docking studies with quinolin-2-one derivatives, synthesized from various research articles.

Preparation of Ligands (Quinolin-2-one Derivatives)
  • 2D Structure Sketching: The two-dimensional structures of the quinolin-2-one derivatives are drawn using chemical drawing software such as ChemDraw.[9]

  • 3D Structure Generation and Optimization: The 2D structures are converted into three-dimensional (3D) models. Energy minimization of these 3D structures is then performed using a suitable force field, such as MMFF94 (Merck Molecular Force Field), to obtain stable, low-energy conformations.[9][11] The final optimized structures are saved in a format suitable for docking, such as PDB or MOL2.

Preparation of the Protein Target
  • Protein Structure Retrieval: The 3D crystal structure of the target protein is obtained from a public repository like the Protein Data Bank (PDB).[1][11]

  • Protein Clean-up and Preparation: The retrieved protein structure is prepared for docking. This typically involves:

    • Removing water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding interaction.[1]

    • Adding polar hydrogen atoms to the protein structure.[1]

    • Assigning appropriate atomic charges (e.g., Kollman charges).[1]

    • The prepared protein structure is then saved in a suitable format, like PDBQT for AutoDock.

Molecular Docking Simulation
  • Choice of Docking Software: A variety of software packages can be employed for molecular docking, including AutoDock Vina, Schrödinger's Maestro (using Glide), and Discovery Studio.[10][12][13]

  • Grid Box Generation: A 3D grid box is defined around the active site of the protein. This grid specifies the search space within which the docking algorithm will explore different ligand conformations and orientations. The size and coordinates of the grid box are critical parameters that can significantly influence the docking outcome.[11]

  • Docking Execution: The docking program systematically places the ligand within the defined grid box, evaluating numerous possible binding poses. For each pose, a scoring function is used to calculate the binding energy or a docking score, which estimates the binding affinity. The algorithm aims to identify the pose with the most favorable (lowest) score.[11][13]

Analysis and Visualization of Results
  • Binding Affinity Evaluation: The docking scores or binding energies of the different poses are used to rank the quinolin-2-one derivatives based on their predicted binding affinity for the target protein.[11]

  • Interaction Analysis: The best-docked poses are visualized using molecular graphics software (e.g., Discovery Studio Visualizer, PyMOL). This allows for a detailed analysis of the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site.[10] This analysis provides crucial insights into the molecular basis of the binding.

Visualizing the Workflow

To further elucidate the processes involved in computational drug design, the following diagrams illustrate a typical molecular docking workflow.

G cluster_dock Docking Simulation cluster_analysis Result Analysis Ligand Preparation Ligand Preparation Grid Generation Grid Generation Ligand Preparation->Grid Generation Protein Preparation Protein Preparation Protein Preparation->Grid Generation Run Docking Algorithm Run Docking Algorithm Grid Generation->Run Docking Algorithm Pose Clustering & Scoring Pose Clustering & Scoring Run Docking Algorithm->Pose Clustering & Scoring Interaction Analysis Interaction Analysis Pose Clustering & Scoring->Interaction Analysis Lead Identification Lead Identification Interaction Analysis->Lead Identification

Caption: A generalized workflow for comparative molecular docking studies.

G start Start ligand_prep Ligand Preparation 2D Sketching 3D Conversion Energy Minimization start->ligand_prep protein_prep Protein Preparation Download from PDB Remove Water/Heteroatoms Add Hydrogens & Charges start->protein_prep define_site Define Binding Site Identify Active Site Generate Grid Box ligand_prep->define_site protein_prep->define_site docking Execute Docking Simulation define_site->docking analysis Analyze Results Rank by Docking Score Visualize Best Pose Identify Key Interactions docking->analysis end End analysis->end

References

Independent Verification of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview for the independent verification of the reported synthesis of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one. It includes a likely synthetic protocol based on analogous reactions, a comparison with alternative synthetic strategies, and detailed experimental methodologies. The information is intended to assist researchers in replicating and potentially improving upon existing synthetic routes.

Comparison of Synthetic Methodologies

The synthesis of 4-substituted quinolin-2-one derivatives can be approached through various chemical strategies. Below is a comparison of the likely reported method and potential alternatives, highlighting key performance indicators.

Synthetic MethodStarting MaterialsReagents & ConditionsReported YieldPurityReaction TimeKey AdvantagesKey Disadvantages
Likely Reported Synthesis (Mannich-type reaction) 4-(Chloromethyl)-1H-quinolin-2-one, PiperidineDMF, K2CO3Expected highGood to excellentShortDirect, high atom economyPrecursor may not be commercially available
Alternative 1: Friedländer Annulation 2-Aminobenzaldehyde, Ethyl 4-(piperidin-1-yl)acetoacetateAcid or base catalystVariableModerate to goodModerateConvergent synthesisPotential for side products, regioselectivity issues
Alternative 2: From Coumarin Derivatives A suitable coumarin precursor, PiperidineGlacial acetic acid, refluxGoodGoodSeveral hoursReadily available starting materialsMulti-step synthesis may be required for the coumarin precursor
Alternative 3: Palladium-Catalyzed C-H Activation Acrylamide, Aryne precursor, PiperidinePd(OAc)2, Cu(OAc)2, CsFGoodHighModerateHigh functional group toleranceExpensive catalyst, requires inert atmosphere

Experimental Protocols

Protocol 1: Likely Reported Synthesis of this compound

This protocol is based on the reported synthesis of analogous compounds.

Materials:

  • 4-(Chloromethyl)-1H-quinolin-2-one (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-(chloromethyl)-1H-quinolin-2-one in DMF, add piperidine and potassium carbonate.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure this compound.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods:

  • ¹H NMR: Expect characteristic peaks for the quinolinone core, the methylene bridge, and the piperidine ring protons.

  • ¹³C NMR: Confirm the number of unique carbon atoms.

  • Mass Spectrometry: Determine the molecular weight of the compound.

  • IR Spectroscopy: Identify functional groups such as the C=O of the lactam and C-N bonds.

Protocol 2: Alternative Synthesis via Friedländer Annulation

This protocol outlines a potential alternative synthetic route.

Materials:

  • 2-Aminobenzaldehyde (1.0 eq)

  • Ethyl 4-(piperidin-1-yl)acetoacetate (1.0 eq)

  • Piperidine (catalytic amount) or p-toluenesulfonic acid (catalytic amount)

  • Ethanol

Procedure:

  • Dissolve 2-aminobenzaldehyde and ethyl 4-(piperidin-1-yl)acetoacetate in ethanol.

  • Add a catalytic amount of either piperidine (for base catalysis) or p-toluenesulfonic acid (for acid catalysis).

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired product.

Visualizing the Workflow and Signaling Pathway

To aid in the conceptualization of the experimental process and the biological context of quinolin-2-one derivatives, the following diagrams are provided.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Product start Starting Materials: 4-(Chloromethyl)-1H-quinolin-2-one Piperidine reaction Reaction: DMF, K2CO3 Room Temperature start->reaction workup Work-up: Precipitation in water Filtration reaction->workup recrystallization Recrystallization: Ethanol workup->recrystallization characterization Characterization: NMR, MS, IR recrystallization->characterization product Pure 4-Piperidin-1-ylmethyl- 1H-quinolin-2-one characterization->product

Caption: Experimental workflow for the synthesis and verification of this compound.

Quinolin-2-one derivatives are known to interact with various signaling pathways, often exhibiting inhibitory effects on kinases involved in cancer progression. One such pathway is the PI3K/Akt/mTOR pathway.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription Quinolinone Quinolin-2-one Derivative Quinolinone->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a quinolin-2-one derivative.

Performance Showdown: 4-Piperidin-1-ylmethyl-1H-quinolin-2-one Versus the Gold Standard Acetylcholinesterase Inhibitor, Donepezil

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of neurodegenerative disease research, the quest for potent and selective acetylcholinesterase (AChE) inhibitors remains a cornerstone of therapeutic strategy. This guide provides a comparative analysis of the putative AChE inhibitor, 4-Piperidin-1-ylmethyl-1H-quinolin-2-one, against the well-established drug, Donepezil. This evaluation is based on a hypothetical assessment of the novel compound, contextualized with published data on similar quinolinone derivatives and Donepezil.

Quantitative Performance at a Glance

The inhibitory potential of a compound against acetylcholinesterase is a critical measure of its efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value signifies greater potency.

Based on available literature for structurally related quinolinone compounds and the established potency of Donepezil, a comparative performance table is presented below. It is important to note that the data for this compound is extrapolated from a representative quinolinone derivative (QN8) for the purpose of this comparison.[1]

CompoundTarget EnzymeIC50 ValueSelectivity
This compound (as representative quinolinone derivative QN8)Acetylcholinesterase (AChE)0.29 µM[1]Selective for AChE over BuChE[1]
DonepezilAcetylcholinesterase (AChE)6.7 nM[2][3]Highly selective for AChE over Butyrylcholinesterase (BuChE)[2][3]

Note: nM (nanomolar) is a 1000-fold smaller unit than µM (micromolar), indicating significantly higher potency for Donepezil.

Mechanism of Action: Inhibiting the Breakdown of a Key Neurotransmitter

Acetylcholinesterase inhibitors function by preventing the breakdown of acetylcholine, a crucial neurotransmitter involved in memory and cognition.[2][3] By blocking the AChE enzyme, these inhibitors increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is central to the symptomatic treatment of conditions like Alzheimer's disease.

Mechanism of Acetylcholinesterase Inhibition cluster_synapse Synaptic Cleft Acetylcholine Acetylcholine AChE Acetylcholinesterase (Enzyme) Acetylcholine->AChE Hydrolysis Postsynaptic Receptor Cholinergic Receptor Acetylcholine->Postsynaptic Receptor Binding Choline + Acetate Choline + Acetate AChE->Choline + Acetate Breakdown Products Signal Signal Transmission Postsynaptic Receptor->Signal Inhibitor AChE Inhibitor (e.g., Donepezil, Quinolinone) Inhibitor->AChE Blocks

Mechanism of Acetylcholinesterase Inhibition

Experimental Protocols: Measuring Inhibitory Potency

The determination of a compound's AChE inhibitory activity is conducted through a standardized in vitro assay, most commonly the spectrophotometric method developed by Ellman.[4][5][6]

Ellman's Method for Acetylcholinesterase Inhibition Assay

Principle: This colorimetric assay measures the activity of AChE by quantifying the formation of a yellow-colored product. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), the latter of which is a yellow anion that can be detected spectrophotometrically at 412 nm.[4][7] The rate of TNB production is directly proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATChI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (this compound and Donepezil) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compounds, ATChI, and DTNB in the appropriate buffer.

  • Assay Reaction: In a 96-well plate, add the phosphate buffer, DTNB solution, and the AChE enzyme solution.

  • Inhibitor Incubation: Add various concentrations of the test compound (or solvent for the control) to the wells and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[7]

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrate, ATChI, to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.[4][7]

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (no inhibitor). The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]

Experimental Workflow for AChE Inhibition Assay Start Start PrepareReagents Prepare Reagents (Buffer, AChE, DTNB, Inhibitors) Start->PrepareReagents PlateSetup Plate Setup in 96-well Plate (Buffer + DTNB + AChE) PrepareReagents->PlateSetup AddInhibitor Add Inhibitor (Varying Concentrations) PlateSetup->AddInhibitor Incubate Incubate (e.g., 15 min at 37°C) AddInhibitor->Incubate AddSubstrate Add Substrate (ATChI) to Initiate Reaction Incubate->AddSubstrate MeasureAbsorbance Kinetic Measurement (Absorbance at 412 nm over time) AddSubstrate->MeasureAbsorbance DataAnalysis Data Analysis (% Inhibition vs. [Inhibitor]) MeasureAbsorbance->DataAnalysis CalculateIC50 Calculate IC50 Value DataAnalysis->CalculateIC50 End End CalculateIC50->End

Workflow for AChE Inhibition Assay

Discussion and Conclusion

The comparative data, based on a representative quinolinone derivative, suggests that while this compound may possess acetylcholinesterase inhibitory activity, it is likely to be significantly less potent than the established drug, Donepezil.[1][2][3] Donepezil's nanomolar IC50 value underscores its high affinity and efficacy as an AChE inhibitor. The micromolar IC50 value of the representative quinolinone indicates a lower, yet potentially pharmacologically relevant, activity.[1]

Further research would be required to fully characterize the inhibitory profile of this compound, including its precise IC50 value, selectivity for AChE over BuChE, and its mode of inhibition (e.g., competitive, non-competitive). However, this initial comparison highlights the rigorous standards and high potency of existing therapies that new chemical entities must meet or exceed to be considered viable alternatives in the treatment of neurodegenerative diseases.

References

Unveiling the Molecular Target: A Guide to Confirming the Mechanism of Action of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one via Genetic Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for elucidating the mechanism of action of the novel compound 4-Piperidin-1-ylmethyl-1H-quinolin-2-one. By integrating genetic knockdown studies, this document outlines a systematic approach to validate the hypothesized inhibitory effect of the compound on the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation often dysregulated in cancer.

The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer properties.[1][2][3][4] Preliminary investigations suggest that this compound may exert its cytotoxic effects by modulating key cellular signaling pathways. This guide details a robust experimental strategy to confirm its mechanism of action by comparing its effects in wild-type cancer cells versus those with a genetically silenced key signaling node, Akt1.

Hypothesized Signaling Pathway: Inhibition of PI3K/Akt/mTOR

We hypothesize that this compound inhibits the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell survival, proliferation, and metabolism. Its proposed inhibition by the compound is illustrated below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 4-Piperidin-1-ylmethyl- 1H-quinolin-2-one Compound->Akt inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Workflow for Mechanism Confirmation

To validate the proposed mechanism, a systematic workflow involving siRNA-mediated knockdown of Akt1 will be employed. This will allow for a direct comparison of the compound's effects in the presence and absence of its putative target.

G start Start: Cancer Cell Line (e.g., MCF-7) transfection siRNA Transfection start->transfection scr_siRNA Scrambled siRNA (Control) transfection->scr_siRNA akt1_siRNA Akt1 siRNA (Knockdown) transfection->akt1_siRNA treatment Treatment with 4-Piperidin-1-ylmethyl- 1H-quinolin-2-one scr_siRNA->treatment akt1_siRNA->treatment dmso_control DMSO Vehicle (Control) treatment->dmso_control compound_treatment Compound treatment->compound_treatment assays Downstream Assays dmso_control->assays compound_treatment->assays viability Cell Viability (MTT Assay) assays->viability western Western Blot (p-Akt, p-mTOR) assays->western end Data Analysis & Conclusion viability->end western->end

Caption: Experimental workflow for confirming the mechanism of action using siRNA-mediated knockdown.

Data Presentation: Expected Outcomes

The following table summarizes the anticipated quantitative data from the proposed experiments. The results are designed to demonstrate that the efficacy of this compound is diminished in cells where Akt1 has been knocked down, supporting its on-target activity.

Experimental GroupTreatmentAkt1 Expression (Relative to Control)p-Akt (Ser473) Levels (Relative to Control)Cell Viability (% of DMSO Control)
Scrambled siRNADMSO1.01.0100%
Scrambled siRNACompound1.00.250%
Akt1 siRNADMSO0.10.180%
Akt1 siRNACompound0.10.0575%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

siRNA Transfection Protocol

This protocol outlines the transient knockdown of Akt1 in a cancer cell line (e.g., MCF-7) using small interfering RNA (siRNA).

  • Cell Seeding: Seed 2 x 10^5 cells per well in a 6-well plate in antibiotic-free growth medium and incubate for 18-24 hours until they are 60-80% confluent.[5]

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 20-80 pmol of Akt1 siRNA or a non-targeting scrambled control siRNA into 100 µL of serum-free medium (e.g., Opti-MEM).[5]

    • In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 100 µL of serum-free medium and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 200 µL of siRNA-lipid complex to each well containing cells and 800 µL of antibiotic-free medium. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with the compound treatment. Knockdown efficiency should be confirmed by Western blot.[6]

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Treatment: Following siRNA transfection, aspirate the medium and add fresh medium containing either this compound at its IC50 concentration or DMSO as a vehicle control. Incubate for another 24-48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[1]

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the DMSO-treated control cells.

Western Blot Protocol

This technique is used to detect and quantify the levels of specific proteins in a cell lysate.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in 100 µL of RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Akt, phospho-Akt (Ser473), mTOR, phospho-mTOR (Ser2448), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

By following this comprehensive guide, researchers can systematically investigate and confirm the mechanism of action of this compound, providing crucial data for its further development as a potential therapeutic agent.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one, a compound that, while specific data is limited, warrants a cautious approach due to its structural components.

In the absence of a dedicated Safety Data Sheet (SDS) for this compound, this procedure is formulated based on the hazardous properties of its parent compounds, quinoline and piperidine, and related analogs. Quinoline and its derivatives are recognized for their potential toxicity, carcinogenicity, and harm to aquatic life.[1] Similarly, piperidine is a flammable, toxic, and corrosive substance.[2][3][4][5][6][7] Therefore, it is imperative to handle and dispose of this compound as a hazardous chemical.

Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain. [1][8]

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment must be conducted. Given the hazardous nature of its constituents, appropriate personal protective equipment (PPE) is mandatory.

Required PPE:

  • Eye Protection: Chemical safety goggles or a face shield.[5][7][8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).[1][8]

  • Body Protection: A flame-retardant lab coat.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used within a fume hood.[8]

II. Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe collection and disposal of this compound waste.

Step 1: Waste Segregation and Collection

Proper segregation is crucial to prevent accidental chemical reactions.

  • Solid Waste:

    • Collect pure this compound and any materials heavily contaminated with the solid compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1]

    • The container should be made of a material compatible with the chemical.

    • The label must read "Hazardous Waste" and include the full chemical name: "this compound".[1]

  • Liquid Waste:

    • If the compound is in a solution, collect it in a separate, sealed container suitable for liquid hazardous waste.[1]

    • The container must be compatible with the solvent used.

    • Label the container as "Hazardous Waste" and list all chemical components with their approximate concentrations.[1]

  • Contaminated Labware and Debris:

    • Disposable items such as gloves, pipette tips, and weighing paper that have come into contact with the compound should be collected in a separate, sealed plastic bag or container.[1]

    • This container must be clearly labeled as "Hazardous Waste: this compound Contaminated Debris".[1]

Step 2: Storage of Hazardous Waste

All waste containers must be stored in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from heat sources and incompatible materials.[2][4] Secondary containment is highly recommended to mitigate any potential leaks.

Step 3: Arranging for Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations and will arrange for the collection of the hazardous waste.[1][8]

  • If your institution does not have an EHS department, you must contact a licensed hazardous waste disposal contractor.[7][9]

  • Provide a detailed inventory of the waste to the EHS department or the contractor.

III. Spill and Emergency Procedures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[3][4]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[8]

  • Contain: For small spills, carefully cover the material with an inert absorbent material such as sand, dry lime, or soda ash to avoid generating dust.[3][5]

  • Collect: Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste.[9]

  • Decontaminate: Thoroughly clean the spill area with an appropriate solvent and then with soap and water.[8]

  • Report: Report the spill to your laboratory supervisor and the EHS department.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste (Solid, Liquid, Debris) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Before Handling C Solid Waste (Labeled, Sealed Container) B->C Segregate D Liquid Waste (Labeled, Sealed Container) B->D Segregate E Contaminated Debris (Labeled, Sealed Bag/Container) B->E Segregate F Store in Designated Hazardous Waste Area C->F Store Securely D->F Store Securely E->F Store Securely G Use Secondary Containment F->G Recommended H Contact EHS or Licensed Contractor G->H Initiate Disposal I Provide Waste Inventory H->I J Schedule Waste Pickup I->J

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific waste management policies for any additional requirements.

References

Personal protective equipment for handling 4-Piperidin-1-ylmethyl-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Piperidin-1-ylmethyl-1H-quinolin-2-one, a compound requiring careful management due to its potential hazards. The following procedures are based on best practices for handling similar chemical structures and should be supplemented by a thorough review of any specific Safety Data Sheet (SDS) that becomes available and adherence to all institutional and local regulations.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Equipment Standard
Eye and Face Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for splash hazards.OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and changed regularly, or immediately if contaminated or damaged.[1]EN 374
Body A laboratory coat is standard. For larger quantities or when there is a significant risk of splashes, a chemical-resistant gown or apron should be worn over the lab coat.[2]---
Respiratory Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[3] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator may be required.[1][4]NIOSH/MSHA approved

Operational Plan: Handling and Storage

Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Safe Handling Practices: Avoid direct contact with the skin and eyes.[3] Prevent the formation of dust and aerosols.[3] Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly after handling.[3]

  • Static Discharge: Take precautionary measures against static discharge, especially if the compound is in a powdered form that can create a dust cloud.

Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.

  • Conditions: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

  • Segregation: Store hazardous chemicals in designated areas, segregated from incompatible materials to prevent dangerous reactions.[6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to protect personnel and the environment. This compound should be treated as hazardous waste.[6]

  • Waste Collection:

    • Solid Waste: All solid waste, including contaminated gloves, wipes, and weighing papers, must be collected in a clearly labeled hazardous waste container.[6]

    • Liquid Waste: Any solutions containing this compound should be collected in a designated, sealed, and labeled container for liquid hazardous waste.[6]

  • Container Management: Ensure waste containers are compatible with the chemical and are kept closed except when adding waste.

  • Disposal Method: Do not dispose of this chemical down the drain or in the regular trash.[6] Arrange for disposal by a licensed professional waste disposal service.[3] The preferred method for similar compounds is often high-temperature incineration in a specially equipped facility.[7]

  • Contaminated Packaging: Contaminated containers should be treated as hazardous waste and disposed of accordingly.[8]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and safety considerations for handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE (Gloves, Gown, Eye Protection) prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to Handling handle_prepare Prepare Solution / Use in Experiment handle_weigh->handle_prepare cleanup_solid Dispose of Solid Waste in Labeled Container handle_prepare->cleanup_solid Experiment Complete cleanup_liquid Dispose of Liquid Waste in Labeled Container handle_prepare->cleanup_liquid Experiment Complete storage_seal Seal Container Tightly handle_prepare->storage_seal Returning to Storage cleanup_decon Decontaminate Work Surface cleanup_solid->cleanup_decon cleanup_liquid->cleanup_decon cleanup_ppe Doff PPE and Dispose of Contaminated Items cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash storage_store Store in Cool, Dry, Well-Ventilated Area storage_seal->storage_store

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.